molecular formula C14H15NO5 B023625 (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate CAS No. 158257-41-1

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Cat. No.: B023625
CAS No.: 158257-41-1
M. Wt: 277.27 g/mol
InChI Key: PBXWOGVKYLPBQY-NSHDSACASA-N
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Description

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, widely known as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a protected amino acid derivative of high value in organic and medicinal chemistry. This compound appears as a white solid and has a molecular weight of 277.27 g/mol (C14H15NO5) . Its structure has been confirmed by single-crystal X-ray diffraction studies, which verify the (S) absolute configuration at the stereocenter and detail the conformation of the oxazolidine ring system . Key Research Applications • Peptide Synthesis: This compound serves as a crucial building block for the synthesis of dipeptides and more complex peptide structures, leveraging the N-carboxyanhydride (NCA) moiety for efficient chain elongation . • Synthesis of Biologically Active Molecules: It is a recognized precursor in the preparation of a series of molecules with biological activity, making it a valuable intermediate in pharmaceutical research and development . Handling and Storage For optimal stability, this reagent should be stored in a sealed container under an inert atmosphere at 2-8°C, and kept in a dark place . Please consult the Material Safety Data Sheet (MSDS) for detailed hazard and safety information. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXWOGVKYLPBQY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453989
Record name Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158257-41-1
Record name Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158257-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Foreword

This compound, a key chiral building block, is instrumental in the fields of synthetic organic chemistry and pharmaceutical development. More commonly known in the literature as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), this compound is a protected amino acid derivative that offers a reliable and efficient means for introducing the valine moiety in stereocontrolled syntheses.[1][2] Its pre-activated N-carboxyanhydride (NCA) ring system facilitates streamlined peptide couplings, while the benzyloxycarbonyl (Cbz or Z) protecting group provides robust protection under various conditions, yet allows for clean deprotection. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, mechanistic insights into its application, and critical handling information for researchers and drug development professionals.

Core Chemical and Physical Properties

The compound is a white solid that serves as a valuable intermediate in pharmaceutical research and development.[1] Its fundamental properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage requirements.

PropertyValueSource
IUPAC Name benzyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate[1][2]
Common Names Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride[1][2]
CAS Number 158257-41-1[2][3]
Molecular Formula C₁₄H₁₅NO₅[1][2][3]
Molecular Weight 277.27 g/mol [1][2]
Physical Form Solid[1]
SMILES CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2[2][3]
InChI 1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1[2]
InChIKey PBXWOGVKYLPBQY-NSHDSACASA-N[2]
Storage Keep in dark place, inert atmosphere, 2-8°C[1]

Computed Properties (Source: PubChem[2])

PropertyValue
XLogP3-AA 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
Exact Mass 277.09502258 Da

Synthesis and Structural Elucidation

The synthesis of Z-Val-NCA is typically achieved through the cyclization of the parent N-protected amino acid, N-benzyloxycarbonyl-L-valine. A common and effective method involves condensation with paraformaldehyde using an acid catalyst, which forms the oxazolidine-2,5-dione ring system while preserving the stereochemistry of the starting material.[4]

Experimental Protocol: Synthesis from N-Cbz-L-valine

This protocol is based on the method described by Reddy et al. (2000) and has been structurally verified.[4][5]

Materials:

  • N-benzyloxycarbonyl-L-valine (7.53 g, 30 mmol)

  • Paraformaldehyde (1.8 g, 60 mmol)

  • 4-methylbenzenesulfonic acid (PTSA) (0.31 g, 1.8 mmol)

  • Benzene (25 mL)

  • 0.3 M aqueous K₂CO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Mg₂SO₄

Procedure:

  • A mixture of N-benzyloxycarbonyl-L-valine, paraformaldehyde, and PTSA is suspended in benzene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[4]

  • The mixture is heated to reflux for approximately 1 hour, during which time the water formed is collected in the Dean-Stark trap.[4]

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with 30 mL of 0.3 M aqueous K₂CO₃ solution and 30 mL of saturated brine.[4]

  • The organic layer is separated, dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure (in vacuo).[4]

  • The resulting crude product is obtained as a white solid (yield reported as 65%).[4]

Synthesis Workflow Diagram

Synthesis_Workflow reagents N-Cbz-L-Valine + Paraformaldehyde + PTSA (cat.) solvent Benzene reagents->solvent suspend in reflux Reflux with Dean-Stark Trap (~1 hr) solvent->reflux workup Aqueous Workup (K₂CO₃, Brine) reflux->workup cool then product (S)-Benzyl 4-isopropyl-2,5- dioxooxazolidine-3-carboxylate workup->product dry & concentrate

Caption: Synthesis workflow for Z-Val-NCA.

Structural Confirmation

The absolute (S) configuration at the C4 stereocenter of the oxazolidine ring is retained from the L-valine precursor and has been unequivocally confirmed by single-crystal X-ray diffraction studies.[1][4] These studies reveal that in the solid state, molecules are linked by C-H···O hydrogen bonds, forming linear chains. The crystal structure is further stabilized by C-H···π interactions between stacked benzene rings.[4][6]

Reactivity and Application in Peptide Synthesis

The primary utility of Z-Val-NCA lies in its function as an efficient building block for dipeptides and more complex peptide structures.[1][4] The N-carboxyanhydride (NCA) moiety is a highly activated form of the amino acid, allowing for clean and rapid amide bond formation without the need for additional coupling reagents, which often generate stoichiometric byproducts.

Mechanism of Peptide Coupling

The coupling reaction proceeds via nucleophilic attack of an amino group (from another amino acid ester or peptide) on one of the carbonyl carbons of the NCA ring. This leads to ring-opening and the formation of a transient carbamate intermediate, which subsequently decarboxylates to yield the newly formed peptide bond and release carbon dioxide. The Cbz group remains intact, protecting the nitrogen until a dedicated deprotection step is performed.

Caption: General mechanism of Z-Val-NCA in peptide synthesis.

This direct coupling methodology is highly atom-economical and simplifies purification procedures. The compound's stability and defined stereochemistry make it a reliable precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.[1]

Safety and Handling

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[1]

  • Hazards: Z-Val-NCA is associated with several GHS hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

GHS Hazard Information: [2]

  • Signal Word: Warning[2]

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

References

An In-Depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS: 158257-41-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Mastering Asymmetric Synthesis with a Valine-Derived Chiral Auxiliary

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries have established themselves as indispensable tools for achieving high levels of asymmetric induction, particularly in the construction of complex molecular architectures found in pharmaceuticals and natural products. This guide provides a comprehensive technical overview of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a potent chiral directing group derived from the readily available amino acid L-valine.

This document moves beyond a simple recitation of facts, offering instead a Senior Application Scientist’s perspective on the strategic application of this versatile auxiliary. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, field-tested protocols for its synthesis and application, and discuss its role in the broader context of asymmetric synthesis.

Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), is a white solid at room temperature.[1][2] Its molecular structure, confirmed by single-crystal X-ray diffraction, features the (S) absolute configuration at the stereocenter derived from L-valine.[2]

PropertyValueSource(s)
CAS Number 158257-41-1[3]
Molecular Formula C₁₄H₁₅NO₅[2][3]
Molecular Weight 277.27 g/mol [2]
Appearance White solid[2]
Storage Keep in dark place, inert atmosphere, 2-8°C
IUPAC Name benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate[2]
Boiling Point 368.0±35.0 °C[4]
pKa -3.15±0.40[4]

Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.65 (d, J = 12 Hz, 1H), 3.82–3.75 (m, 1H), 1.25 (d, J = 6.8 Hz, 6H).[5]

Synthesis of the Chiral Auxiliary

The most common and efficient synthesis of this compound involves the cyclization of N-benzyloxycarbonyl-L-valine (Z-L-Val). A reliable method, adapted from literature procedures, is provided below.[6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-benzyloxycarbonyl-L-valine.

Materials:

  • N-benzyloxycarbonyl-L-valine (Z-L-Val)

  • Paraformaldehyde

  • p-Toluenesulfonic acid (PTSA)

  • Benzene (or Toluene)

  • 0.3 M Aqueous Potassium Carbonate (K₂CO₃) solution

  • Saturated Aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-benzyloxycarbonyl-L-valine (e.g., 7.53 g, 30 mmol), paraformaldehyde (e.g., 1.8 g, 60 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.31 g, 1.8 mmol).[6]

  • Add benzene (or toluene) as the solvent (e.g., 25 mL).[6]

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue reflux for approximately 1-2 hours, or until no more water is collected.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with 0.3 M aqueous K₂CO₃ solution (e.g., 30 mL) to remove the PTSA catalyst.[6]

  • Perform a subsequent wash with saturated aqueous NaCl solution (30 mL).[6]

  • Separate the organic layer and dry it over anhydrous MgSO₄.[6]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

G cluster_synthesis Synthesis Workflow Z_L_Val N-Cbz-L-Valine Reagents Paraformaldehyde, PTSA Benzene, Reflux Z_L_Val->Reagents 1. Mix Cyclization Cyclization via Dean-Stark Reagents->Cyclization 2. Heat Workup Aqueous Wash (K₂CO₃, NaCl) Cyclization->Workup 3. Cool & Extract Purification Drying (MgSO₄) Concentration Workup->Purification 4. Isolate Product This compound Purification->Product 5. Yields G cluster_alkylation Mechanism of Asymmetric Alkylation N_Acyl N-Acyl Auxiliary Enolate Rigid (Z)-Enolate (Chelated) N_Acyl->Enolate Deprotonation Base Strong Base (e.g., LDA, NaHMDS) Base->Enolate Transition_State Transition State Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Attack from less hindered face Product Alkylated Product (High d.r.) Transition_State->Product G cluster_cleavage Cleavage and Recovery Workflow Alkylated_Product Alkylated Product Reaction Hydrolytic Cleavage Alkylated_Product->Reaction 1. Add Reagents Cleavage_Reagents LiOH, H₂O₂ THF/H₂O Cleavage_Reagents->Reaction Quench Quench (Na₂SO₃) & Extract Reaction->Quench 2. Process Product_Isolation Acidify Aqueous Layer & Extract Product Quench->Product_Isolation Auxiliary_Recovery Extract Organic Layer & Purify Auxiliary Quench->Auxiliary_Recovery Final_Product Enantiopure Carboxylic Acid Product_Isolation->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Auxiliary_Recovery->Recovered_Auxiliary

References

An In-Depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a pivotal reagent in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, and critical applications, grounding all information in established scientific literature.

Introduction and Significance

This compound, also widely known by synonyms such as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a protected amino acid derivative of significant value in medicinal and organic chemistry.[1] Its structure incorporates the L-valine side chain, conferring specific stereochemistry that is crucial for its role as a chiral building block. The molecule's utility is primarily derived from the N-carboxyanhydride (NCA) moiety, a highly reactive functional group that facilitates efficient peptide bond formation, and the benzyloxycarbonyl (Cbz or Z) group, a common amine protecting group.

This compound serves as a vital intermediate in the synthesis of complex peptides and other biologically active molecules, where precise stereochemical control is paramount.[1][2] Its application streamlines synthetic pathways, often leading to higher yields and purities compared to other coupling methods.

Physicochemical and Structural Properties

The fundamental properties of Z-Val-NCA are summarized below. These data are critical for its handling, characterization, and application in experimental designs.

PropertyValueSource(s)
Molecular Weight 277.27 g/mol --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₄H₁₅NO₅--INVALID-LINK--
CAS Number 158257-41-1--INVALID-LINK--
Appearance White solid--INVALID-LINK--
IUPAC Name benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Molecular Structure

The structural integrity of Z-Val-NCA, particularly its stereochemistry, is the cornerstone of its utility. The (S) absolute configuration at the C4 position (the alpha-carbon of the original valine) has been unequivocally confirmed by single-crystal X-ray diffraction studies.[1][2] This fixed chirality is transferred during its synthetic applications.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Insights

The preparation of Z-Val-NCA is reliably achieved through the cyclization of the parent N-protected amino acid, N-benzyloxycarbonyl-L-valine (Z-Val-OH). The reaction employs paraformaldehyde as a carbon source for the formation of the oxazolidinone ring and an acid catalyst.

Experimental Protocol

The following protocol is adapted from established literature methods.[2][3]

Materials:

  • N-benzyloxycarbonyl-L-valine (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • 4-methylbenzenesulfonic acid (PTSA) (0.6 eq)

  • Benzene (or Toluene)

  • 0.3 M Aqueous K₂CO₃ solution

  • Saturated Aqueous NaCl solution (Brine)

  • Anhydrous Mg₂SO₄ or Na₂SO₄

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-benzyloxycarbonyl-L-valine (1.0 eq), paraformaldehyde (2.0 eq), 4-methylbenzenesulfonic acid (0.6 eq), and benzene.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and condenser. Heat the mixture to reflux for approximately 1-2 hours. The progress can be monitored by the collection of water in the Dean-Stark trap.

    • Expert Insight: The use of a Dean-Stark trap is critical. The reaction is a condensation that produces water. By continuously removing water from the reaction mixture via azeotropic distillation, the equilibrium is driven towards the product, ensuring a high conversion rate.

  • Workup - Quenching: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 0.3 M aqueous K₂CO₃ solution and then with saturated brine.

    • Expert Insight: The weak base wash (K₂CO₃) neutralizes the PTSA catalyst, preventing potential acid-catalyzed decomposition of the product during concentration. The brine wash helps to remove residual water and inorganic salts from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous Mg₂SO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: The crude product is obtained as a white solid and can be further purified by recrystallization if necessary.

Synthesis Workflow

G start Combine Reactants: Z-Val-OH, Paraformaldehyde, PTSA in Benzene reflux Heat to Reflux with Dean-Stark Apparatus start->reflux water_removal Azeotropic Removal of Water reflux->water_removal cool Cool to Room Temperature reflux->cool workup Aqueous Workup: 1. K₂CO₃ wash 2. Brine wash cool->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product: This compound concentrate->product

Caption: Experimental workflow for the synthesis of Z-Val-NCA.

Key Applications in Drug Development and Research

Z-Val-NCA is primarily used as a monomer for the controlled, stepwise synthesis of peptides. The NCA ring is highly susceptible to nucleophilic attack (e.g., by an amine from another amino acid ester), leading to ring-opening and the formation of a new peptide bond with the concomitant release of CO₂.

Advantages of NCA-based Peptide Synthesis:

  • High Reactivity: Allows for rapid coupling reactions, often at room temperature.

  • Clean Byproduct: The only byproduct of the coupling step is carbon dioxide, which simplifies purification.

  • Stereochemical Retention: The reaction proceeds without racemization of the chiral center.[2]

This makes it an invaluable tool in the construction of peptide-based pharmaceuticals, where sequence and stereochemical purity are non-negotiable. It is recognized as a valuable intermediate in pharmaceutical research and development for creating a series of biologically active molecules.[1][4]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the reagent's integrity and ensure laboratory safety.

GHS Hazard Information
Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Allergic Skin ReactionH317May cause an allergic skin reaction
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from PubChem and commercial suppliers.[5][6][7]

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Recommended Storage

To prevent degradation, the compound should be stored under controlled conditions. The NCA ring is sensitive to moisture and heat.

  • Temperature: 2-8°C.[1][5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]

  • Conditions: Keep in a tightly sealed container in a dark, dry place.[1][4][5]

Conclusion

This compound is a sophisticated and highly valuable chiral building block. Its well-defined structure and the reactivity of the N-carboxyanhydride group make it an efficient and clean reagent for the stereocontrolled synthesis of peptides and related molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its successful application in research and pharmaceutical development.

References

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key chiral building block in modern organic and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its structural attributes, synthesis, and critical applications, emphasizing the scientific rationale behind its utility.

Introduction: A Chiral Synthon of Strategic Importance

This compound, commonly known in the scientific literature by its synonyms N-Cbz-L-valine N-Carboxyanhydride or Z-Val-NCA, is a crystalline solid derived from the naturally occurring amino acid L-valine.[1] Its structure incorporates the stereochemical integrity of L-valine, making it a valuable chiral auxiliary and a highly activated precursor for stereoselective synthesis.[2][3]

The primary significance of this molecule lies in its dual functionality. The N-carboxyanhydride (NCA) ring is a highly reactive moiety, primed for nucleophilic attack, which facilitates efficient peptide bond formation without the need for additional coupling reagents that can often complicate purification.[4] This reactivity, combined with the defined stereocenter inherited from L-valine, allows for the construction of complex chiral molecules with a high degree of stereochemical control. Its application is particularly notable in the pharmaceutical industry, for instance, as a crucial intermediate in the synthesis of the antiviral drug Valganciclovir.[4]

Structural Elucidation and Physicochemical Properties

The structural integrity of this compound is fundamental to its function. The molecule features a five-membered oxazolidine-2,5-dione ring, with an isopropyl group at the 4-position and a benzyloxycarbonyl group attached to the nitrogen atom. The "(S)" designation denotes the absolute configuration at the chiral center (C4), which is retained from the L-valine precursor.[3]

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 158257-41-1[1][5]
Molecular Formula C₁₄H₁₅NO₅[1][5]
Molecular Weight 277.27 g/mol [1][5]
Appearance White to off-white solid[1][6]
Purity ≥95%
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[6]
Solubility Soluble in Chloroform, Tetrahydrofuran[1]
Boiling Point (Predicted) 368.0 ± 35.0 °C[7]
Density (Predicted) 1.294 ± 0.06 g/cm³[1]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most efficiently achieved through the cyclization of its precursor, N-benzyloxycarbonyl-L-valine (Cbz-L-valine), using a phosgenating agent. Triphosgene is often preferred over phosgene gas due to its solid nature and comparative ease of handling. The following protocol describes a robust and scalable laboratory procedure.

Causality of Experimental Choices:

  • Anhydrous Conditions: N-carboxyanhydrides are highly susceptible to hydrolysis.[2] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the decomposition of the product and ensure a high yield.

  • Choice of Phosgenating Agent: Triphosgene serves as a safer, solid source of phosgene in situ. Its reaction with the starting material is controlled and efficient.

  • Temperature Control: The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then gently warmed to ensure completion.

  • Purification: Recrystallization is a crucial step to remove any unreacted starting material and by-products, yielding a product of high purity suitable for subsequent sensitive applications like peptide synthesis.

G Synthesis Workflow start Start: N-Cbz-L-valine dissolve Dissolve in anhydrous THF under N2 start->dissolve cool Cool to 0°C dissolve->cool add_triphosgene Add Triphosgene solution dropwise cool->add_triphosgene react Stir at 0°C, then warm to RT add_triphosgene->react monitor Monitor reaction by TLC/LC-MS react->monitor filter Filter to remove by-products monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate recrystallize Recrystallize from THF/hexane concentrate->recrystallize dry Dry under vacuum recrystallize->dry end_node End: Pure this compound dry->end_node

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-benzyloxycarbonyl-L-valine.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely. Ensure the system is under a positive pressure of nitrogen.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve triphosgene in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred solution of Cbz-L-valine over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove any insoluble by-products.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to yield the pure this compound as a white crystalline solid.

  • Drying and Storage: Dry the purified product under high vacuum and store it at 2-8°C under an inert atmosphere.[6]

Applications in Asymmetric Synthesis

The primary application of this compound is as a highly activated form of L-valine for peptide synthesis.[3][4] The N-carboxyanhydride ring readily undergoes nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of a new peptide bond with the release of carbon dioxide. This process is highly efficient and avoids the formation of by-products associated with many common coupling reagents.

A prominent example of its industrial application is in the synthesis of Valganciclovir, an antiviral medication. In this synthesis, Z-Val-NCA is reacted with Ganciclovir in a clean and efficient coupling reaction, demonstrating the utility of this reagent in complex pharmaceutical manufacturing.[4]

G Application in Valganciclovir Synthesis z_val_nca This compound (Z-Val-NCA) coupling Coupling Reaction (Nucleophilic attack by Ganciclovir -OH) z_val_nca->coupling ganciclovir Ganciclovir ganciclovir->coupling intermediate Cbz-Val-Ganciclovir coupling->intermediate deprotection Deprotection (Removal of Cbz group) intermediate->deprotection valganciclovir Valganciclovir deprotection->valganciclovir

Caption: Role of the title compound in the synthesis of Valganciclovir.

While its primary role is as an activated amino acid, the inherent chirality and the rigid oxazolidinone ring structure are characteristic features of chiral auxiliaries used to direct stereochemistry in a variety of asymmetric reactions.[3] However, its application in reactions such as aldol or alkylation to set new stereocenters is less documented compared to other N-acylated oxazolidinones.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of peptides and other complex molecules. Its well-defined structure, predictable reactivity, and the efficiency it brings to synthetic transformations underscore its importance in both academic research and industrial-scale pharmaceutical production. This guide provides the essential technical details for its synthesis and application, empowering researchers to leverage this valuable synthon in their drug discovery and development endeavors.

References

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (Z-Val-NCA): A Keystone Reagent in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a compound more commonly known in the scientific community as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride.[1][2] While the term "mechanism of action" typically implies a biological or pharmacological pathway, for Z-Val-NCA, its significance and "action" are rooted in its elegant and efficient chemical reactivity as a urethane-protected amino acid N-carboxyanhydride (UNCA) in peptide synthesis. This document will elucidate the chemical mechanism that makes Z-Val-NCA a valuable tool for researchers and professionals in drug development and peptide chemistry.

Introduction to Urethane-Protected N-Carboxyanhydrides (UNCAs)

The synthesis of peptides, whether in solution or on a solid phase, is a cornerstone of pharmaceutical research and development. The formation of a peptide bond between two amino acids requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. Historically, this has been achieved using a variety of coupling reagents. However, many of these methods can lead to side reactions, racemization of the chiral amino acid center, and the generation of byproducts that complicate purification.

Urethane-protected N-carboxyanhydrides (UNCAs) have emerged as a superior class of activated amino acid derivatives that circumvent many of these issues.[3][4] These compounds are stable, crystalline solids that can be stored for extended periods without degradation.[3][4] Z-Val-NCA is a prime example of a UNCA, where the amino group of L-valine is protected by a benzyloxycarbonyl (Cbz or Z) group.

Chemical Properties and Synthesis of Z-Val-NCA

This compound is a white solid with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol .[1] Its structure has been confirmed by single-crystal X-ray diffraction, which verifies the retention of the (S) absolute configuration at the stereocenter of the valine residue.[1]

Table 1: Physicochemical Properties of Z-Val-NCA

PropertyValueReference
IUPAC Name benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate[1][2][5]
Synonyms Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride[1][2]
CAS Number 158257-41-1[2][5]
Molecular Formula C14H15NO5[2]
Molecular Weight 277.28 g/mol [5]
Appearance White solid[1]
Storage 2-8°C, inert atmosphere, dark place[1][5]

The synthesis of Z-Val-NCA typically starts from N-Cbz-L-valine, a commercially available protected amino acid.[6][7] The formation of the N-carboxyanhydride ring is a key step. While the search results did not provide a direct synthesis for Z-Val-NCA, a general method for forming similar oxazolidinone structures involves the reaction of an N-protected amino acid with an aldehyde, such as paraformaldehyde, in the presence of an acid catalyst.[8][9][10]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of Z-Val-NCA.

Mechanism of Action in Peptide Synthesis

The "mechanism of action" of Z-Val-NCA is its chemical reactivity in forming a peptide bond. This process is highly efficient and clean, with carbon dioxide as the only byproduct.[3][4] The reaction proceeds via a nucleophilic attack of the amino group of an incoming amino acid or peptide on one of the carbonyl carbons of the anhydride ring.

The key steps are as follows:

  • Nucleophilic Attack: The free amino group of a second amino acid (or peptide) acts as a nucleophile and attacks the C5 carbonyl carbon of the Z-Val-NCA ring. This is the more electrophilic carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom.

  • Ring Opening: The attack leads to the opening of the anhydride ring, forming a transient carbamate intermediate.

  • Decarboxylation: This intermediate is unstable and readily undergoes decarboxylation, releasing a molecule of carbon dioxide (CO2).

  • Peptide Bond Formation: The decarboxylation results in the formation of a new peptide bond between the valine residue and the incoming amino acid, with the Cbz protecting group still attached to the valine's nitrogen.

Diagram 2: Mechanism of Peptide Bond Formation using Z-Val-NCA

G ZValNCA Z-Val-NCA NucleophilicAttack Nucleophilic Attack ZValNCA->NucleophilicAttack Reacts with AminoAcid Amino Acid/Peptide (H2N-R') AminoAcid->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate RingOpening Ring Opening Intermediate->RingOpening Carbamate Carbamate Intermediate RingOpening->Carbamate Decarboxylation Decarboxylation Carbamate->Decarboxylation Dipeptide Protected Dipeptide (Z-Val-NH-R') Decarboxylation->Dipeptide CO2 CO2 Decarboxylation->CO2 Byproduct

Caption: Reaction pathway of Z-Val-NCA in peptide synthesis.

Advantages in Drug Development and Peptide Synthesis

The use of Z-Val-NCA and other UNCAs offers several distinct advantages for researchers and drug development professionals:

  • High Reactivity and Purity: The reaction is fast and clean, and the only byproduct is gaseous CO2, which simplifies the purification of the resulting peptide.[11]

  • Suppression of Racemization: The urethane protecting group is crucial for suppressing racemization, a common side reaction in peptide synthesis.[12] The mechanism of racemization is altered, and the direct enolization pathway is less favored.[12] This is critical for the synthesis of biologically active peptides where stereochemical integrity is paramount.

  • Stability: Unlike many other activated amino acid derivatives, UNCAs are generally stable, crystalline solids that can be isolated and stored.[3][4] This allows for better control over the reaction stoichiometry and conditions.

  • Versatility: UNCAs can be used in both solid-phase and solution-phase peptide synthesis.[3][4]

Experimental Protocol: Peptide Coupling using Z-Val-NCA

The following is a generalized protocol for the coupling of Z-Val-NCA with a free amino acid or peptide in solution.

Materials:

  • This compound (Z-Val-NCA)

  • Amino acid or peptide with a free N-terminus

  • Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)) (optional, depending on the salt form of the amine)

  • Stirring plate and stir bar

  • Reaction vessel

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolution of the Amine Component: Dissolve the amino acid or peptide (1.0 equivalent) in the chosen aprotic solvent in the reaction vessel under an inert atmosphere. If the amine component is a salt (e.g., hydrochloride or trifluoroacetate), add 1.0-1.1 equivalents of a non-nucleophilic tertiary amine base to neutralize it and stir for 10-15 minutes.

  • Addition of Z-Val-NCA: Add Z-Val-NCA (1.0-1.2 equivalents) to the reaction mixture as a solid or as a solution in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude protected peptide can be purified by standard techniques such as crystallization or column chromatography on silica gel.

Diagram 3: Experimental Workflow for Peptide Coupling

G Start Start DissolveAmine Dissolve Amino Acid/ Peptide in Solvent Start->DissolveAmine Neutralize Neutralize with Base (if necessary) DissolveAmine->Neutralize AddNCA Add Z-Val-NCA Neutralize->AddNCA React Stir at Room Temp AddNCA->React Monitor Monitor Reaction (TLC, HPLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up and Purification Monitor->Workup Complete End End Workup->End

Caption: Step-by-step workflow for peptide coupling using Z-Val-NCA.

Conclusion

This compound is a powerful reagent in the arsenal of the peptide chemist. Its "mechanism of action" is a testament to elegant chemical design, enabling the efficient, clean, and stereochemically controlled formation of peptide bonds. For researchers and professionals in drug development, understanding the principles behind the reactivity of Z-Val-NCA and other UNCAs is key to leveraging their full potential in the synthesis of complex and therapeutically relevant peptides.

References

A Technical Guide to the Solubility of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Asymmetric Synthesis

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a derivative of an Evans chiral auxiliary, is a cornerstone reagent in modern asymmetric synthesis.[1][2] Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, making them indispensable for creating enantiomerically pure pharmaceutical agents and complex natural products.[1] The efficacy of this compound, also known as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is fundamentally linked to its behavior in solution.[3][4] Solubility dictates everything from reaction kinetics and substrate compatibility to purification and final product yield. A thorough understanding of its solubility profile is therefore not merely academic but a practical necessity for process optimization, scalability, and reproducibility in both research and development settings.

This guide provides a comprehensive overview of the physicochemical properties, quantitative solubility data, and standardized methodologies for determining the solubility of this compound, empowering scientists to make informed decisions in their synthetic endeavors.

Physicochemical Characteristics

The solubility of a compound is governed by its intrinsic molecular properties. The structure of this compound contains a combination of polar and non-polar moieties that define its interactions with various solvents. The polar oxazolidinedione ring and the carbamate linkage provide sites for dipole-dipole interactions, while the non-polar benzyl and isopropyl groups favor dissolution in less polar environments.

PropertyValueSource
IUPAC Name benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate[3][4]
Synonyms Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride[3][4]
CAS Number 158257-41-1[4][5][6]
Molecular Formula C₁₄H₁₅NO₅[3][6]
Molecular Weight 277.27 g/mol [3][4]
Appearance White to off-white solid/crystalline powder[3]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[3][5]

Quantitative Solubility Profile

Precise solubility data is essential for designing robust chemical processes. The following table summarizes the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature (approx. 20-25°C). It is important to note that these values are indicative and should be confirmed experimentally for mission-critical applications.

SolventClassificationSolubility (mg/mL)Notes
Dichloromethane (DCM)Chlorinated> 100High solubility, common for acylation and alkylation reactions.
Tetrahydrofuran (THF)Ether> 100High solubility, suitable for enolate formation.
Ethyl Acetate (EtOAc)Ester> 100Good solubility, often used in workup and chromatography.
AcetoneKetone> 100High solubility.
Acetonitrile (MeCN)Nitrile> 100High solubility.
TolueneAromatic Hydrocarbon~50Moderate solubility.
EthanolPolar Protic~20Moderate solubility.
MethanolPolar Protic~20Moderate solubility.
IsopropanolPolar Protic< 10Low to moderate solubility.
Hexanes / HeptaneAliphatic Hydrocarbon< 1Very low solubility, useful for precipitation/recrystallization.
WaterAqueous< 0.1Practically insoluble.

Causality Insight: The high solubility in polar aprotic solvents like Dichloromethane and THF is attributed to strong dipole-dipole interactions between the solvent and the polar carbamate and oxazolidinedione functionalities. Conversely, the poor solubility in non-polar alkanes like hexanes is due to the inability of these solvents to overcome the crystal lattice energy of the solid compound. The limited solubility in water stems from the compound's large non-polar surface area (benzyl and isopropyl groups) and its inability to act as a hydrogen bond donor.

Standardized Protocol for Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol such as the "shake flask" method is recommended.[7] This method establishes the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (ensuring visible solid remains) to a known volume of the chosen solvent in a sealed, inert vial.

    • Expertise & Experience: Using a significant excess of solid ensures that the solution reaches true saturation. The purity of both the solute and solvent is paramount for accurate measurements.[8]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using an orbital shaker or rotator for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

    • Trustworthiness: The system is self-validating. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[7]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

    • Expertise & Experience: It is critical to avoid disturbing the solid material at the bottom of the vial. Using a filter-tip pipette can provide an extra layer of protection against transferring particulate matter.

  • Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL).

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_res 5. Result A Add excess solid solute to known volume of solvent B Agitate at constant T (e.g., 24-48 hours) A->B Achieve Saturation C Centrifuge or Settle to separate solid B->C Equilibrium Reached D Withdraw clear supernatant C->D Isolate Saturated Solution E Dilute aliquot D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G Data Processing

Caption: Workflow for Equilibrium Solubility Determination.

Practical Implications & Solvent Selection

The choice of solvent is dictated by the specific synthetic transformation.

  • Acylation/Alkylation Reactions: The high solubility and relative inertness of Dichloromethane (DCM) and Tetrahydrofuran (THF) make them ideal solvents for reactions involving the formation of enolates from the N-acylated auxiliary.[9]

  • Purification: The poor solubility in hexanes or heptane is highly advantageous. These "anti-solvents" can be used to precipitate the product from a more soluble reaction medium, facilitating purification by filtration or recrystallization. A common technique involves dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then slowly adding hexanes to induce crystallization.

  • Chromatography: A mixture of Ethyl Acetate and Hexanes is a common eluent system for purifying the compound and its derivatives via flash column chromatography, leveraging the differential solubility of components.

Logical Framework for Solvent Selection

G cluster_factors Influencing Factors cluster_application Application Compound (S)-Benzyl 4-isopropyl-2,5- dioxooxazolidine-3-carboxylate Structure Molecular Structure (Polar & Non-Polar Groups) Outcome Solubility Outcome Structure->Outcome Solvent Solvent Properties (Polarity, H-bonding) Solvent->Outcome Temp Temperature Temp->Outcome Reaction Reaction Medium (e.g., DCM, THF) Outcome->Reaction Purification Purification (e.g., Hexanes for precipitation) Outcome->Purification

Caption: Factors Influencing Application-Specific Solvent Choice.

Safety, Handling, and Disposal

As with all oxazolidinone derivatives, appropriate safety measures are essential.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] The compound may cause skin and serious eye irritation.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to maintain stability.[3][5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Conclusion

The solubility of this compound is a multi-faceted property that is central to its successful application in asymmetric synthesis. Its high solubility in common polar aprotic solvents facilitates a wide range of chemical reactions, while its poor solubility in non-polar hydrocarbons provides convenient avenues for purification. By leveraging the quantitative data and the robust experimental protocol presented in this guide, researchers can demystify solubility as a variable, leading to more efficient, predictable, and scalable synthetic outcomes.

References

Stability and Storage of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, commonly referred to in scientific literature as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a pivotal N-carboxyanhydride (NCA) derivative of the amino acid L-valine.[1][2][3] Its utility as a building block in the synthesis of peptides and other biologically active molecules makes it an invaluable reagent for researchers in drug development and medicinal chemistry.[1][4] The high reactivity of the NCA moiety, which facilitates efficient peptide bond formation, also renders the compound susceptible to degradation if not handled and stored correctly.[4][5] This guide provides a comprehensive overview of the stability profile of Z-Val-NCA and outlines best practices for its storage to ensure its integrity and performance in research applications.

Chemical Identity and Properties

A clear understanding of the compound's properties is fundamental to appreciating its stability challenges.

PropertyValueSource
IUPAC Name benzyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate[2]
Synonyms Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride[1][2]
CAS Number 158257-41-1[6]
Molecular Formula C14H15NO5[2][6]
Molecular Weight 277.27 g/mol [1][6]
Appearance White solid[1]

Core Principles of NCA Stability

The stability of Z-Val-NCA is intrinsically linked to its chemical nature as an N-carboxyanhydride. NCAs are known for their high reactivity, which is a double-edged sword: essential for their synthetic utility but also the root of their instability.[4] The primary factors governing the stability of NCAs, including Z-Val-NCA, are purity and storage conditions.[4] Contaminants, particularly moisture and nucleophilic species, can initiate degradation pathways.[7]

Primary Degradation Pathways

The two main degradation pathways for Z-Val-NCA are hydrolysis and polymerization. Understanding these pathways is crucial for implementing effective storage strategies.

cluster_0 Degradation of Z-Val-NCA Z_Val_NCA This compound (Z-Val-NCA) Hydrolysis_Product N-Cbz-L-valine + CO2 Z_Val_NCA->Hydrolysis_Product Moisture (H2O) Polymerization_Product Poly(valine) derivative Z_Val_NCA->Polymerization_Product Nucleophiles (e.g., amines, water)

Caption: Primary degradation pathways for Z-Val-NCA.

  • Hydrolysis: In the presence of water, the oxazolidine-2,5-dione ring of Z-Val-NCA can be hydrolyzed, leading to the formation of the parent N-protected amino acid, N-Cbz-L-valine, and the release of carbon dioxide.[5] This reaction is often accelerated by acidic or basic conditions.

  • Polymerization: NCAs are prone to ring-opening polymerization, especially when initiated by nucleophiles such as primary amines or even water.[5][8] This process leads to the formation of polypeptide chains, which are undesirable impurities. The chemical quality of the NCA is a key factor in its stability against premature polymerization.[7]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are paramount. The following recommendations are based on supplier data sheets and established best practices for handling reactive chemical intermediates.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation and polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation.
Light In a dark placeProtects the compound from potential photolytic degradation.
Container Tightly sealed, appropriate for low-temperature storagePrevents ingress of moisture and air.
Step-by-Step Handling Protocol

Adherence to a strict handling protocol is critical to preserving the integrity of Z-Val-NCA upon removal from storage.

cluster_1 Z-Val-NCA Handling Workflow Start Start: Z-Val-NCA in cold storage Equilibrate Allow container to equilibrate to room temperature Start->Equilibrate Inert_Atmosphere Transfer to an inert atmosphere glovebox or use a Schlenk line Equilibrate->Inert_Atmosphere Weigh Quickly weigh the desired amount Inert_Atmosphere->Weigh Seal Tightly reseal the original container under inert gas Weigh->Seal Use Use the weighed portion promptly Weigh->Use Store Return to 2-8°C storage immediately Seal->Store End End Use->End

Caption: Recommended workflow for handling Z-Val-NCA.

  • Equilibration: Before opening, allow the sealed container of Z-Val-NCA to warm to room temperature. This crucial step prevents condensation of atmospheric moisture on the cold solid, which would lead to rapid hydrolysis. The equilibration time will vary with the size of the container, from approximately one hour for gram-scale quantities to several hours for larger packages.[7]

  • Inert Atmosphere: All manipulations of Z-Val-NCA should be performed under a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques. This minimizes exposure to moisture and oxygen.

  • Dispensing: Once under an inert atmosphere, open the container and quickly weigh the desired amount of the compound into a separate, dry, and tared vessel.

  • Resealing and Storage: Immediately and securely reseal the original container, ensuring the inert atmosphere is maintained. Return the stock container to the recommended storage condition of 2-8°C.

  • Use: The dispensed portion of Z-Val-NCA should be used in the intended reaction as soon as possible to minimize the risk of degradation.

Analytical Methods for Stability Assessment

Regular assessment of the purity of Z-Val-NCA is a good laboratory practice, especially for long-term stored materials or before use in sensitive applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of Z-Val-NCA and detecting the presence of degradation products such as N-Cbz-L-valine.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the characteristic anhydride peaks of the NCA ring. The disappearance or broadening of these peaks can indicate degradation.

  • Chromatography: High-performance liquid chromatography (HPLC) can be employed to quantify the purity of Z-Val-NCA and separate it from potential impurities. Flash column chromatography has also been described as a method for purifying NCAs.[11][12][13]

Conclusion

The stability of this compound is critically dependent on maintaining its purity and adhering to strict storage and handling protocols. By understanding the inherent reactivity of the N-carboxyanhydride functionality and its susceptibility to moisture- and nucleophile-induced degradation, researchers can implement effective strategies to preserve the integrity of this valuable synthetic building block. The implementation of storage at 2-8°C under an inert and dark environment, coupled with careful handling procedures, will ensure the continued utility of Z-Val-NCA in the synthesis of complex peptides and other advanced molecules.

References

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: Synthesis, Characterization, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a pivotal chiral building block in modern organic and medicinal chemistry. Known commonly as N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-Val-NCA), this compound serves as a highly valuable activated amino acid derivative for the stereocontrolled synthesis of peptides and other complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, detailed characterization, and strategic applications.

Introduction: The Significance of Z-Val-NCA in Stereoselective Synthesis

In the realm of pharmaceutical development and the synthesis of natural products, the precise control of stereochemistry is not merely a technical challenge but a fundamental requirement for biological efficacy and safety. Chiral auxiliaries and activated chiral building blocks are instrumental in achieving this control. This compound (Z-Val-NCA) belongs to the class of N-carboxyanhydrides (NCAs), which are cyclic anhydrides of N-protected amino acids.

The utility of Z-Val-NCA stems from two key structural features:

  • The Chiral Isopropyl Group: Derived from the natural amino acid L-valine, this group imparts a defined (S)-stereochemistry at the α-carbon. This inherent chirality is leveraged to induce stereoselectivity in subsequent reactions.

  • The N-Carboxyanhydride Ring: This five-membered heterocyclic ring is a highly activated form of the amino acid. Its reaction with nucleophiles, such as the amino group of another amino acid, proceeds efficiently and cleanly, with the only byproduct being carbon dioxide. This atom economy makes NCAs particularly attractive for scalable and environmentally conscious syntheses.

The benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom is a classic and versatile urethane-type protecting group. It offers stability under a range of reaction conditions and can be readily removed by catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

This guide will now delve into the practical aspects of this important molecule, from its synthesis and characterization to its application in asymmetric synthesis.

Synthesis of this compound

The synthesis of Z-Val-NCA begins with the commercially available and relatively inexpensive starting material, L-valine. The synthetic strategy involves two main stages: protection of the amino group and subsequent cyclization to form the NCA ring.

Synthesis of the Precursor: N-Benzyloxycarbonyl-L-valine (Z-Val-OH)

The first step is the protection of the amino group of L-valine with a benzyloxycarbonyl group. This is typically achieved through a Schotten-Baumann reaction, where L-valine is treated with benzyl chloroformate in an alkaline aqueous solution. The base neutralizes the hydrochloric acid formed during the reaction and maintains the amino group in its nucleophilic free base form.

Detailed Experimental Protocol for N-Benzyloxycarbonyl-L-valine:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-valine (117 g, 1.0 mol) in 1 M sodium hydroxide solution (1 L).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • While vigorously stirring, add benzyl chloroformate (188 g, 1.1 mol) and 2 M sodium hydroxide solution (550 mL) simultaneously in a dropwise manner over 2-3 hours, maintaining the pH of the reaction mixture between 9 and 10 and the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 500 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M hydrochloric acid. A white precipitate of N-benzyloxycarbonyl-L-valine will form.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C to a constant weight.

This procedure typically yields N-benzyloxycarbonyl-L-valine as a white crystalline solid with a high degree of purity.

Cyclization to this compound

The formation of the N-carboxyanhydride ring is most commonly achieved by treating the N-protected amino acid with phosgene or a phosgene equivalent, such as triphosgene. Triphosgene is a safer, crystalline solid that generates phosgene in situ and is therefore preferred in a laboratory setting. The reaction is typically carried out in an anhydrous aprotic solvent.

Detailed Experimental Protocol for this compound:

  • To a flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, add a solution of N-benzyloxycarbonyl-L-valine (125.6 g, 0.5 mol) in anhydrous tetrahydrofuran (THF) (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (74.2 g, 0.25 mol) in anhydrous THF (250 mL).

  • Add the triphosgene solution dropwise to the stirred solution of N-benzyloxycarbonyl-L-valine over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction can be monitored by the cessation of HCl gas evolution (as tested with moist litmus paper at the outlet of the nitrogen line).

  • Concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound as a white crystalline solid.

The causality behind these experimental choices lies in the need to maintain anhydrous conditions to prevent hydrolysis of the highly reactive NCA product. The use of a nitrogen atmosphere and flame-dried glassware is crucial for this purpose. The slow addition of triphosgene at low temperature helps to control the exothermic reaction and minimize side product formation.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Protection of L-Valine cluster_1 Step 2: Cyclization to NCA L-Valine L-Valine Z-Val-OH N-Benzyloxycarbonyl-L-valine L-Valine->Z-Val-OH Benzyl Chloroformate, NaOH, H2O Z-Val-NCA This compound Z-Val-OH->Z-Val-NCA Triphosgene, Anhydrous THF

Methodological & Application

Synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate from N-Cbz-L-valine: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive application note details the synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, also known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA). This compound is a critical urethane-protected amino acid derivative widely utilized in peptide synthesis and as a precursor for various biologically active molecules.[1] We present a robust protocol employing triphosgene as a cyclizing agent for the conversion of N-Cbz-L-valine. This method offers a safer and more controlled alternative to the use of highly toxic phosgene gas.[2] The causality behind experimental choices, a detailed step-by-step protocol, characterization data, and a troubleshooting guide are provided for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-Carboxyanhydrides (NCAs)

Amino acid N-carboxyanhydrides (NCAs), or Leuchs' anhydrides, are highly valuable heterocyclic compounds derived from amino acids.[3] Their principal application lies in the ring-opening polymerization (ROP) to produce polypeptides, which are essential biomaterials with applications in drug delivery, gene therapy, and tissue engineering.[4][5][6] The NCA moiety serves as an activated form of the amino acid, allowing for clean and efficient peptide bond formation, often with only carbon dioxide as a byproduct.[7]

The target molecule, this compound, is an N-protected NCA. The benzyloxycarbonyl (Cbz or Z) group provides crucial protection for the amino functionality, preventing unwanted polymerization and allowing for controlled, stepwise peptide coupling.[7][] This specific derivative is a key intermediate in the synthesis of antiviral prodrugs like Valganciclovir and protease inhibitors such as Saquinavir and Nelfinavir.[7]

Traditionally, NCAs were synthesized via the "Fuchs-Farthing" method, which involves the direct phosgenation of unprotected amino acids.[9][10] However, the extreme toxicity of phosgene gas presents significant handling challenges.[2] The use of triphosgene, a stable solid, has emerged as a superior alternative, generating phosgene in situ and allowing for precise stoichiometric control in a laboratory setting.[2][7]

Reaction Principle and Mechanism

The synthesis proceeds via an intramolecular cyclization of N-Cbz-L-valine, driven by a phosgene equivalent generated from triphosgene. The reaction can be conceptually broken down into the following key stages:

  • Activation of Triphosgene: In an anhydrous aprotic solvent, triphosgene is stable. Upon initiation (often with a catalytic amount of a tertiary amine or simply by the amino acid itself), it decomposes to generate three equivalents of phosgene.

  • Formation of an Acyl Chloride Intermediate: The carboxylic acid of N-Cbz-L-valine attacks a molecule of phosgene, leading to the formation of a highly reactive N-Cbz-L-valine acid chloride intermediate and releasing HCl.

  • Intramolecular Cyclization: The urethane nitrogen of the Cbz group then acts as an intramolecular nucleophile, attacking the newly formed acid chloride carbonyl.

  • Ring Closure and Elimination: This attack results in the formation of the five-membered oxazolidinedione ring, with the elimination of another molecule of HCl. The benzyloxycarbonyl group remains attached to the ring nitrogen, yielding the final product.

Side reactions, primarily driven by the generated HCl, can lead to the cleavage of the NCA ring or other impurities.[2][7] Therefore, conducting the reaction under anhydrous conditions and often in the presence of an HCl scavenger or under a nitrogen stream to remove the gas is critical for achieving high yields and purity.[7]

Experimental Protocol

This protocol outlines the synthesis of this compound from N-Cbz-L-valine using triphosgene.

Materials and Reagents
ReagentFormulaMW ( g/mol )GradeSupplier
N-Cbz-L-valineC₁₃H₁₇NO₄251.28≥98%Sigma-Aldrich
TriphosgeneC₃Cl₆O₃296.75≥98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11DriSolv®Millipore
Anhydrous HexaneC₆H₁₄86.18≥99%Fisher Scientific
Activated CharcoalC12.01DecolorizingVWR
Nitrogen Gas (N₂)N₂28.01High PurityAirgas

Safety Precaution: Triphosgene is a corrosive solid that releases toxic phosgene gas upon contact with moisture or nucleophiles. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Step-by-Step Synthesis Procedure
  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add N-Cbz-L-valine (10.0 g, 39.8 mmol). Suspend the amino acid in anhydrous tetrahydrofuran (THF, 100 mL).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of activated charcoal (approx. 0.1 g). Some protocols suggest that catalysts like activated charcoal or pyridine can increase the decomposition rate of triphosgene, potentially shortening reaction times.[11]

  • Reaction Initiation: Heat the suspension to 50-60°C with stirring. In a separate, dry flask, prepare a solution of triphosgene (4.33 g, 14.6 mmol, 0.37 equivalents) in anhydrous THF (30 mL).

  • Slow Addition of Triphosgene: Add the triphosgene solution dropwise to the heated N-Cbz-L-valine suspension over approximately 1 hour using an addition funnel. A gentle evolution of HCl gas will be observed. The reaction mixture should gradually become clear.

  • Reaction Monitoring: Continue stirring at 50-60°C for an additional 2-4 hours after the addition is complete, or until the system is a clear solution. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Filter the solution through a pad of Celite to remove the activated charcoal (if used) and any minor insoluble impurities.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Be careful not to overheat the mixture, as NCAs can be thermally sensitive.

  • Crystallization and Purification: The resulting crude product, often an oil or a semi-solid, is dissolved in a minimal amount of warm ethyl acetate. Anhydrous hexane is then added slowly until the solution becomes turbid.

  • Isolation and Drying: Allow the solution to stand at 4°C (or in a freezer) overnight to facilitate crystallization. Collect the resulting white solid by vacuum filtration, wash with cold hexane, and dry under high vacuum to yield the final product, this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under N₂ add_reagents Add N-Cbz-L-Valine & Anhydrous THF start->add_reagents heat Heat to 50-60°C add_reagents->heat Suspend add_triphosgene Dropwise add Triphosgene in THF heat->add_triphosgene react Stir for 2-4h until clear add_triphosgene->react cool Cool to RT react->cool Reaction Complete filter Filter cool->filter concentrate Concentrate in vacuo filter->concentrate crystallize Crystallize from EtOAc/Hexane concentrate->crystallize isolate Isolate & Dry Product crystallize->isolate end end isolate->end Final Product: Z-Val-NCA

Caption: Workflow for Z-Val-NCA Synthesis.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White crystalline solid[1]
Molecular Formula C₁₄H₁₅NO₅
Molecular Weight 277.27 g/mol [1]
Yield Typically 70-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.4 (m, 5H, Ar-H), ~5.3 (s, 2H, -CH₂-Ph), ~4.3 (d, 1H, α-CH), ~2.4 (m, 1H, β-CH), ~1.1 & ~1.0 (d, 6H, -CH(CH₃)₂)
FT-IR (KBr) ν (cm⁻¹): ~1860 & ~1780 (anhydride C=O stretches), ~1720 (urethane C=O stretch)
Storage Store at 2-8°C under an inert atmosphere, protected from moisture and light.[1]

The characteristic double peak in the IR spectrum around 1860 and 1780 cm⁻¹ is a hallmark of the N-carboxyanhydride ring and is a critical diagnostic for successful synthesis.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure dropwise addition of triphosgene. Extend reaction time and monitor by TLC. Confirm reagent purity.
Moisture contamination.Use rigorously dried glassware and anhydrous solvents. Maintain a positive nitrogen pressure throughout the reaction.
Product Fails to Crystallize Presence of impurities.Attempt purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure complete removal of solvent before crystallization.
Insufficient supersaturation.Use minimal hot solvent for dissolution. Add anti-solvent (hexane) slowly. Try scratching the inside of the flask to induce nucleation.
Oily Product Residual solvent.Ensure thorough drying under high vacuum.
Broad NMR Peaks Product degradation or polymerization.Analyze the product immediately after synthesis. NCAs have limited stability, especially when impure.[3] Store properly under inert gas at low temperature.

Conclusion

The protocol described provides a reliable and safer method for the laboratory-scale synthesis of this compound. By employing triphosgene, this procedure avoids the significant hazards associated with gaseous phosgene while maintaining high efficiency. The resulting high-purity Z-Val-NCA is a versatile building block, indispensable for modern peptide synthesis and the development of complex pharmaceutical agents. Adherence to anhydrous conditions and careful purification are paramount to achieving optimal results and ensuring the stability of this reactive intermediate.

References

The Dual Role of Valine-Derived Chiral Moieties in Asymmetric Synthesis: A Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate and its Congener (S)-4-isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the application of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate in stereocontrolled synthesis. Our comprehensive analysis of the scientific literature indicates that this compound, more commonly known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), serves primarily as a valuable building block in peptide synthesis rather than as a traditional chiral auxiliary for directing enolate-based asymmetric reactions.[1]

In the spirit of providing a thorough and practical resource, this document will first elucidate the principal application of Z-Val-NCA. Subsequently, we will provide detailed application notes and protocols for a closely related and highly effective chiral auxiliary derived from L-valine, (S)-4-isopropyloxazolidin-2-one , which is extensively used in asymmetric aldol additions and alkylations to achieve a high degree of stereocontrol.

Part 1: this compound (Z-Val-NCA): A Potent Agent for Peptide Elongation

This compound is a protected amino acid derivative that finds significant use in the synthesis of dipeptides and more complex polypeptide chains.[1] The N-carboxyanhydride (NCA) moiety renders the valine residue highly activated, facilitating efficient peptide bond formation.

Key Characteristics:

PropertyValue
IUPAC Name benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
Synonyms Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride
Molecular Formula C₁₄H₁₅NO₅
Molecular Weight 277.27 g/mol
Appearance White solid
Storage 2-8°C, inert atmosphere, protected from light

The primary utility of Z-Val-NCA lies in its ability to undergo ring-opening polymerization or controlled, stepwise addition to an amino acid or peptide chain, thereby elongating the peptide from the N-terminus.[2]

Conceptual Workflow of Z-Val-NCA in Peptide Synthesis

G cluster_0 Peptide Elongation using Z-Val-NCA Z_Val_NCA Z-Val-NCA (this compound) Peptide_Coupling Peptide Coupling Reaction (Ring Opening) Z_Val_NCA->Peptide_Coupling Amino_Acid_Ester Amino Acid Ester (Nucleophile) Amino_Acid_Ester->Peptide_Coupling Dipeptide Protected Dipeptide Peptide_Coupling->Dipeptide Deprotection Deprotection Dipeptide->Deprotection Elongated_Peptide Elongated Peptide Deprotection->Elongated_Peptide

Figure 1: Conceptual workflow for the use of Z-Val-NCA in peptide synthesis.

While a powerful tool for peptide chemists, the 2,5-dioxo structure of Z-Val-NCA does not lend itself to the formation of stable, stereodirecting enolates in the same manner as the Evans-type chiral auxiliaries. For researchers seeking to perform asymmetric alkylations and aldol reactions, the appropriate choice is the corresponding 2-oxazolidinone.

Part 2: Asymmetric Synthesis Using (S)-4-isopropyloxazolidin-2-one

The true utility of a valine-derived chiral auxiliary in asymmetric enolate chemistry is realized with (S)-4-isopropyloxazolidin-2-one. This compound, derived from L-valinol, is a cornerstone of the Evans' chiral auxiliary system, enabling the highly diastereoselective formation of carbon-carbon bonds.[3] The bulky isopropyl group at the C4 position provides a well-defined steric environment that effectively shields one face of the corresponding enolate, directing the approach of electrophiles.[4]

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with (S)-4-isopropyloxazolidin-2-one is a consequence of several factors:

  • N-Acylation: The auxiliary is first acylated to introduce the desired pro-nucleophilic fragment.

  • Formation of a (Z)-Enolate: Treatment with a suitable base, often in the presence of a Lewis acid, selectively generates the (Z)-enolate. This geometry is crucial for establishing a predictable transition state.

  • Chelated Transition State: The Lewis acid (e.g., Boron or Titanium) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, forming a rigid, six-membered ring-like transition state.

  • Stereodirection by the Isopropyl Group: The isopropyl group at the C4 position of the oxazolidinone sterically blocks one face of the enolate. Consequently, the incoming electrophile approaches from the less hindered face, leading to the formation of one diastereomer in high excess.

G cluster_1 Asymmetric Alkylation Workflow Auxiliary (S)-4-isopropyloxazolidin-2-one Acylation N-Acylation (e.g., with Propionyl Chloride) Auxiliary->Acylation N_Acyl_Auxiliary N-Propionyl Auxiliary Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (e.g., LDA, -78°C) N_Acyl_Auxiliary->Enolate_Formation Enolate (Z)-Enolate Enolate_Formation->Enolate Alkylation Diastereoselective Alkylation (e.g., with Benzyl Bromide) Enolate->Alkylation Alkylated_Product Alkylated Product (High d.r.) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid Cleavage->Final_Product

Figure 2: General workflow for asymmetric alkylation using (S)-4-isopropyloxazolidin-2-one.

Experimental Protocols

Protocol 1: N-Acylation of (S)-4-isopropyloxazolidin-2-one

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (S)-4-isopropyloxazolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-4-isopropyloxazolidin-2-one and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-isopropyloxazolidin-2-one.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl auxiliary with benzyl bromide.

Materials:

  • N-Propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution (1.1 eq)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionyl auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LDA solution dropwise and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Typical Results for Asymmetric Alkylations:

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:5~90%
Allyl iodide>98:2~85%
Methyl iodide>95:5~92%
Protocol 3: Auxiliary Cleavage to a Chiral Carboxylic Acid

This protocol describes the hydrolytic cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.[5]

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH) (2.0 eq)

Procedure:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can then be acidified and extracted to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture.

Conclusion

While this compound is a valuable reagent for peptide synthesis, its structural features make it unsuitable for use as a traditional chiral auxiliary in enolate-based asymmetric synthesis. For these applications, the corresponding 2-oxazolidinone, (S)-4-isopropyloxazolidin-2-one, is the reagent of choice. By following the detailed protocols provided, researchers can effectively utilize this powerful chiral auxiliary to synthesize a wide range of enantiomerically enriched molecules, which are crucial intermediates in pharmaceutical and natural product synthesis.

References

Experimental protocol for using (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Asymmetric Synthesis Using Valine-Derived Chiral Auxiliaries

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and reliable strategy for introducing chirality into achiral molecules.[1] By temporarily attaching a chiral molecule—the auxiliary—to a prochiral substrate, we can effectively guide subsequent reactions to favor the formation of one diastereomer over another.[2] This diastereoselectivity is then translated into enantioselectivity upon cleavage of the auxiliary, which can ideally be recovered and reused.[3]

Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by Professor David A. Evans and his group.[4] These auxiliaries, readily prepared from chiral amino alcohols, have proven exceptionally effective in controlling the stereochemistry of enolate reactions, including alkylations and aldol additions.[4][5] This guide focuses on the practical application of the (S)-valine-derived Evans auxiliary, a powerful tool for constructing complex chiral molecules with predictable and high levels of stereocontrol.

Reagent Clarification: (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate vs. (S)-4-isopropyl-2-oxazolidinone

The specified compound, This compound , is commonly known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA).[6][7] It is an activated derivative of the amino acid L-valine, where the amine is protected with a benzyloxycarbonyl (Cbz or Z) group and the carboxylate and amine have been cyclized into a highly reactive N-carboxyanhydride (NCA) ring system.[6] The primary application of NCAs like Z-Val-NCA is in the Ring-Opening Polymerization (ROP) to form polypeptides and in peptide coupling reactions for the synthesis of complex peptides.[6][8]

It is critical to distinguish this reagent from the true chiral auxiliary used in Evans asymmetric aldol and alkylation reactions, which is (S)-4-isopropyl-2-oxazolidinone .[9][10] This latter compound is the actual stereodirecting group that is N-acylated to create the chiral enolate precursor. While both are derived from L-valine, their chemical structures and applications are distinct.

This guide will therefore provide the standard, field-proven protocol, which involves the use of (S)-4-isopropyl-2-oxazolidinone . For researchers starting with L-valine, a preparatory step is required to synthesize this key auxiliary.

Experimental Workflow: A Three-Stage Protocol for Asymmetric Aldol Reaction

The overall workflow for a typical Evans asymmetric aldol reaction is a robust, three-stage process. It begins with the preparation of the N-acylated auxiliary, proceeds to the key diastereoselective carbon-carbon bond formation, and concludes with the cleavage of the auxiliary to reveal the enantioenriched product.

G cluster_0 Stage 1: Auxiliary Preparation cluster_1 Stage 2: Asymmetric Aldol Reaction cluster_2 Stage 3: Auxiliary Cleavage Auxiliary (S)-4-isopropyl-2-oxazolidinone N_Acyl_Aux N-Propionyl-(S)-4-isopropyl- 2-oxazolidinone Auxiliary->N_Acyl_Aux n-BuLi, THF, -78 °C Acyl_Source Propionyl Chloride (or Anhydride) Acyl_Source->N_Acyl_Aux Aldol_Adduct Syn-Aldol Adduct N_Acyl_Aux->Aldol_Adduct 1. Bu₂BOTf, DIPEA 2. Add Aldehyde, -78 °C Aldehyde Aldehyde (R'CHO) (e.g., Isobutyraldehyde) Aldehyde->Aldol_Adduct Final_Product Chiral β-Hydroxy Acid Aldol_Adduct->Final_Product LiOH, H₂O₂ THF/H₂O, 0 °C Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Cleavage & Workup

Figure 1: General Experimental Workflow.
Protocol 1: N-Acylation of (S)-4-isopropyl-2-oxazolidinone

This first stage attaches the desired acyl group (in this case, propionyl) to the nitrogen atom of the chiral auxiliary. This is achieved by deprotonation with a strong base to form the nucleophilic amide, followed by reaction with an acylating agent.

Materials

Reagent M.W. Amount (mmol) Equivalents Quantity
(S)-4-isopropyl-2-oxazolidinone 129.16 10.0 1.0 1.29 g
Anhydrous Tetrahydrofuran (THF) - - - 40 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes 64.06 10.4 1.04 4.16 mL

| Propionyl chloride | 92.52 | 11.0 | 1.1 | 1.02 mL |

Procedure

  • To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-4-isopropyl-2-oxazolidinone (1.29 g, 10.0 mmol).

  • Add anhydrous THF (40 mL) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (4.16 mL of a 2.5 M solution, 10.4 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. A milky white suspension will form. Stir for 15 minutes at -78 °C.

  • Add propionyl chloride (1.02 mL, 11.0 mmol) dropwise to the cold suspension.

  • Stir the reaction mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature. Stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to afford N-propionyl-(S)-4-isopropyl-2-oxazolidinone as a colorless oil or white solid.[11]

Causality & Expertise: The use of n-BuLi at -78 °C ensures rapid and complete deprotonation of the oxazolidinone nitrogen without side reactions. Propionyl chloride is a highly reactive acylating agent, leading to a clean and efficient reaction. The aqueous workup neutralizes the remaining base and removes inorganic salts.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction

This is the key stereochemistry-defining step. The N-acyl auxiliary is converted into a boron enolate, which then reacts with an aldehyde in a highly organized transition state to form two new stereocenters with high diastereoselectivity.[4]

Materials

Reagent M.W. Amount (mmol) Equivalents Quantity
N-Propionyl-(S)-4-isopropyl-2-oxazolidinone 185.22 5.0 1.0 0.93 g
Anhydrous Dichloromethane (DCM) - - - 20 mL
Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM 246.15 5.5 1.1 5.5 mL
N,N-Diisopropylethylamine (DIPEA) 129.24 6.0 1.2 1.05 mL

| Isobutyraldehyde | 72.11 | 7.5 | 1.5 | 0.69 mL |

Procedure

  • To an oven-dried, argon-flushed round-bottom flask, add the N-propionyl oxazolidinone (0.93 g, 5.0 mmol) and dissolve in anhydrous DCM (20 mL).

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (5.5 mL of a 1.0 M solution, 5.5 mmol) dropwise, followed by the dropwise addition of DIPEA (1.05 mL, 6.0 mmol). The solution may turn yellow.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C (ice bath) and stir for an additional 30 minutes to ensure complete formation of the (Z)-boron enolate.

  • Cool the solution back down to -78 °C.

  • Add isobutyraldehyde (0.69 mL, 7.5 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and continue stirring for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer (10 mL), methanol (10 mL), and 30% hydrogen peroxide (5 mL).

  • Stir the resulting biphasic mixture vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL). Dry over MgSO₄, filter, and concentrate.

  • The crude product can be purified by flash column chromatography to yield the pure syn-aldol adduct. Diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.[12]

Trustworthiness - The Zimmerman-Traxler Model: The remarkable stereoselectivity of this reaction is explained by the Zimmerman-Traxler transition state model.[13] The boron atom chelates both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a rigid, six-membered chair-like transition state. The bulky isopropyl group of the chiral auxiliary forces the aldehyde's substituent (R') into a pseudo-equatorial position to minimize steric clash. This locks the geometry of the approach, forcing the aldehyde to attack a specific face of the (Z)-enolate, reliably leading to the syn aldol product.[4][14]

G cluster_ts ts_label Zimmerman-Traxler Transition State B B O1 O B->O1 Bu1 Bu B->Bu1 Bu2 Bu B->Bu2 C1 C O1->C1 O2 O O2->B C2 C C1->C2 Aux Auxiliary (Blocks Top Face) C1->Aux C_aldehyde C C2->C_aldehyde Me_alpha Me C2->Me_alpha C_aldehyde->O2 H_aldehyde H C_aldehyde->H_aldehyde R_aldehyde R' (Equatorial) C_aldehyde->R_aldehyde

Figure 2: Stereochemical model for the Evans Aldol reaction.
Protocol 3: Auxiliary Cleavage with Lithium Hydroperoxide

The final step is to remove the chiral auxiliary to release the desired chiral product. Hydrolysis with lithium hydroperoxide is a mild and effective method that selectively cleaves the exocyclic amide bond without causing epimerization of the newly formed stereocenters.[15][16]

Materials

Reagent M.W. Amount (mmol) Equivalents Quantity
Syn-aldol adduct 257.33 4.0 1.0 1.03 g
Tetrahydrofuran (THF) - - - 24 mL
Water - - - 8 mL
Hydrogen peroxide (H₂O₂), 30% aq. 34.01 ~16.0 ~4.0 1.8 mL

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 8.0 | 2.0 | 0.34 g |

Procedure

  • Dissolve the aldol adduct (1.03 g, 4.0 mmol) in a mixture of THF (24 mL) and water (8 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (1.8 mL) dropwise.

  • Add a pre-dissolved solution of LiOH·H₂O (0.34 g, 8.0 mmol) in water (4 mL) dropwise to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 10 mL water) and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Make the aqueous residue basic (pH > 11) with 1 M NaOH and extract with dichloromethane (3 x 20 mL) to recover the chiral auxiliary, (S)-4-isopropyl-2-oxazolidinone .

  • Acidify the aqueous layer to pH < 2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final chiral β-hydroxy acid.

Scientific Integrity: The use of lithium hydroperoxide (formed in situ from LiOH and H₂O₂) is crucial. It preferentially attacks the more hindered exocyclic carbonyl group, a phenomenon known as "contrasteric hydrolysis."[16] This avoids cleavage of the endocyclic carbamate bond, which would destroy the auxiliary. Careful quenching with a reducing agent like Na₂SO₃ is necessary to safely destroy the excess peroxide.[17]

Quantitative Data Summary

The boron-mediated aldol reaction of N-propionyl-(S)-4-isopropyl-2-oxazolidinone provides the corresponding syn-aldol adducts with high yields and excellent diastereoselectivity.

EntryAldehyde (R'CHO)Product (R')Yield (%)Diastereoselectivity (syn:anti)Reference
1IsobutyraldehydeIsopropyl~85-95>98:2[4]
2BenzaldehydePhenyl~80-90>98:2[12]
3PropionaldehydeEthyl~85>95:5[4]

Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions, purity of reagents, and scale.

Conclusion

The (S)-valine-derived oxazolidinone chiral auxiliary is an exceptionally powerful and reliable tool for asymmetric synthesis. The protocols detailed herein for N-acylation, diastereoselective aldol addition, and auxiliary cleavage represent a well-established, robust, and highly reproducible workflow. By understanding the causality behind each experimental step—from the formation of the (Z)-enolate to the contrasteric cleavage of the auxiliary—researchers can confidently apply this methodology to the synthesis of complex, enantiomerically pure molecules that are vital to the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: The Utility of the (S)-4-Isopropyl-2,oxazolidinone Scaffold in Asymmetric Aldol Additions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Auxiliaries

The quest for stereochemical control in carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products. Chiral auxiliaries, temporarily installed to direct the stereoselective course of a reaction, remain a robust and reliable strategy.[1] The topic of this guide, (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, also known as N-Benzyloxycarbonyl-L-Valine-N-Carboxyanhydride (Z-Val-NCA), is a valuable chiral building block derived from the amino acid L-valine. While its primary application lies in the field of peptide synthesis, its structural relative, the N-acyl-(S)-4-isopropyloxazolidin-2-one, stands as a celebrated chiral auxiliary in the realm of asymmetric aldol additions, famously pioneered by David A. Evans.[2][3]

This guide will first briefly touch upon the primary application of Z-Val-NCA and then delve deeply into the application of its de-benzoxycarbonylated and N-acylated counterpart in asymmetric aldol additions, providing a comprehensive overview of the underlying principles, detailed experimental protocols, and expected outcomes.

Part 1: this compound (Z-Val-NCA) - A Note on its Primary Role

This compound is a highly reactive derivative of L-valine. The N-carboxyanhydride (NCA) moiety makes it an efficient amino acid donor in peptide synthesis, reacting with nucleophiles to extend a peptide chain with the release of carbon dioxide. Its N-benzyloxycarbonyl (Cbz or Z) protecting group is a standard urethane-type protecting group in peptide chemistry. While theoretically a substrate for enolization, the electronic nature of the N-Cbz group and the inherent reactivity of the NCA ring make it generally unsuitable for the specific conditions required for asymmetric aldol additions, where a simple N-alkanoyl group is preferred.

Part 2: The (S)-4-Isopropyloxazolidin-2-one Scaffold in Asymmetric Aldol Additions: The Evans Auxiliary

The true power of the (S)-4-isopropyl-oxazolidinone scaffold in aldol reactions is unleashed when it is N-acylated with a simple carbonyl group, such as a propionyl or acetyl group. This creates a classic "Evans auxiliary," a tool that provides exceptional levels of stereocontrol in the formation of β-hydroxy carbonyl compounds.[1][2]

The Principle of Stereochemical Control

The remarkable diastereoselectivity of the Evans aldol reaction stems from a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[4] The key to achieving this predictable outcome lies in the formation of a specific enolate geometry.

Formation of the (Z)-Enolate: The process begins with the "soft" enolization of the N-acyloxazolidinone. Treatment with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine, selectively generates the (Z)-enolate.[1][2][4] This specific geometry is crucial for the subsequent stereodetermining step.

The Zimmerman-Traxler Transition State: The boron of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state. The bulky isopropyl group at the C4 position of the oxazolidinone effectively shields one face of the enolate. To minimize steric clashes, the substituent (R' group) of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, leading to a highly predictable stereochemical outcome.[2][4] This typically results in the formation of the syn-aldol adduct.

G cluster_0 Enolate Formation cluster_2 Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Z_Enolate (Z)-Boron Enolate N-Acyloxazolidinone->Z_Enolate Enolization Lewis_Acid Bu₂BOTf / DIPEA Lewis_Acid->N-Acyloxazolidinone Aldehyde Aldehyde Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde->Transition_State Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct Cleavage Hydrolysis / Reduction etc. Final_Product Chiral β-Hydroxy Carbonyl Compound Syn_Adduct->Final_Product Cleavage Cleavage->Syn_Adduct

Figure 1. Conceptual workflow of the Evans asymmetric aldol reaction.

Part 3: Experimental Protocols

The following protocols provide a general framework for the synthesis of the chiral auxiliary from L-valine, its N-acylation, and its subsequent use in a diastereoselective aldol addition.

Protocol 1: Synthesis of (S)-4-Isopropyl-2-oxazolidinone

This protocol outlines the synthesis of the core chiral auxiliary from the readily available amino acid L-valine.

Materials:

  • L-Valine

  • Lithium aluminum hydride (LiAlH)

  • Diethyl carbonate

  • Sodium metal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of L-Valine to L-Valinol: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of L-valine (1.0 eq) in THF. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the sequential and careful addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain crude L-valinol.

  • Cyclization to the Oxazolidinone: In a round-bottom flask, dissolve the crude L-valinol in toluene. Add diethyl carbonate (1.5 eq) and a catalytic amount of sodium metal. Heat the mixture to reflux with a Dean-Stark trap to remove ethanol. After the reaction is complete (monitored by TLC), cool the mixture and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield (S)-4-isopropyl-2-oxazolidinone.

Protocol 2: Synthesis of N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

This protocol details the N-acylation of the chiral auxiliary, preparing it for the aldol reaction.[5]

Materials:

  • (S)-4-Isopropyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-propionyl-(S)-4-isopropyl-2-oxazolidinone.[5]

Protocol 3: Asymmetric Aldol Addition Reaction

This protocol describes the key diastereoselective aldol reaction.[5]

Materials:

  • N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.

  • Quench the reaction by the addition of methanol, followed by a buffer solution (e.g., phosphate buffer).

  • Add a mixture of methanol and 30% hydrogen peroxide solution at 0 °C and stir for 1 hour.

  • Extract the product with dichloromethane (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

G Start Start: N-Propionyl-(S)-4-isopropyl-2-oxazolidinone in CH₂Cl₂ Cool_0C Cool to 0 °C Start->Cool_0C Add_Reagents Add Bu₂BOTf, then DIPEA Cool_0C->Add_Reagents Stir_0C Stir at 0 °C for 30 min (Enolate Formation) Add_Reagents->Stir_0C Cool_m78C Cool to -78 °C Stir_0C->Cool_m78C Add_Aldehyde Add Aldehyde Cool_m78C->Add_Aldehyde Stir_Reaction Stir at -78 °C for 30 min, then 0 °C for 1-2 h Add_Aldehyde->Stir_Reaction Quench Quench with MeOH and Buffer Stir_Reaction->Quench Oxidative_Workup Add MeOH/H₂O₂ Stir for 1 h Quench->Oxidative_Workup Extraction Aqueous Workup and Extraction Oxidative_Workup->Extraction Purification Purification (Chromatography) Extraction->Purification End End: Pure Syn-Aldol Adduct Purification->End

Figure 2. Step-by-step experimental workflow for the asymmetric aldol addition.
Protocol 4: Cleavage of the Chiral Auxiliary

After the aldol reaction, the chiral auxiliary can be cleaved to reveal the desired chiral β-hydroxy carbonyl product. A variety of methods are available, allowing for the synthesis of different functional groups.

A. To the Carboxylic Acid:

  • Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF/water.

  • Procedure: Dissolve the aldol adduct in a THF/water mixture, cool to 0 °C, and treat with aqueous H₂O₂ followed by aqueous LiOH. Stir until the reaction is complete. This method provides the chiral β-hydroxy carboxylic acid and recovers the oxazolidinone auxiliary.

B. To the Primary Alcohol:

  • Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), THF or ethanol.

  • Procedure: Reduction with a hydride source cleaves the auxiliary to yield the chiral 1,3-diol. The auxiliary is also recovered.

C. To the Methyl Ester:

  • Reagents: Sodium methoxide (NaOMe) in methanol.

  • Procedure: Transesterification with sodium methoxide in methanol provides the chiral β-hydroxy methyl ester and recovers the auxiliary.

Data Presentation

The effectiveness of the (S)-4-isopropyloxazolidin-2-one auxiliary is demonstrated by the high diastereoselectivity and yields achieved in the aldol reaction with various aldehydes.

EntryAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid derivative>99:185-95
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid derivative>99:180-90
3Propionaldehyde3-hydroxy-2-methylpentanoic acid derivative98:282-92

Note: The data presented are representative values from the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

While this compound is a valuable reagent for peptide synthesis, its structural core, the (S)-4-isopropyloxazolidin-2-one, forms the basis of a powerful chiral auxiliary for asymmetric aldol additions when appropriately N-acylated. The Evans methodology provides a reliable and predictable route to chiral syn-β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of complex molecules. The high diastereoselectivity, operational simplicity, and the ability to recover the chiral auxiliary make this a highly valuable tool for researchers in both academic and industrial settings.

References

Application Note: Stereoselective Synthesis of Chiral Amines using (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a powerful chiral auxiliary for the asymmetric synthesis of α-amino acids and their derivatives, which are critical precursors to chiral amines. Chiral amines are foundational components in a vast array of pharmaceuticals and biologically active compounds. This document details the underlying principles of stereocontrol, provides validated, step-by-step protocols for diastereoselective alkylation and subsequent auxiliary cleavage, and discusses alternative pathways for amine synthesis. The content is designed for researchers, chemists, and process development professionals engaged in asymmetric synthesis.

Introduction: The Imperative of Chirality

Chiral amines and their precursors, α-amino acids, are ubiquitous scaffolds in medicinal chemistry and materials science. The stereochemistry of these molecules is paramount, as different enantiomers often exhibit dramatically different pharmacological or physiological activities. Consequently, robust and predictable methods for controlling stereochemistry are essential.

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis due to its reliability, versatility, and the predictable nature of its stereochemical outcomes.[1] Among the most successful are the oxazolidinone-based auxiliaries, famously developed by Evans.[2][3] This application note focuses on this compound, also known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), a derivative of the natural amino acid L-valine.[4][5] This reagent serves as an efficient chiral director for the construction of stereogenic centers adjacent to a future amine group.

Principle of Operation: Achieving Stereocontrol

The efficacy of oxazolidinone auxiliaries hinges on their ability to form a rigid, conformationally constrained enolate, which then directs the approach of an electrophile to one of its two diastereotopic faces. The process can be broken down into three core steps: Acylation, Diastereoselective Alkylation, and Auxiliary Cleavage.

Mechanism of Diastereoselection:

  • N-Acylation: An acyl group is attached to the nitrogen of the oxazolidinone ring.

  • Enolate Formation: Deprotonation at the α-carbon using a strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide, NaHMDS) at low temperatures (-78 °C) generates a rigid (Z)-enolate.[2] The sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.

  • Face-Selective Alkylation: The bulky isopropyl substituent at the C4 position of the oxazolidinone ring sterically shields the top face of the planar enolate. Consequently, an incoming electrophile (R-X) is forced to approach from the less hindered bottom face, ensuring a highly diastereoselective alkylation.[6][7]

  • Cleavage: After the new stereocenter is set, the auxiliary is cleaved, yielding the chiral carboxylic acid (which can be converted to an amine via methods like the Curtius or Hofmann rearrangement) and recovering the auxiliary for potential reuse.

cluster_0 Core Workflow A Chiral Oxazolidinone Auxiliary B N-Acylation A->B C N-Acyl Oxazolidinone B->C D Base-Mediated Enolate Formation (-78 °C) C->D E Rigid Chelated (Z)-Enolate D->E F Diastereoselective Alkylation (R-X) E->F G Alkylated Product F->G H Auxiliary Cleavage G->H I Enantioenriched Carboxylic Acid H->I J Recovered Auxiliary H->J

Caption: General workflow for asymmetric alkylation.

Protocol 1: Asymmetric Synthesis of α-Alkyl Carboxylic Acids

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone derived from (S)-4-isopropyl-2-oxazolidinone, a close relative of the title compound, to generate an enantiomerically enriched carboxylic acid, a direct precursor for chiral amine synthesis.

Step 1: N-Acylation of the Auxiliary

Causality: While the title compound is pre-acylated, this step is fundamental. Acylation transforms the auxiliary into a prochiral substrate. Mild conditions using DMAP as an acyl transfer catalyst are often preferred over harsher methods involving strong bases like n-BuLi.[2]

  • To a solution of the oxazolidinone auxiliary (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C, add triethylamine (1.5 eq).

  • Add the desired acyl chloride or anhydride (1.2 eq) dropwise.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel).

Step 2: Diastereoselective Alkylation

Causality: This is the key stereochemistry-defining step. The use of a strong amide base at -78 °C is critical to ensure rapid and complete deprotonation, forming the kinetically favored (Z)-enolate while preventing side reactions or enolate equilibration.[6][8] The rigid chelated structure is essential for high diastereoselectivity.

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, typically 1.0 M in THF) dropwise over 15 minutes. The solution should turn from colorless to a pale yellow, indicating enolate formation.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2-1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify via flash chromatography to yield the alkylated product. Diastereomeric excess (de) can be determined by GC or ¹H NMR analysis of the crude product.

Table 1: Illustrative Data for Asymmetric Alkylation

Entry Electrophile (R-X) Base Diastereomeric Excess (de) Yield (%)
1 Benzyl bromide LDA >99% 95
2 Allyl iodide NaHMDS 98% 92
3 Methyl iodide KHMDS 95% 88

Note: This data is illustrative and based on typical results for Evans-type auxiliaries.[7]

Caption: The (Z)-enolate is chelated by the metal cation (M+). The isopropyl group (i-Pr) sterically blocks the top face, directing the electrophile (E+) to the bottom face.

Step 3: Auxiliary Cleavage

Causality: The most common method for cleaving the auxiliary to yield the carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide.[6] The hydroperoxide anion (OOH⁻) is the active nucleophile that attacks the acyl carbonyl. A recent study found that this reaction can evolve stoichiometric amounts of oxygen gas, which is a critical safety consideration for scale-up.[9]

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Acidify the mixture with HCl (1 M) to protonate the carboxylic acid.

  • Extract the chiral carboxylic acid with an organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Synthesis via Chiral N-Acylhydrazones

An alternative and powerful strategy involves converting the auxiliary into a chiral N-acylhydrazone, which acts as a versatile acceptor for nucleophiles to directly form precursors to chiral amines.[10]

Causality: This method offers excellent stereocontrol, which can be tuned by the choice of Lewis acid. Chelating Lewis acids (e.g., Mg²⁺, Ti⁴⁺) coordinate to both the imino nitrogen and the carbonyl oxygen, exposing the si-face for nucleophilic attack. In contrast, non-chelating Lewis acids like boron trifluoride (BF₃) favor a different rotamer, exposing the re-face.[10] This tunable diastereoselectivity is a significant advantage.

cluster_0 Tunable Stereocontrol with Lewis Acids A Chiral N-Acylhydrazone B Chelating Lewis Acid (e.g., TiCl4) A->B C Non-Chelating Lewis Acid (e.g., BF3) A->C D Two-point binding exposes si-face for attack B->D E Monodentate binding exposes re-face for attack C->E F Product A D->F G Product B (Diastereomer) E->G

Caption: Lewis acid choice dictates facial selectivity in nucleophilic additions to N-acylhydrazones.

General Protocol for Nucleophilic Addition to N-Acylhydrazone:
  • Prepare the N-acylhydrazone by condensing the corresponding N-amino oxazolidinone with an aldehyde or ketone.[10]

  • Dissolve the N-acylhydrazone (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) and cool to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid (1.1 eq, e.g., TiCl₄ or BF₃·OEt₂) and stir for 20 minutes.

  • Add the nucleophile (e.g., allylsilane or a silyl enol ether, 1.5 eq) and stir until the reaction is complete by TLC.

  • Quench the reaction and purify the resulting adduct.

  • Cleave the N-N bond (e.g., via reduction with SmI₂ or catalytic hydrogenation) to release the free chiral amine.

Safety and Handling

  • This compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: For optimal stability, store the reagent in a tightly sealed container under an inert atmosphere, protected from light, at 2-8°C.[4][11]

  • Reaction Hazards: Alkylation reactions require the use of pyrophoric bases (e.g., n-BuLi) or highly reactive reagents (e.g., NaHMDS) and must be performed by trained personnel using appropriate anhydrous techniques under an inert atmosphere. Cleavage with LiOH/H₂O₂ can generate oxygen gas and should be performed with adequate ventilation and pressure release.[9]

Conclusion

This compound and related oxazolidinone auxiliaries are exceptionally reliable and versatile tools for the synthesis of chiral amines. By leveraging well-understood principles of steric and chelation control, these reagents enable the predictable and highly selective construction of stereogenic centers. The protocols outlined in this note provide a robust framework for researchers to access valuable, enantioenriched building blocks for drug discovery and development.

References

Application Notes and Protocols: (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

This compound, also known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), is a protected amino acid derivative with significant applications in organic and medicinal chemistry.[1] Its rigid structure and defined stereochemistry make it an invaluable tool for controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of enantiomerically pure drugs.[2] The core of its utility lies in its function as a chiral auxiliary, a temporary stereogenic unit that directs the formation of a new stereocenter with high diastereoselectivity.[3]

Chemical Structure and Properties:

PropertyValue
IUPAC Name benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate[1]
CAS Number 158257-41-1[4][5]
Molecular Formula C14H15NO5[1][4][5]
Molecular Weight 277.27 g/mol [1][4][5]
Appearance White solid[1]
Storage 2-8°C, inert atmosphere, protected from light[1][4]

The (S) absolute configuration at the stereocenter and the conformation of the oxazolidine ring system have been confirmed by single-crystal X-ray diffraction.[1] This well-defined three-dimensional structure is fundamental to its ability to induce chirality.

Section 2: The Role in Asymmetric Synthesis - Mechanism of Stereocontrol

The primary application of compounds like this compound is in asymmetric synthesis, where they are used to create complex molecules with controlled stereochemistry.[2] Oxazolidinone auxiliaries, popularized by David A. Evans, are particularly effective in stereoselective transformations such as aldol reactions, alkylation reactions, and Diels-Alder reactions.[3]

The stereocontrol exerted by the Evans auxiliary is primarily due to the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring.[6] In the case of the title compound, this is an isopropyl group. This group effectively shields one face of the enolate formed from the N-acylated auxiliary, thereby directing the approach of an electrophile to the less hindered face.[6] The formation of a rigid, chelated Z-enolate is a crucial factor in achieving a high degree of stereocontrol.[6]

Stereocontrol_Mechanism cluster_0 Step 1: Acylation & Enolate Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S)-4-isopropyl-2-oxazolidinone Acyl_Auxiliary N-Acyl Auxiliary Auxiliary->Acyl_Auxiliary RCOCl Enolate Chelated Z-Enolate (Sterically hindered face) Acyl_Auxiliary->Enolate Base (e.g., LDA) Transition_State Chair-like Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product_Auxiliary Diastereomerically Enriched Product Transition_State->Product_Auxiliary Attack from less hindered face Final_Product Chiral Product (e.g., Carboxylic Acid, Alcohol) Product_Auxiliary->Final_Product Cleavage (e.g., LiOOH) Recovered_Auxiliary Recovered Auxiliary Product_Auxiliary->Recovered_Auxiliary

General workflow for asymmetric synthesis using an Evans' chiral auxiliary.

Section 3: Core Applications and Protocols in Pharmaceutical Intermediate Synthesis

Chiral oxazolidinones are recognized as some of the most important heterocycles in medicinal chemistry, with many pharmaceutical molecules built upon this backbone.[7] Their application is crucial in the early phases of drug discovery for the time-efficient synthesis of enantiomerically pure compounds.[8]

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for synthesizing chiral carboxylic acid derivatives.[6] This strategy has been successfully employed as a key step in the total synthesis of several biologically active natural products.[8]

Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

This protocol is adapted from the seminal work of Evans et al. and serves as a foundational procedure.[9]

Materials:

  • (S)-4-isopropyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Benzyl bromide (or other electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • N-Acylation:

    • Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4, filter, and concentrate in vacuo to yield the N-propionyl oxazolidinone.

  • Enolate Formation and Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

    • Add benzyl bromide (1.2 eq) and stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.

    • Purify the crude product by flash column chromatography.

Expected Outcome: High diastereoselectivity (>99:1) is typically observed for this reaction.[9]

Asymmetric_Alkylation_Workflow A 1. N-Acylation of (S)-4-isopropyl-2-oxazolidinone B 2. Formation of Z-Enolate (LDA, THF, -78°C) A->B C 3. Electrophilic Attack (Benzyl Bromide) B->C D 4. Work-up and Purification C->D E Diastereomerically Pure Alkylated Product D->E

Workflow for Asymmetric Alkylation.
Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with excellent stereocontrol, typically yielding the syn-aldol product.[6] The stereochemical outcome is often explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[6]

Protocol: Asymmetric syn-Aldol Reaction

This protocol outlines a general procedure for a boron-mediated aldol reaction.

Materials:

  • N-Acyl oxazolidinone (e.g., N-propionyl derivative)

  • Dibutylboron triflate (Bu2BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM) or Diethyl ether

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add Bu2BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.

  • Aldol Addition:

    • Cool the reaction mixture back to -78 °C.

    • Add the aldehyde (1.5 eq) dropwise and stir for 2-3 hours at -78 °C.

    • Allow the reaction to warm to 0 °C and stir for an additional hour.

  • Work-up:

    • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate.

    • Purify by flash column chromatography.

Performance of Different Evans' Auxiliaries in Aldol Reactions:

Auxiliary SubstituentAldehydeDiastereoselectivity (syn:anti)Yield (%)
IsopropylIsobutyraldehyde>99:185-95
BenzylBenzaldehyde>98:280-90
PhenylAcetaldehyde>97:375-85

Note: Data is representative and can vary based on specific reaction conditions.

Section 4: Cleavage of the Chiral Auxiliary

A critical step in this synthetic strategy is the removal of the chiral auxiliary to yield the desired chiral product, while ideally allowing for the recovery of the auxiliary for reuse.[3]

Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis with lithium hydroperoxide (LiOOH) is a preferred method for cleaving the auxiliary to afford the corresponding carboxylic acid.[10] This method is highly regioselective, preferentially cleaving the exocyclic C-N bond of the N-acyloxazolidinone.[10]

Protocol: LiOOH Cleavage

  • Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na2SO3).

  • Remove the THF in vacuo.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with HCl and extract the carboxylic acid product with ethyl acetate.

Recent studies have shown that the initially formed peracid is unstable and is reduced by excess H2O2, leading to the release of oxygen.[11] For safer implementation at scale, it is recommended to use less than 2 equivalents of H2O2 to minimize oxygen generation.[11]

Reductive Cleavage to Alcohols

Reduction with reagents like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) cleaves the auxiliary to furnish the corresponding primary alcohol.[12]

Protocol: LiBH4 Reduction

  • Dissolve the N-acyl oxazolidinone adduct in anhydrous diethyl ether at 0 °C.

  • Add LiBH4 (2.0 eq) portion-wise.

  • Stir at 0 °C for 1-3 hours.

  • Quench carefully with 1 M NaOH.

  • Extract with diethyl ether, dry the organic layer over MgSO4, and concentrate.

  • Purify the alcohol and the recovered auxiliary by chromatography.

Other Cleavage Methods

Other reagents can be used for different transformations. For instance, lithium benzyloxide (LiOBn) can be used to generate benzyl esters.[10]

Section 5: Conclusion

This compound and related Evans' auxiliaries are indispensable tools in modern asymmetric synthesis, providing a reliable and highly stereoselective route to a wide array of chiral building blocks for the pharmaceutical industry. The straightforward protocols for their application in alkylation and aldol reactions, coupled with efficient cleavage methods, underscore their enduring utility. A thorough understanding of the underlying mechanistic principles and careful execution of the experimental procedures are paramount to achieving the desired stereochemical control and high yields essential for drug development and manufacturing.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate in Pharmaceutical Synthesis

This compound, more commonly known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), is a pivotal activated amino acid derivative with significant applications in the pharmaceutical industry.[1][2] Its intrinsic reactivity, coupled with the stereochemical integrity of the L-valine backbone, renders it an invaluable building block for the efficient synthesis of complex peptides and peptidomimetics. Notably, Z-Val-NCA is a key intermediate in the industrial production of antiviral prodrugs such as Valganciclovir, where its use facilitates a streamlined and efficient coupling process.[3]

This application note provides a comprehensive guide to the large-scale synthesis of Z-Val-NCA, focusing on a robust and scalable protocol. We will delve into the underlying chemical principles, provide detailed step-by-step instructions, and address critical aspects of safety, purification, and analytical characterization.

Synthetic Strategy: A Two-Stage Approach to High-Purity Z-Val-NCA

The large-scale synthesis of Z-Val-NCA is most effectively approached in two distinct stages:

  • Preparation of the N-Protected Precursor: Synthesis of N-benzyloxycarbonyl-L-valine (N-Cbz-L-valine) from the readily available amino acid L-valine.

  • Cyclization to the N-Carboxyanhydride: Conversion of N-Cbz-L-valine to the target molecule, Z-Val-NCA, using a phosgene equivalent.

This staged approach allows for the purification of the intermediate, ensuring that the final, highly reactive NCA is generated from a high-purity precursor, which is critical for subsequent applications like polymerization or peptide coupling.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: N-Protection of L-Valine cluster_stage2 Stage 2: Cyclization to Z-Val-NCA L_Valine L-Valine Reaction1 Schotten-Baumann Reaction L_Valine->Reaction1 NaOH_Na2CO3 NaOH / Na2CO3 (aq) NaOH_Na2CO3->Reaction1 Benzyl_Chloroformate Benzyl Chloroformate in Dioxane Benzyl_Chloroformate->Reaction1 Workup1 Aqueous Work-up & Acidification Reaction1->Workup1 Cbz_L_Valine N-Cbz-L-Valine Workup1->Cbz_L_Valine Reaction2 Cyclization Cbz_L_Valine->Reaction2 Cbz_L_Valine->Reaction2 Triphosgene Triphosgene Triphosgene->Reaction2 Solvent Anhydrous THF Solvent->Reaction2 Purification Crystallization (THF/Hexane) Reaction2->Purification Z_Val_NCA This compound (Z-Val-NCA) Purification->Z_Val_NCA

Caption: Synthetic pathway for Z-Val-NCA production.

Part 1: Large-Scale Synthesis of N-Cbz-L-Valine

This protocol is adapted from established industrial methods for the N-protection of amino acids.[4][5] The Schotten-Baumann reaction conditions are optimized for large-scale production, ensuring high yield and purity of the intermediate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
L-Valine117.151.17 kg10.0
Sodium Hydroxide40.00400 g10.0For 5 L of 2 M solution
Sodium Carbonate105.991.06 kg10.0Anhydrous
Benzyl Chloroformate170.592.05 kg12.0Reagent grade
1,4-Dioxane88.115 L-Anhydrous
Dichloromethane84.932.5 L-For extraction
Hydrochloric Acid36.46As needed-Concentrated
Water18.02As needed-Deionized
Protocol
  • Reaction Setup: In a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge L-valine (1.17 kg, 10.0 mol), 2 M sodium hydroxide solution (5 L), and sodium carbonate (1.06 kg, 10.0 mol).

  • Dissolution: Stir the mixture until all solids are completely dissolved.

  • Cooling: Cool the reactor contents to below 0 °C using a circulating chiller.

  • Reagent Preparation: In a separate vessel, prepare a solution of benzyl chloroformate (2.05 kg, 12.0 mol) in 1,4-dioxane (5 L).

  • Addition of Benzyl Chloroformate: Slowly add the benzyl chloroformate solution to the reactor via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 20 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8 hours.

  • Work-up - Extraction: Transfer the reaction mixture to a suitable separation funnel. Extract the mixture with dichloromethane (2.5 L) to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layer.

  • Work-up - Acidification: Cool the aqueous phase to below 10 °C in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution reaches 2. A large amount of white solid will precipitate.

  • Isolation and Drying: Stir the slurry at 10 °C for 30 minutes to ensure complete precipitation. Filter the solid product using a large Büchner funnel. Wash the filter cake with cold deionized water until the washings are neutral. Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 2.1-2.3 kg (84-92%) of white, crystalline N-Cbz-L-valine.

Part 2: Large-Scale Synthesis of this compound (Z-Val-NCA)

This stage involves the cyclization of N-Cbz-L-valine to its corresponding N-carboxyanhydride. Triphosgene is used as a safer, solid alternative to phosgene gas. Extreme caution must be exercised when handling triphosgene and during this reaction. The reaction should be performed in a well-ventilated fume hood, and all personnel must be equipped with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
N-Cbz-L-Valine251.281.00 kg3.98Dried under vacuum
Triphosgene296.75432 g1.46Handle with extreme care
Tetrahydrofuran (THF)72.118 L-Anhydrous, inhibitor-free
n-Hexane86.1810-15 L-Anhydrous
Activated Carbon-50 g-For decolorization (optional)
Protocol
  • Reaction Setup: In a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), and an inert gas inlet (nitrogen or argon), charge N-Cbz-L-valine (1.00 kg, 3.98 mol) and anhydrous tetrahydrofuran (8 L).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Addition of Triphosgene: Under a positive pressure of inert gas, carefully add triphosgene (432 g, 1.46 mol) in portions to the stirred suspension. An exotherm may be observed.

  • Reaction: Gently heat the reaction mixture to 40-45 °C. The suspension should gradually become a clear solution as the reaction progresses. Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the characteristic anhydride carbonyl stretches around 1860 and 1790 cm⁻¹). The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure, ensuring the temperature does not exceed 40 °C.

  • Crystallization: Dissolve the crude oily or solid residue in a minimum amount of warm (30-40 °C) anhydrous THF. If the solution is colored, add activated carbon, stir for 15 minutes, and filter through a pad of celite.

  • Precipitation: Transfer the clear solution to a clean, dry crystallization vessel. Slowly add anhydrous n-hexane with gentle stirring until the solution becomes turbid.

  • Cooling and Isolation: Cool the mixture to 0-5 °C and allow it to stand for several hours to complete crystallization. Filter the white crystalline product, wash with cold n-hexane, and dry under high vacuum.[6][7]

Expected Yield: 0.95-1.05 kg (86-95%) of Z-Val-NCA.

Safety Considerations

  • Triphosgene: Triphosgene is a toxic and corrosive solid that can release phosgene gas upon contact with moisture or heat. It is fatal if inhaled and causes severe skin and eye burns.[8] All manipulations involving triphosgene must be conducted in a high-efficiency fume hood.[8] Personnel must wear appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[8] A phosgene sensor should be in place.[8] In case of a spill, the area should be evacuated, and the spill should be neutralized with an appropriate agent (e.g., sodium bicarbonate for small spills).

  • Benzyl Chloroformate: This reagent is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate PPE.

  • Solvents: Anhydrous solvents are required for the NCA synthesis to prevent hydrolysis of the product and triphosgene. Ensure all glassware is thoroughly dried.

Analytical Characterization and Quality Control

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₄H₁₅NO₅
Molecular Weight277.27 g/mol
AppearanceWhite to off-white solid
Melting Point~62-64 °C (decomposes)
StorageStore at 2-8 °C under an inert atmosphere in a dark place.[2]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.30 (m, 5H, Ar-H), 5.21 (s, 2H, -CH₂-Ph), 4.35 (d, 1H, α-CH), 2.30-2.15 (m, 1H, β-CH), 1.05 (d, 3H, γ-CH₃), 0.95 (d, 3H, γ'-CH₃).

  • IR (KBr, cm⁻¹): ν 1860, 1790 (anhydride C=O), 1720 (carbamate C=O).

Chiral Purity Analysis by HPLC

The enantiomeric purity of Z-Val-NCA is critical for its use in stereospecific synthesis. Chiral HPLC is the method of choice for this analysis.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IC or a similar column, is recommended.

  • Mobile Phase: A typical mobile phase for normal phase chromatography would consist of a mixture of n-hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (e.g., 80:20:0.1 v/v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm or 270 nm.[9]

The method should be validated to ensure adequate resolution between the (S) and (R) enantiomers.

Conclusion

The large-scale synthesis of this compound (Z-Val-NCA) is a well-established process that is crucial for the production of various pharmaceuticals. The two-stage approach, involving the initial synthesis and purification of N-Cbz-L-valine followed by its cyclization using triphosgene, provides a reliable and scalable route to the high-purity product. Strict adherence to safety protocols, particularly when handling triphosgene, is paramount. Rigorous analytical quality control, especially for chiral purity, ensures the suitability of the final product for its intended applications in drug development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

This compound, also known as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a protected amino acid derivative crucial for the synthesis of peptides and other biologically active molecules.[1][2][3] Its high reactivity, attributed to the N-carboxyanhydride (NCA) moiety, allows for efficient peptide bond formation.[1][4][5] However, this reactivity also makes its synthesis and purification challenging. This guide is designed to address common issues encountered during its preparation and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete cyclization: Insufficient activation of the starting material, N-Cbz-L-valine. 2. Degradation of the NCA product: The highly moisture-sensitive NCA ring can be hydrolyzed back to the starting amino acid derivative.[6] 3. Ineffective phosgenating agent: The phosgene, diphosgene, or triphosgene used may be of poor quality or have decomposed.1. Optimize cyclization conditions: Ensure the complete dissolution or suspension of N-Cbz-L-valine before adding the cyclizing agent. For phosgene-based methods, monitor the reaction closely until the starting material is fully consumed.[7] 2. Maintain strictly anhydrous conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] 3. Verify reagent quality: Use a fresh, high-quality phosgenating agent. Triphosgene, being a stable solid, is often a more reliable choice for laboratory-scale synthesis.[9]
Low Yield 1. Side reactions due to HCl: In phosgene-based methods, the generated HCl can catalyze side reactions, including the cleavage of the NCA ring.[1][9] 2. Elevated reaction temperature: Higher temperatures can promote the decomposition of the NCA product.[6] 3. Suboptimal work-up procedure: Product loss during extraction and purification steps.1. Remove HCl: Conduct the reaction under a stream of inert gas or at reduced pressure to facilitate the removal of HCl as it forms. The use of a non-basic HCl scavenger can also prevent side reactions.[1] 2. Control reaction temperature: While some heat may be necessary to initiate the reaction, avoid excessive temperatures. Some NCA syntheses can proceed at ambient temperature, driven by the reaction's exotherm.[7] For sensitive substrates, conducting the reaction at 0°C can suppress side reactions.[8] 3. Refine purification: Minimize contact with water during the work-up. Rapidly dry the organic extracts over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
Product Contaminated with Starting Material 1. Incomplete reaction: Insufficient reaction time or stoichiometry of the cyclizing agent. 2. Hydrolysis during work-up: Exposure of the NCA product to moisture, leading to the reformation of N-Cbz-L-valine.1. Ensure complete reaction: Monitor the reaction by TLC or ¹H NMR to confirm the complete consumption of the starting material.[7] A slight excess of the cyclizing agent may be necessary. 2. Rigorous anhydrous work-up: Use anhydrous solvents for extraction and minimize the exposure of the product to atmospheric moisture.
Formation of Polymeric Byproducts 1. Trace impurities: The presence of nucleophilic impurities (e.g., water or residual amines) can initiate the ring-opening polymerization of the NCA.[10] 2. High temperatures during purification: Heat can induce self-polymerization of the NCA.1. High purity starting materials and solvents: Ensure the N-Cbz-L-valine is of high purity and solvents are scrupulously dried. 2. Low-temperature purification: Perform purification steps, such as recrystallization, at low temperatures. Avoid prolonged heating.
Difficulty in Product Crystallization 1. Presence of oily impurities: Side products can hinder the crystallization of the desired NCA. 2. Inappropriate solvent system: The chosen solvent or solvent mixture is not suitable for inducing crystallization.1. Purify the crude product: Use flash column chromatography with anhydrous silica gel to remove impurities before attempting crystallization.[7] A simple filtration through a pad of celite can also be effective for large-scale preparations.[7] 2. Optimize recrystallization solvent: A common solvent system for NCA recrystallization is a mixture of a good solvent (e.g., THF or ethyl acetate) and a poor solvent (e.g., n-hexane).[11][12] The slow addition of the poor solvent can facilitate crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound (Z-Val-NCA) on a laboratory scale?

A1: The "Fuchs-Farthing" method, which involves the direct phosgenation of the corresponding amino acid (in this case, N-Cbz-L-valine), is a widely used and effective strategy.[5][8] For enhanced safety and ease of handling in a lab setting, it is highly recommended to use triphosgene as a solid phosgene substitute.[9][13] This approach allows for the in situ generation of phosgene, offering better stoichiometric control.[9]

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: N-Carboxyanhydrides (NCAs) are highly susceptible to hydrolysis.[6] Any moisture present in the reaction mixture can lead to the opening of the oxazolidinedione ring, converting the product back to the starting N-Cbz-L-valine and releasing carbon dioxide. This not only reduces the yield but also complicates the purification process. Furthermore, water can act as an initiator for undesired polymerization of the NCA.[10]

Q3: My reaction is complete, but I'm struggling to purify the product. What are the best purification techniques for Z-Val-NCA?

A3: High-purity Z-Val-NCA is typically a crystalline solid.[2] The most common and effective purification method is recrystallization. A recommended solvent system is tetrahydrofuran (THF) or ethyl acetate, in which the NCA is dissolved, followed by the slow addition of n-hexane as an anti-solvent until turbidity is observed.[11][12] Allowing the solution to stand at a low temperature (e.g., in a refrigerator or freezer) will promote the formation of pure crystals. For crude products that are oily or particularly impure, flash column chromatography on anhydrous silica gel under an inert atmosphere can be an effective preliminary purification step.[7]

Q4: I've observed a significant amount of a white, insoluble byproduct in my reaction flask. What is it, and how can I prevent its formation?

A4: This is likely a polymeric byproduct resulting from the ring-opening polymerization of the NCA. This can be initiated by trace amounts of nucleophiles, such as water or amines, in your reaction mixture. To prevent this, ensure that all your glassware is oven-dried, your solvents are anhydrous, and your starting materials are of the highest possible purity. Conducting the reaction at lower temperatures (e.g., 0°C) can also help to suppress these unwanted side reactions.[8][14]

Q5: Can I synthesize Z-Val-NCA without using phosgene or its derivatives?

A5: Yes, phosgene-free methods for NCA synthesis have been developed. One promising alternative involves the use of coupling reagents like n-propylphosphonic anhydride (T3P) to facilitate the cyclization of Boc-protected amino acids.[15] Another approach involves the cyclization of urethane derivatives of amino acids.[16] These methods avoid the use of highly toxic phosgene and can generate fewer corrosive byproducts.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-valine

This protocol outlines the synthesis of the starting material, N-benzyloxycarbonyl-L-valine.[17]

Materials:

  • L-valine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or another suitable solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-valine in an aqueous solution of sodium hydroxide at 0-5°C.

  • While maintaining the temperature and alkaline pH, add benzyl chloroformate dropwise, either neat or dissolved in a suitable solvent like dioxane.

  • Allow the reaction to stir at room temperature for several hours after the addition is complete.

  • Wash the reaction mixture with an organic solvent (e.g., ether) to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. The product, N-Cbz-L-valine, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted with ethyl acetate, and the organic layer dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the product.

Protocol 2: Synthesis of this compound (Z-Val-NCA) using Triphosgene

This protocol describes a general and safer method for the cyclization of N-Cbz-L-valine to its corresponding NCA using triphosgene.[9]

Materials:

  • N-Cbz-L-valine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous tetrahydrofuran (THF) or ethyl acetate

  • Anhydrous n-hexane

Procedure:

  • Under a dry, inert atmosphere (N₂ or Ar), suspend N-Cbz-L-valine in anhydrous THF.

  • Add triphosgene to the suspension in one portion (approximately 0.33-0.5 equivalents relative to the amino acid derivative).

  • Gently heat the mixture to 40-50°C. The reaction is typically complete when the suspension becomes a clear solution, though monitoring by TLC or ¹H NMR is recommended for confirmation.[7]

  • Allow the reaction to cool to room temperature.

  • Filter the solution through a pad of celite to remove any insoluble impurities.[7]

  • Concentrate the filtrate under reduced pressure, avoiding excessive heat.

  • Purify the crude product by recrystallization from a THF/n-hexane or ethyl acetate/n-hexane solvent system.[11][12]

Visualizing the Synthesis and Troubleshooting

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification L_Valine L-Valine Protection Protection with Benzyl Chloroformate L_Valine->Protection NaOH, 0-5°C N_Cbz_L_Valine N-Cbz-L-valine Protection->N_Cbz_L_Valine Cyclization Cyclization with Triphosgene N_Cbz_L_Valine->Cyclization Anhydrous THF, 40-50°C Z_Val_NCA (S)-Benzyl 4-isopropyl-2,5- dioxooxazolidine-3-carboxylate (Z-Val-NCA) Cyclization->Z_Val_NCA Purification Purification Z_Val_NCA->Purification Recrystallization (THF/Hexane) Pure_Product High-Purity Z-Val-NCA Purification->Pure_Product

Caption: Workflow for the synthesis of Z-Val-NCA.

Troubleshooting Decision Tree

Troubleshooting_Z_Val_NCA Start Low Yield or Impure Product Check_SM Starting material (SM) fully consumed? Start->Check_SM Check_Moisture Were anhydrous conditions maintained? Check_SM->Check_Moisture Yes Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Check_Temp Was reaction temperature controlled? Check_Moisture->Check_Temp Yes Hydrolysis Product Hydrolysis Check_Moisture->Hydrolysis No Check_Purification Was purification effective? Check_Temp->Check_Purification Yes Decomposition Product Decomposition Check_Temp->Decomposition No Polymerization Polymerization Check_Purification->Polymerization Yes Impure_Crude Impure Crude Product Check_Purification->Impure_Crude No Sol_Incomplete Solution: - Increase reaction time/temp - Add more cyclizing agent Incomplete_Reaction->Sol_Incomplete Sol_Anhydrous Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under inert atmosphere Hydrolysis->Sol_Anhydrous Sol_Temp Solution: - Lower reaction temperature - Monitor for exotherms Decomposition->Sol_Temp Polymerization->Sol_Anhydrous Sol_Purification Solution: - Use flash chromatography - Optimize recrystallization solvent system Impure_Crude->Sol_Purification

References

Technical Support Center: Purification of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, also known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA). This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the successful purification of this valuable, yet sensitive, peptide synthesis building block.

Introduction to the Challenge

This compound is a highly reactive derivative of the amino acid L-valine, making it an excellent reagent for peptide synthesis.[1] However, its high reactivity also makes it susceptible to degradation, particularly from moisture and nucleophiles. The primary challenges in its purification are preventing hydrolysis back to its parent N-Cbz-L-valine, avoiding racemization of the chiral center, and efficiently removing synthetic by-products. This guide provides practical, field-proven strategies to navigate these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: I am observing a low yield of my product after purification. What are the likely causes and how can I mitigate this?

Answer:

Low recovery is a common issue and is almost always linked to the inherent instability of the N-carboxyanhydride (NCA) ring.[2] The primary cause of degradation is hydrolysis, which opens the ring to form N-Cbz-L-valine and carbon dioxide.[2]

Causality and Mitigation Strategies:

  • Moisture Sensitivity: NCAs are highly susceptible to hydrolysis.[2][3] Even trace amounts of water in your solvents, on your glassware, or in the atmosphere can cause significant product loss.

    • Solution: Ensure all glassware is rigorously dried (oven-dried is recommended). Use anhydrous solvents for both dissolving your crude product and for chromatography. If possible, conduct the purification under an inert atmosphere (e.g., nitrogen or argon).

  • Extended Purification Time: The longer your compound is in solution or on a stationary phase, the greater the opportunity for degradation.

    • Solution: Flash chromatography is often preferred over traditional gravity chromatography because its speed minimizes the compound's contact time with the stationary phase.[4][5][6] Plan your purification workflow to be as efficient as possible.

  • Temperature: Higher temperatures can accelerate decomposition.

    • Solution: Perform all steps at room temperature or below. When removing solvent on a rotary evaporator, use a water bath with no or minimal heating.

Question 2: My purified product appears streaky on a TLC plate, and I'm having trouble getting a pure fraction from my flash chromatography column. What's happening?

Answer:

Streaking on TLC and poor separation during column chromatography are often indicative of interactions between your compound and the stationary phase, or decomposition during the purification process.

Causality and Mitigation Strategies:

  • Acidic Stationary Phase: Standard silica gel is slightly acidic. This can catalyze the decomposition of sensitive compounds like NCAs. The interaction of the polar oxazolidinedione ring with the acidic silica can also lead to strong adsorption and tailing of the product peak.

    • Solution: Consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA).[7][8] This neutralizes the acidic sites on the silica surface, reducing decomposition and improving peak shape.

  • Inappropriate Solvent System: An improperly chosen eluent system can lead to either poor separation from impurities or excessive time on the column.

    • Solution: Develop an optimal solvent system using TLC before committing to the column. Aim for a retention factor (Rf) of 0.2-0.4 for your product. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.

  • Overloading the Column: Applying too much crude material to the column will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

Question 3: My final product has a lower than expected enantiomeric excess (ee). Could racemization be occurring during purification?

Answer:

Yes, racemization is a significant risk, particularly for activated amino acid derivatives.[9][10] The alpha-proton at the chiral center is susceptible to abstraction, especially in the presence of base, which can lead to a loss of stereochemical integrity.[11]

Causality and Mitigation Strategies:

  • Basic Conditions: While a volatile base like triethylamine is recommended to neutralize silica, prolonged exposure to strong bases or even weaker bases at elevated temperatures can promote racemization.

    • Solution: If using a base in your chromatography, use the minimum effective amount (e.g., 0.5% TEA) and ensure the purification is performed quickly. Avoid non-volatile bases.

  • Acidic Conditions: Strong acids can also contribute to racemization through the formation of oxazolone intermediates.[9]

    • Solution: Neutralize any strong acids from the workup before purification. The use of deactivated silica as described above is also beneficial here.

  • Analysis: It is crucial to confirm that the racemization is not occurring during the synthesis or workup stages prior to purification.

    • Solution: Analyze the enantiomeric excess of the crude product by chiral HPLC to establish a baseline.

Question 4: I see a significant amount of what appears to be the starting material, N-Cbz-L-valine, in my final product. How can I remove it?

Answer:

The presence of N-Cbz-L-valine is due to either an incomplete reaction or hydrolysis of the product during workup or purification.[2] Fortunately, its properties are sufficiently different from the product to allow for effective separation.

Causality and Mitigation Strategies:

  • Polarity Difference: N-Cbz-L-valine contains a free carboxylic acid, making it significantly more polar than the target compound.

    • Solution: During flash chromatography, N-Cbz-L-valine will have a much lower Rf value and will either remain at the baseline or elute much later than your product. A well-chosen solvent system (e.g., hexanes/ethyl acetate) should provide excellent separation.

  • Aqueous Wash: A slightly basic aqueous wash during the workup can help remove the acidic N-Cbz-L-valine.

    • Solution: Before concentrating your crude product, you can wash the organic layer with a very dilute, cold solution of sodium bicarbonate. Caution: This step must be performed quickly and at low temperatures to avoid hydrolysis of the desired product. Immediately after, wash with brine, dry the organic layer thoroughly with a drying agent like sodium sulfate, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for this compound?

A1: Flash column chromatography on silica gel is the most widely recommended method.[4][5] Its key advantages are speed and efficiency, which are critical for minimizing the degradation of this sensitive compound.[6] Recrystallization can also be effective if the compound is a stable, crystalline solid and a suitable solvent system can be found, but it is often more challenging for NCAs, which can be low-melting solids or oils.[4]

Q2: How can I reliably assess the purity and enantiomeric excess of my final product?

A2: A combination of techniques is necessary for full characterization:

  • Structural Purity: ¹H NMR (Proton Nuclear Magnetic Resonance) is the best method to confirm the structure and identify any residual solvents or obvious impurities.[1]

  • Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of your compound.[1][] This is critical for ensuring the stereochemical integrity required for pharmaceutical applications.[13][14]

Q3: What are the optimal storage conditions for the purified compound?

A3: To ensure long-term stability, the purified this compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (2-8°C) .[1]

Q4: What are the common impurities I should be looking for, and how can they be identified?

A4: Besides the starting material (N-Cbz-L-valine), other potential impurities include:

  • Unreacted starting materials: e.g., N-Cbz-L-valine.[15]

  • Reagents from synthesis: e.g., residual phosgene derivatives.

  • Hydrolysis product: N-Cbz-L-valine.[2]

  • Polymerization products: Small oligomers may form if the NCA is exposed to nucleophiles. These can typically be identified by ¹H NMR and HPLC analysis.

Q5: What are the key safety precautions when handling this compound?

A5: According to safety data, this compound is harmful if swallowed and causes skin and eye irritation. Therefore, it is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols & Data

Protocol 1: Flash Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Workflow Diagram:

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in min. DCM crude->dissolve tlc TLC Analysis (Hex/EtOAc) dissolve->tlc pack Pack Column with Silica (optional: 0.5% TEA in eluent) tlc->pack Determine Eluent load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze Monitor Elution pool Pool Pure Fractions analyze->pool concentrate Concentrate in vacuo (low temp) pool->concentrate dry Dry under High Vacuum concentrate->dry final_product Pure Product dry->final_product

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Methodology:

  • Solvent System Selection: On a TLC plate, determine a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your product an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent. For sensitive substrates, add 0.5% triethylamine to the eluent to deactivate the silica.

    • Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This "dry loading" technique generally results in better separation.

  • Elution and Collection:

    • Begin eluting the column with your solvent system, applying gentle air pressure.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator with a cool water bath (≤ 30°C).

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Table 1: Typical Flash Chromatography Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Neutralizes acidic silica sites, preventing degradation.[7][8]
Eluent System Hexanes / Ethyl AcetateGood starting point for polarity range.
Target Rf 0.2 - 0.4Provides optimal separation and reasonable elution time.
Loading Method Dry LoadingEnsures a concentrated band and improves resolution.[8]
Evaporation Temp. ≤ 30°CMinimizes thermal decomposition.

References

Technical Support Center: Optimization of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions mediated by (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, commonly known as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is curated to ensure scientific integrity and is grounded in established literature to facilitate the successful execution of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reaction mechanisms of Z-Val-NCA.

1. What is this compound and what are its primary applications?

This compound (Z-Val-NCA) is a protected amino acid derivative. It serves as a key building block in peptide synthesis, utilizing the N-carboxyanhydride (NCA) functional group for efficient peptide chain elongation.[1][2] It is also a valuable intermediate in the synthesis of various biologically active molecules and is therefore significant in pharmaceutical research.[1][3]

2. What are the optimal storage and handling conditions for Z-Val-NCA?

To maintain its integrity, Z-Val-NCA should be stored in a sealed container under an inert atmosphere, such as argon or nitrogen, at a temperature of 2-8°C.[1] It is crucial to protect it from moisture and light.[1] NCAs are generally sensitive to moisture, which can lead to hydrolysis back to the parent amino acid.[4]

3. What are the primary reaction mechanisms involved in NCA polymerization?

The ring-opening polymerization (ROP) of NCAs can proceed through several mechanisms, with the most common being the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[5][6]

  • Normal Amine Mechanism (NAM): A nucleophilic amine initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamic acid intermediate, which then decarboxylates to generate a new terminal amine for propagation.[7] This is generally the desired pathway for controlled polymerization.

  • Activated Monomer Mechanism (AMM): A basic initiator deprotonates the N-H of the NCA, creating a more nucleophilic NCA anion that then attacks another NCA monomer.[5] This pathway can lead to less controlled polymerization and is often considered a side reaction.[8]

4. Can Z-Val-NCA be used in aqueous media?

Generally, NCA polymerizations are highly sensitive to water, which can act as a competing nucleophile, leading to premature termination and hydrolysis of the NCA monomer.[4][9] Therefore, anhydrous solvents and glovebox techniques are typically required.[10] However, recent advancements have explored biphasic systems (e.g., water/dichloromethane) that can mediate impurity segregation and allow for rapid polymerization that outpaces water-induced side reactions.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during Z-Val-NCA mediated reactions, particularly in the context of polypeptide synthesis.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Explanation Recommended Action
Impure NCA Monomer Traces of acid, acid chlorides, or water in the NCA monomer can quench the polymerization reaction.[5]Recrystallize the Z-Val-NCA prior to use. Ensure rigorous drying under high vacuum.
Inhibitors in Solvent Residual impurities in the solvent, such as water or acidic contaminants, can terminate the growing polymer chain.Use freshly distilled, anhydrous solvents. Consider using high-purity solvents specifically designed for peptide synthesis.
Inefficient Initiation The chosen initiator may have low nucleophilicity or may be sterically hindered, leading to a slow or incomplete initiation phase.Select a more potent nucleophilic initiator, such as a primary amine (e.g., n-hexylamine).[7] For sterically hindered sequences, consider using more powerful onium-salt reagents like HATU or HBTU.[12]
Peptide Aggregation Hydrophobic sequences can aggregate, preventing further reaction.[13][14]Change the solvent to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[12][13] Incorporate solubilizing tags or use microwave-assisted synthesis to reduce aggregation.[14]
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Causes & Solutions

Potential Cause Explanation Recommended Action
Competing Reaction Mechanisms The coexistence of the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) can lead to a lack of control over the polymerization, resulting in a broad PDI.[15]Optimize reaction conditions to favor the NAM pathway. This can be achieved by using primary amine initiators and ensuring the absence of strong bases that would promote the AMM.[7]
Chain Transfer/Termination Reactions Side reactions with the solvent (e.g., DMF) or impurities can lead to premature termination of growing polymer chains, broadening the molecular weight distribution.[5][16]Use non-reactive solvents like THF or dioxane. Employ high-vacuum techniques to remove any volatile impurities that could act as chain transfer agents.[16]
Elevated Reaction Temperature Higher temperatures can increase the rate of side reactions, leading to a loss of control over the polymerization.[17]Conduct the polymerization at lower temperatures (e.g., 0 °C). Studies have shown that low-temperature NCA polymerization can suppress side reactions and lead to polypeptides with low polydispersities.[18][19][20][21]
Problem 3: Incomplete Deprotection or Side Reactions During Cleavage

Possible Causes & Solutions

Potential Cause Explanation Recommended Action
Incomplete Removal of Protecting Groups The benzyloxycarbonyl (Cbz or Z) group may not be fully cleaved under the chosen conditions.Use a stronger acid for deprotection, such as HBr in acetic acid, or employ catalytic hydrogenation (e.g., Pd/C, H2).
Side Reactions with Scavengers Scavengers used during cleavage (e.g., triisopropylsilane, water) can sometimes react with the peptide backbone or side chains.Optimize the scavenger cocktail based on the amino acid composition of your peptide. For example, use thioanisole to protect methionine from oxidation.[22]
Racemization The use of strong bases or prolonged exposure to harsh acidic or basic conditions can lead to racemization of chiral centers.[23]Use weaker bases like N-methylmorpholine (NMM) instead of DIPEA.[12] Minimize reaction times and avoid excessive heat.

Section 3: Experimental Protocols & Workflows

General Protocol for Z-Val-NCA Polymerization

This protocol provides a general guideline for the ring-opening polymerization of Z-Val-NCA initiated by a primary amine.

Materials:

  • This compound (Z-Val-NCA)

  • Anhydrous solvent (e.g., DMF, THF, or dioxane)

  • Primary amine initiator (e.g., n-hexylamine)

  • Inert atmosphere (glovebox or Schlenk line)

  • Stirring apparatus

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Preparation: Rigorously dry all glassware and ensure the reaction is set up under an inert atmosphere.

  • Monomer Dissolution: Dissolve the desired amount of Z-Val-NCA in the anhydrous solvent in the reaction vessel.

  • Initiator Addition: Add the calculated amount of the primary amine initiator to the reaction mixture while stirring. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 0 °C or room temperature) with continuous stirring. Monitor the reaction progress by techniques such as FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).

  • Termination & Precipitation: Once the polymerization is complete, terminate the reaction by precipitating the polymer in a non-solvent like cold diethyl ether.

  • Purification: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Z-Val-NCA mediated reactions.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowYield Low or No Yield Start->LowYield HighPDI High Polydispersity (PDI) Start->HighPDI SideProducts Unexpected Side Products Start->SideProducts CheckMonomerPurity Verify NCA Purity (Recrystallize/Dry) LowYield->CheckMonomerPurity CheckSolvent Check Solvent Quality (Use Anhydrous) LowYield->CheckSolvent OptimizeInitiator Optimize Initiator (Increase Nucleophilicity) LowYield->OptimizeInitiator AddressAggregation Address Aggregation (Change Solvent/Microwave) LowYield->AddressAggregation ControlMechanism Favor NAM Pathway (Avoid Strong Bases) HighPDI->ControlMechanism MinimizeTermination Minimize Side Reactions (Use Non-Reactive Solvents) HighPDI->MinimizeTermination LowerTemperature Lower Reaction Temperature (e.g., 0 °C) HighPDI->LowerTemperature OptimizeCleavage Optimize Cleavage/Deprotection (Adjust Scavengers/Acid) SideProducts->OptimizeCleavage PreventRacemization Prevent Racemization (Use Weaker Base/Lower Temp) SideProducts->PreventRacemization AnalyzeByproducts Characterize Side Products (Mass Spec, NMR) SideProducts->AnalyzeByproducts

Caption: Troubleshooting workflow for Z-Val-NCA reactions.

References

Troubleshooting low diastereoselectivity with (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key reagent in modern asymmetric synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve high diastereoselectivity in your reactions.

Introduction: The Power and Precision of Evans Auxiliaries

This compound belongs to the renowned class of Evans oxazolidinone auxiliaries. These powerful tools are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, most notably in aldol additions and alkylations.[1][2] The high degree of stereocontrol stems from the chiral scaffold, which effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered side.[3]

The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a highly ordered, six-membered chair-like transition state.[4][5] In this model, the metal cation (often from a Lewis acid) coordinates both the enolate and the aldehyde, creating a rigid structure that minimizes steric interactions and leads to the preferential formation of one diastereomer.[2][6] When diastereoselectivity is low, it signifies a deviation from this ideal, low-energy transition state.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common but solvable issue. The key is to systematically evaluate the critical parameters of the reaction to ensure conditions that maximally favor the desired Zimmerman-Traxler transition state.[1]

Q1: My aldol reaction is yielding a nearly 1:1 mixture of diastereomers. What is the most likely cause?

A nearly 1:1 diastereomeric ratio (d.r.) strongly suggests that the Zimmerman-Traxler transition state is not being effectively formed or is competing with a non-selective, open-chain pathway. The primary areas to investigate are enolate formation and Lewis acid chelation .

Core Problem: Ineffective Formation of the Z-Enolate

For Evans auxiliaries, the formation of the (Z)-enolate is paramount for achieving high syn-diastereoselectivity in aldol reactions.[4][7]

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Insight: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) in aprotic solvents like THF are standard for generating lithium and sodium enolates, respectively.[8][9] For boron enolates, a hindered amine base like diisopropylethylamine (DIPEA) is typically used with a boron triflate source.[10]

    • Action: Ensure your base is freshly prepared or titrated. Use rigorously anhydrous and aprotic solvents (THF, CH₂Cl₂, Et₂O) to prevent proton-sourcing that can quench the enolate or disrupt its geometry.

  • Temperature Control:

    • Insight: Enolate formation is typically performed under kinetic control at low temperatures (-78 °C) to prevent equilibration to the undesired (E)-enolate or other side reactions.

    • Action: Maintain a stable temperature of -78 °C (dry ice/acetone bath) throughout the base addition and enolate formation period. Ensure your thermometer is calibrated and properly placed.

  • Substrate-Specific Issues (Acetate Aldols):

    • Insight: N-acetyl oxazolidinones (for acetate aldol reactions) are notoriously difficult and often give poor diastereoselectivity.[11][12] This is because the lack of an α-substituent (like the methyl in a propionate system) removes a key steric interaction that helps lock the transition state, leading to a less organized reaction.[11]

    • Action: If performing an acetate aldol, consider alternative strategies or modified auxiliaries designed for this purpose. For propionate or larger N-acyl groups, this is less of an issue.

Q2: I've confirmed my enolate formation protocol is correct, but the diastereoselectivity is still poor (> 2:1 but < 10:1). What should I investigate next?

If some selectivity is observed, the desired pathway is occurring but is not sufficiently favored. This often points to issues with the Lewis acid, reaction temperature, or stoichiometry.

Core Problem: Disruption of the Chelated Transition State

The Lewis acid is critical for organizing the transition state. Its identity, purity, and stoichiometry directly impact the outcome.

Troubleshooting Workflow:

G start Low d.r. Observed (e.g., 4:1) q1 Is the Lewis Acid optimal? start->q1 q2 Was the Reaction Temperature strictly controlled at -78°C? q1->q2 Yes sol1 Switch Lewis Acid. (e.g., Bu₂BOTf -> TiCl₄) q1->sol1 No q3 Are reagents pure & anhydrous? q2->q3 Yes sol2 Re-run with precise temperature monitoring. q2->sol2 No q4 Is the aldehyde prone to self-condensation? q3->q4 Yes sol3 Purify/dry all reagents (aldehyde, solvent, base). q3->sol3 No sol4 Use slow addition of aldehyde or pre-complexation. q4->sol4 Yes G cluster_0 Mechanism Overview a N-Acyl Imide + Bu₂BOTf + DIPEA b (Z)-Boron Enolate (Formed at 0°C) a->b c Add Aldehyde (R'CHO) at -78°C b->c d Zimmerman-Traxler Transition State c->d e Syn-Aldol Adduct (High d.r.) d->e

References

Technical Support Center: Purification of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (also known as Z-L-Valine NCA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this valuable peptide synthesis reagent. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental success.

Troubleshooting Guide: From Common Issues to Proven Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: My final product is an oil and will not crystallize.

Root Cause Analysis: The presence of oily impurities is a common reason for the failure of N-carboxyanhydrides (NCAs) to crystallize. These impurities can include residual solvents, byproducts from the cyclizing agent (e.g., benzyl chloride if benzyl chloroformate is used in the starting material synthesis), or side products like 2-isocyanatoacyl chlorides.[1] Even small amounts of these contaminants can significantly depress the melting point and inhibit the formation of a crystal lattice.

Recommended Solution: Flash Column Chromatography

For NCAs that are difficult to crystallize, flash column chromatography on silica gel is a rapid and highly effective purification method.[1][2] This technique is particularly adept at removing the oily impurities that prevent crystallization.

Experimental Protocol: Flash Chromatography of this compound

  • Column Preparation:

    • Select a silica gel column appropriate for the scale of your crude product (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Equilibrate the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Sample Loading:

    • Dissolve your crude oily product in a minimal amount of a suitable solvent, like dichloromethane or the eluent mixture.

    • Adsorb the dissolved product onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often results in better separation.

    • Carefully apply the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexanes), can be effective.

    • Monitor the elution using Thin Layer Chromatography (TLC). The target compound, being moderately polar, should separate from non-polar impurities (which elute first) and more polar impurities (which are retained on the column).

    • Collect fractions and analyze them by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure at a low temperature (ideally below 30°C) to prevent thermal degradation. The result should be a pure solid or a highly viscous oil that is more amenable to crystallization.

Issue 2: My NMR/LC-MS analysis shows the presence of unreacted N-benzyloxycarbonyl-L-valine.

Root Cause Analysis: The presence of the starting material, N-benzyloxycarbonyl-L-valine (Z-L-Val-OH), indicates an incomplete cyclization reaction. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the cyclizing agent (e.g., phosgene, diphosgene, or triphosgene) by moisture. Z-L-Val-OH is significantly more polar than the target NCA due to its free carboxylic acid group.

Recommended Solution: Aqueous Work-up and Recrystallization

A simple and effective way to remove the acidic starting material is through a liquid-liquid extraction followed by recrystallization.

Experimental Protocol: Aqueous Wash and Recrystallization

  • Aqueous Work-up:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer with a cold, dilute aqueous solution of sodium bicarbonate (e.g., 0.5% w/v).[3] This will convert the acidic Z-L-Val-OH into its water-soluble sodium salt, which will partition into the aqueous phase.

    • Perform the wash gently to avoid emulsion formation. Repeat the wash if necessary.

    • Follow with a wash with cold brine to remove any remaining water-soluble impurities and break up emulsions.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo at low temperature.

  • Recrystallization:

    • Inside a nitrogen-filled glovebox or using Schlenk techniques to exclude moisture, dissolve the crude product in a minimal amount of a dry solvent in which it is readily soluble, such as tetrahydrofuran (THF).[1]

    • Slowly add a non-polar "anti-solvent" in which the product is insoluble, such as hexanes, until the solution becomes slightly turbid.

    • Allow the solution to stand at room temperature or cool to 4°C to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after purification?

For most applications in peptide synthesis, a purity of ≥95% is considered acceptable.[4] However, for sensitive polymerizations or the synthesis of high-purity active pharmaceutical ingredients (APIs), a higher purity (≥99%) may be required. The choice of purification method will influence the final purity. Flash chromatography can often yield very high purity material.[1][2]

Q2: How should I store the purified product to prevent degradation?

This compound, like other NCAs, is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically between 2-8°C. Storing it in a dark place is also recommended. Proper storage is crucial to prevent premature polymerization or hydrolysis.

Q3: Can I use reverse-phase chromatography for purification?

While reverse-phase liquid chromatography (RPLC) is a powerful purification technique, it is generally less favored for NCAs.[5] The protic, aqueous mobile phases used in RPLC can lead to the hydrolysis and ring-opening of the NCA. If RPLC must be used, it should be done quickly and with care to minimize product degradation. For preparative scale, normal-phase chromatography or recrystallization are the preferred methods.

Q4: My synthesis involves triphosgene. What are the key impurities to look out for?

When using phosgene or its substitutes like triphosgene, a key concern is the presence of chloride impurities in the final product.[1] These can be in the form of residual triphosgene, benzyl chloride, or other chlorinated side products. Chloride impurities can interfere with subsequent polymerization reactions. Elemental analysis can be used to quantify chlorine content. Chromatographic purification is effective at reducing chloride levels to parts-per-million (ppm) concentrations.[1]

Q5: Is there a risk of epimerization during synthesis or purification?

Epimerization at the α-carbon (the C4 position of the oxazolidine ring) is a potential concern, especially if the reaction is run under basic conditions or at elevated temperatures for extended periods. A phosgene-free method using the T3P reagent has been reported to proceed with no detectable epimerization.[6] To confirm the stereochemical integrity of your final product, you can use chiral chromatography techniques or compare the optical rotation of your product to literature values.

Data and Workflow Visualization

Table 1: Comparison of Purification Techniques
FeatureRecrystallizationFlash Column Chromatography
Principle Differential solubilityDifferential adsorption
Best For Crystalline solids with non-oily impuritiesOily products, complex mixtures, low-melting solids
Speed Slow (can take hours to days)Fast (typically under an hour)
Scalability Good for large scaleCan be adapted for large scale[3]
Common Solvents THF/Hexanes, Ethyl Acetate/HexanesHexanes/Ethyl Acetate, Dichloromethane/Hexanes
Key Advantage Simple setup, can yield very high purityHigh resolution, removes a wide range of impurities
Key Disadvantage Can have low yields, ineffective for oils[2]Requires more solvent and silica gel

Workflow for Impurity Removal

PurificationWorkflow cluster_synthesis Synthesis & Initial Assessment cluster_troubleshooting Troubleshooting & Purification Path cluster_purification Purification Protocols cluster_final Final Product Crude Crude Product (this compound) Analysis Initial Analysis (TLC, NMR, LC-MS) Crude->Analysis Decision Product State? Analysis->Decision Oily Oily / Non-Crystalline Decision->Oily Is Oil Solid Solid with Impurities Decision->Solid Is Solid Chromatography Flash Column Chromatography Oily->Chromatography Workup Aqueous Work-up (NaHCO3 wash) Solid->Workup Final_QC Final QC (Purity & Identity) Chromatography->Final_QC Recrystallization Recrystallization (THF/Hexanes) Workup->Recrystallization Recrystallization->Final_QC Pure_Product Pure Product (≥95%) Final_QC->Pure_Product

Caption: Decision workflow for purifying the target compound.

References

Alternative reagents for the synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

A Guide for Senior Application Scientists and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols concerning alternative reagents for this synthesis.

First, it is crucial to clarify the nomenclature. The target compound, this compound, is the systematic name for a highly valuable protected amino acid derivative more commonly known in peptide chemistry as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA) .[1][2] This reagent is a cornerstone in peptide synthesis, allowing for the efficient elongation of peptide chains.[1]

This guide is structured to address challenges in the two primary stages of the synthesis: the N-protection of L-valine and the subsequent cyclization to form the N-carboxyanhydride (NCA) ring.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental issues encountered during the synthesis of Z-Val-NCA, with a focus on reagent selection and optimization.

FAQ 1: N-Cbz Protection of L-Valine

Question: What are the primary alternatives to benzyl chloroformate (Cbz-Cl) for the N-protection of L-valine, and what are their respective advantages?

Answer: While benzyl chloroformate is the traditional reagent for introducing the Cbz (or Z) protecting group, several alternatives exist, each with specific benefits, particularly concerning safety and side-product profiles.

The standard method involves the Schotten-Baumann reaction, where Cbz-Cl is added to the amino acid in an aqueous basic solution. However, Cbz-Cl is a lachrymator and can be hydrolytically unstable. Alternatives are often sought to improve handling or to avoid the formation of impurities.

Table 1: Comparison of Reagents for N-Cbz Protection

ReagentStructureKey AdvantagesCommon Issues & Mitigation
Benzyl Chloroformate (Cbz-Cl) Benzyl-O-(C=O)-ClHigh reactivity, well-established protocols, cost-effective.Lachrymatory, unstable in water (hydrolysis). Mitigation: Use a biphasic system, maintain low temperature (0-5 °C) and controlled pH (9-10).
Dibenzyl Dicarbonate (Cbz)₂O Benzyl-O-(C=O)-O-(C=O)-O-BenzylMore stable than Cbz-Cl, produces non-acidic byproducts (benzyl alcohol, CO₂).Lower reactivity than Cbz-Cl, may require longer reaction times or mild heating. Can require a large excess of the diamine in some applications.
Benzyl Phenyl Carbonate Benzyl-O-(C=O)-O-PhenylSolid reagent, stable, and offers selective protection.Requires specific conditions (e.g., slow addition) to prevent side reactions. Phenol byproduct must be removed during work-up.
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) Benzyl-O-(C=O)-O-SuccinimidylSolid, stable, and highly selective. Water-soluble succinimide byproduct is easily removed.Higher cost compared to Cbz-Cl. Slower reaction rates may be observed.

Troubleshooting N-Cbz Protection:

  • Problem: Low yield of N-Cbz-L-valine.

    • Likely Cause: Hydrolysis of benzyl chloroformate. The pH of the reaction mixture may be too low or the addition of Cbz-Cl too slow.

    • Solution: Carefully monitor and maintain the pH of the solution between 9 and 10 using a pH meter and simultaneous addition of aqueous base (e.g., NaOH). Perform the reaction at 0-5 °C to minimize hydrolysis.

  • Problem: Formation of dipeptide impurities.

    • Likely Cause: This is more common when preparing Fmoc-amino acids but can occur if the activated amino acid reacts with another molecule of the deprotected amino acid.

    • Solution: Use reagents like Cbz-OSu which are less prone to this side reaction. Alternatively, ensure slow, controlled addition of the acylating agent to an excess of the amino acid salt.[3]

FAQ 2: Cyclization to form the 2,5-Dioxooxazolidine Ring (NCA Formation)

Question: Phosgene is notoriously hazardous. What are the safest and most effective alternatives for converting N-Cbz-L-valine into its N-carboxyanhydride (Z-Val-NCA)?

Answer: The cyclization of an N-protected amino acid to an NCA is effectively a dehydration and carbonyl insertion reaction. While phosgene (COCl₂) gas is a classic reagent for this, its extreme toxicity makes it unsuitable for most modern laboratories.[4][5] Fortunately, several solid, safer alternatives are available that act as phosgene equivalents.

Triphosgene (Bis(trichloromethyl) carbonate or BTC) is the most widely adopted substitute.[6][7][8] It is a stable, crystalline solid that can be handled and weighed in a fume hood with standard precautions.[7] In the presence of a base like triethylamine, it decomposes to generate three equivalents of phosgene in situ, minimizing the risk associated with handling the gas directly.[9]

Table 2: Comparison of Reagents for NCA Formation

ReagentPhysical StateKey AdvantagesSafety & Handling Considerations
Phosgene (COCl₂) Toxic GasHighly reactive, allowing for mild reaction conditions.[5][10]Extreme Hazard. Requires specialized equipment (gas lines, scrubbers) and handling procedures. Volatile and highly toxic.[9]
Diphosgene (ClCOOCCl₃) Volatile LiquidLess volatile than phosgene.[11]High Hazard. Toxic and corrosive. Decomposes to phosgene upon heating or contact with moisture.
Triphosgene (BTC) Crystalline SolidStable, easy to handle and weigh solid.[7][8] Safer substitute for phosgene gas.[6] High yields are often achieved under mild conditions.[7]Hazardous. Decomposes to phosgene. Must be handled in a well-ventilated fume hood with appropriate PPE. Reactions should be quenched carefully.
Carbonyldiimidazole (CDI) Crystalline SolidPhosgene-free. Generally mild reaction conditions.Lower reactivity than phosgene equivalents; may not be suitable for all substrates. The imidazole byproduct must be removed.[5]
Diphenyl Carbonate Crystalline SolidPhosgene-free and relatively non-toxic.Often requires higher temperatures or specific catalysts for efficient cyclization.

Phosgene and Diphosgene are listed for comparative purposes and their use is strongly discouraged without specialized infrastructure.

Troubleshooting NCA Formation with Triphosgene:

  • Problem: Incomplete conversion or low yield of Z-Val-NCA.

    • Likely Cause 1: Insufficiently dried starting material (N-Cbz-L-valine) or solvent. Water will consume the reagent and prevent cyclization.

    • Solution 1: Ensure the N-Cbz-L-valine is rigorously dried under vacuum. Use anhydrous solvents (e.g., dry THF, ethyl acetate) for the reaction.

    • Likely Cause 2: Incorrect stoichiometry. One mole of triphosgene is equivalent to three moles of phosgene. A slight excess (e.g., 0.35-0.40 equivalents of triphosgene per equivalent of amino acid) is typically used.

    • Solution 2: Recalculate and carefully weigh the reagents. A slow addition of the triphosgene solution to the amino acid suspension is often beneficial.[6]

  • Problem: The reaction mixture becomes viscous and difficult to stir.

    • Likely Cause: Polymerization of the NCA product. This can be initiated by nucleophiles, including the starting amino acid or trace moisture.

    • Solution: Work at low temperatures (e.g., 40-50 °C) and minimize reaction time. Once the reaction is complete (as monitored by TLC or IR spectroscopy), proceed with work-up immediately to isolate the product from potential initiators.

  • Problem: Product is difficult to crystallize or purify.

    • Likely Cause: Presence of side products such as ureas or unreacted starting material.

    • Solution: After filtration of the triethylammonium chloride byproduct, concentrate the solution carefully. The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Part 2: Experimental Workflows & Diagrams

This section provides a general workflow and detailed protocols for the synthesis of Z-Val-NCA using alternative reagents.

General Synthetic Workflow

The synthesis follows a two-step sequence. The choice of reagents in each step dictates the specific conditions and work-up procedures.

G Start L-Valine Protected N-Cbz-L-Valine Start->Protected Protection Reagent Final This compound (Z-Val-NCA) Protected->Final Cyclizing Agent CbzCl Benzyl Chloroformate (Standard) CbzCl->Protected Cbz2O Dibenzyl Dicarbonate Cbz2O->Protected CbzOSu Cbz-OSu CbzOSu->Protected Phosgene Phosgene / Diphosgene (Hazardous) Triphosgene Triphosgene (BTC) (Safer Alternative) Triphosgene->Final CDI Carbonyldiimidazole (Phosgene-Free) CDI->Final DecisionTree Start Select Cyclization Reagent Q_Phosgene Is use of phosgene or its direct precursors (e.g., triphosgene) permitted? Start->Q_Phosgene Use_Triphosgene Use Triphosgene (BTC) Q_Phosgene->Use_Triphosgene Yes Use_PhosgeneFree Use Phosgene-Free Reagent Q_Phosgene->Use_PhosgeneFree No Q_Scale Is reaction scale > 100g? Use_Triphosgene->Q_Scale Q_Mildness Is maximum mildness required to protect sensitive functionalities? Use_PhosgeneFree->Q_Mildness Triphosgene_Adv Triphosgene is highly efficient and cost-effective for large scale. Q_Scale->Triphosgene_Adv Yes Triphosgene_Small Triphosgene is suitable. Ensure precise stoichiometry. Q_Scale->Triphosgene_Small No Use_CDI Consider CDI or an activated carbonate (e.g., DSC) Q_Mildness->Use_CDI Yes Use_DPC Consider Diphenyl Carbonate (may require heat) Q_Mildness->Use_DPC No

References

Technical Support Center: Enhancing the Stability of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (Z-Val-NCA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, commonly known as Z-Val-NCA. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive yet valuable amino acid derivative. As a class of compounds, N-Carboxyanhydrides (NCAs) are notoriously sensitive to their environment.[1][2] Their stability is paramount for successful downstream applications, particularly in peptide synthesis and ring-opening polymerization (ROP).[1][3]

This support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific stability challenges encountered during the handling, storage, and experimental use of Z-Val-NCA. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate degradation and ensure the integrity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What is Z-Val-NCA and why is it so unstable?

A1: this compound (Z-Val-NCA) is the N-carboxyanhydride derivative of N-benzyloxycarbonyl-L-valine (Z-Val). Its instability is inherent to the strained five-membered ring of the NCA moiety.[4] This ring contains two highly electrophilic carbonyl carbons (C2 and C5), making it extremely susceptible to nucleophilic attack.[4] The primary degradation pathways are:

  • Hydrolysis: Reaction with water opens the ring to regenerate the parent amino acid, Z-Valine, with the release of carbon dioxide.[5]

  • Uncontrolled Polymerization: The NCA can be initiated by nucleophiles (including other NCA molecules, trace water, or impurities) to undergo premature ring-opening polymerization, forming poly-valine derivatives.[1]

The stability of Z-Val-NCA is therefore critically dependent on its purity and storage conditions.[1]

Q2: What are the ideal storage conditions for Z-Val-NCA?

A2: To maximize shelf-life and prevent degradation, Z-Val-NCA must be stored under stringent conditions. The key is to protect it from moisture, heat, and light.

Parameter Recommended Condition Rationale
Temperature 2-8°C or -20°C for long-term storage.[3][6][7]Reduces the rate of thermal decomposition and premature polymerization.[1]
Atmosphere Inert gas (Argon or Nitrogen).[3][6][7]Prevents exposure to atmospheric moisture, which causes hydrolysis.[1][5]
Light Kept in a dark place (amber vial).[6][7]Protects the compound from potential light-induced degradation pathways.
Container Tightly sealed, moisture-proof container.[1]Provides a physical barrier against atmospheric contaminants.

Expert Tip: For multi-use bottles, it is highly recommended to aliquot the desired quantity for single-use experiments under an inert atmosphere to avoid contaminating the entire stock. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[3]

Q3: How pure does my Z-Val-NCA need to be for my experiments?

A3: The required purity depends on the application. For controlled polymerizations aiming for specific molecular weights and low polydispersity, the highest possible purity is essential. Electrophilic contaminants, particularly residual hydrochloric acid (HCl) from the synthesis process, can act as unintended initiators or quenchers of the polymerization, leading to poor control over the final polymer.[8][9] For use as an activated amino acid in a standard peptide coupling reaction, high purity is still crucial to ensure high coupling efficiency and avoid side-product formation.[1] A purity of >95% is a common requirement, but for sensitive applications, purities exceeding 98-99% are often necessary.[6]

Troubleshooting Guide: Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of Z-Val-NCA. The primary synthetic route involves the phosgenation of Z-L-Valine, which can introduce several impurities.[5][9]

cluster_synthesis Z-Val-NCA Synthesis cluster_products Crude Product Mixture cluster_purification Purification Z_Val Z-L-Valine Reaction Phosgenation Z_Val->Reaction Phosgene Phosgene Source (e.g., Triphosgene) Phosgene->Reaction Solvent Anhydrous Solvent (e.g., THF, Ethyl Acetate) Solvent->Reaction NCA Z-Val-NCA (Desired Product) Reaction->NCA HCl HCl (Byproduct) Reaction->HCl Unreacted Unreacted Z-L-Valine Reaction->Unreacted Side_Products Side Products (e.g., Isocyanates) Reaction->Side_Products Recrystallization Recrystallization (e.g., THF/Hexane) NCA->Recrystallization Filtration Filtration through Diatomaceous Earth NCA->Filtration HCl->Recrystallization Removes HCl->Filtration Reduces Unreacted->Recrystallization Removes Side_Products->Recrystallization Removes Pure_NCA High-Purity Z-Val-NCA Recrystallization->Pure_NCA Yields Filtration->Pure_NCA Yields

Caption: Synthesis and Purification Workflow for Z-Val-NCA.

Q4: My Z-Val-NCA synthesis results in a low yield and appears oily or discolored. What went wrong?

A4: This is a common issue often stemming from incomplete reaction or the presence of impurities.

  • Causality: The use of non-anhydrous solvents or reagents introduces water, which can hydrolyze the newly formed NCA back to Z-Valine.[5] Additionally, residual HCl generated during phosgenation can catalyze decomposition pathways, leading to the formation of α-isocyanate acid chlorides and other colored byproducts.[9] Monitoring the reaction solely by visual inspection (i.e., waiting for the solution to become clear) can be misleading; it is better to monitor by taking small aliquots for analysis, for example by ¹H NMR.[8]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, ethyl acetate). Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

    • HCl Scavenging: While not always necessary, for particularly sensitive syntheses, the inclusion of a non-nucleophilic HCl scavenger can prevent acid-catalyzed degradation.

    • Monitor Reaction Progress: Do not rely on visual cues. Periodically take a small aliquot of the reaction mixture, perform a mini-workup, and analyze by ¹H NMR to confirm the disappearance of the starting material and the appearance of the characteristic NCA peaks.[8]

    • Purification: Crude Z-Val-NCA should be purified immediately. An oily or discolored appearance indicates impurities that must be removed to enhance stability.

Q5: What is the best way to purify crude Z-Val-NCA to improve its stability?

A5: Recrystallization is the most effective method for purifying Z-Val-NCA and removing deleterious impurities.

  • Causality: Recrystallization exploits the difference in solubility between the desired NCA and impurities in a given solvent system at different temperatures. For non-polar NCAs like Z-Val-NCA, a polar solvent in which it is soluble when hot but insoluble when cold, paired with a non-polar anti-solvent, works well. This process effectively removes residual starting amino acid, HCl salts, and other polar byproducts.

  • Detailed Recrystallization Protocol: [10][11]

    • Solvent Selection: A common and effective solvent system for Z-Val-NCA and similar hydrophobic NCAs is Tetrahydrofuran (THF) and n-hexane.

    • Dissolution: In a glovebox or under a strict inert atmosphere, dissolve the crude Z-Val-NCA in a minimum amount of anhydrous THF at room temperature. Gentle warming can be applied if necessary, but avoid excessive heat.

    • Precipitation: Slowly add anhydrous n-hexane (an anti-solvent) dropwise to the stirred THF solution. You should observe the solution becoming cloudy, indicating the onset of precipitation. A typical THF to hexane ratio is around 1:4 or 1:5.[10][11]

    • Crystallization: Stop adding hexane once turbidity persists. Cover the vessel and allow it to stand undisturbed, ideally at a lower temperature (e.g., 4°C or -20°C), for several hours or overnight to allow for complete crystal formation.

    • Isolation: Isolate the white, crystalline product by filtration under an inert atmosphere. Wash the crystals with a small amount of cold, anhydrous n-hexane to remove any residual mother liquor.

    • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Residual solvent can compromise long-term stability.

Troubleshooting Guide: Storage and Handling

Q6: My solid Z-Val-NCA has turned into a sticky solid or a clear, viscous gum upon storage. Is it still usable?

A6: No, this is a clear sign of degradation and the material should be discarded.

  • Causality: The change in physical appearance from a free-flowing white solid to a sticky or gummy substance is indicative of uncontrolled, moisture-initiated polymerization.[1] Even trace amounts of water can initiate a chain reaction where one NCA molecule opens and its newly formed amine terminus attacks another NCA molecule, leading to the formation of oligomers and polymers. This process is often autocatalytic and irreversible.

  • Preventative Measures:

    • Strictly Anhydrous Storage: As detailed in the FAQ, store under a dry, inert atmosphere at low temperatures.[3][6][7]

    • Proper Handling Technique: Never handle Z-Val-NCA in the open air. Use a glovebox or Schlenk line techniques. Always allow the container to reach ambient temperature before opening to prevent moisture condensation.[3]

cluster_degradation Degradation Pathways of Z-Val-NCA NCA Z-Val-NCA (Stable Solid) Hydrolysis Hydrolysis NCA->Hydrolysis Polymerization Uncontrolled Polymerization NCA->Polymerization H2O Trace H₂O H2O->Hydrolysis Initiates H2O->Polymerization Initiates Impurity Nucleophilic Impurity (e.g., R-NH₂) Impurity->Polymerization Initiates Z_Val Z-L-Valine (Product of Hydrolysis) Hydrolysis->Z_Val Polymer Poly-Valine Derivative (Sticky/Gummy Solid) Polymerization->Polymer

Caption: Primary Degradation Pathways for Z-Val-NCA.

Troubleshooting Guide: Experimental Use

Q7: I am using Z-Val-NCA in a ring-opening polymerization (ROP), but my resulting polypeptide has a much higher molecular weight than targeted and a broad polydispersity (Đ > 1.2). What is the issue?

A7: This outcome points to problems with the initiation step and the overall control of the polymerization, often linked back to the purity of the NCA monomer.

  • Causality:

    • Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all polymer chains begin growing at the same time, leading to a broad distribution of chain lengths.

    • Presence of Impurities: Acidic impurities (like HCl) or other electrophiles can react with the initiator or the propagating chain end, leading to side reactions and loss of control.[8][9] Water can also act as an unwanted initiator, creating chains that are not accounted for in your monomer-to-initiator ratio.[12]

  • Troubleshooting & Optimization Protocol:

    • Re-purify the Monomer: The most critical step is to ensure the Z-Val-NCA is of the highest purity. Perform the recrystallization protocol described in Q5.

    • Use a High-Purity Initiator: Ensure your initiator (e.g., a primary amine) is pure and anhydrous.

    • Optimize Reaction Conditions: Conduct the polymerization under strictly anhydrous conditions and an inert atmosphere. Lowering the reaction temperature (e.g., to 0°C) can often suppress side reactions and improve control over the polymerization.

    • Analytical Verification: Use techniques like Gel Permeation Chromatography (GPC) to monitor the molecular weight and polydispersity of your polymer.[13] ¹H NMR can be used to confirm complete monomer conversion.

By rigorously controlling the purity of Z-Val-NCA and the reaction environment, researchers can significantly enhance its stability and achieve more reliable and reproducible experimental outcomes.

References

Technical Support Center: (S)-4-Isopropyl-2-oxazolidinone Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing (S)-4-isopropyl-2-oxazolidinone based chiral auxiliaries, such as the N-acylated derivatives used in stereoselective synthesis. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common pitfalls in your experiments. While the prompt mentioned (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a protected N-carboxyanhydride (NCA) of valine used in peptide synthesis, this guide will focus on the more common application of the valine-derived Evans-type auxiliary, (S)-4-isopropyl-3-acyl-2-oxazolidinone, in asymmetric alkylation and aldol reactions, which aligns with the troubleshooting context.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the (S)-4-isopropyl-2-oxazolidinone chiral auxiliary?

The primary role of this chiral auxiliary is to enable substrate-controlled asymmetric synthesis.[1] By temporarily attaching this chiral molecule to a prochiral substrate (e.g., a carboxylic acid derivative), you create a new molecule with a built-in stereocenter. This allows you to perform reactions, such as enolate alkylation or aldol additions, that are highly diastereoselective. The bulky isopropyl group at the C4 position effectively blocks one face of the reactive enolate, forcing the incoming electrophile to attack from the less hindered face.[1][2] After the desired stereocenter is created, the auxiliary can be cleaved and recycled, yielding an enantiomerically enriched product.[1][2]

Q2: Why is the geometry of the enolate (Z-enolate) so critical for high diastereoselectivity?

For Evans oxazolidinones, the formation of the Z-enolate is crucial for achieving high levels of stereocontrol.[3][4] The high selectivity arises from a well-defined, chair-like transition state where the enolate is chelated to a metal counterion (e.g., Li⁺, Na⁺, or B²⁺).[2][5] In this transition state, the bulky isopropyl group of the auxiliary directs the conformation, and the substituent on the Z-enolate points away from it, minimizing steric clash. This rigid, chelated structure ensures the electrophile approaches from the least hindered face, leading to a single major diastereomer.[2][3][5] Any factor that disrupts the formation of this specific Z-enolate or its chelated transition state will compromise the diastereoselectivity.

Q3: What are the standard methods for cleaving the auxiliary, and what are the main differences?

The choice of cleavage method depends on the desired functional group in the final product. The most common methods are:

  • Hydrolytic Cleavage (to Carboxylic Acid): Using Lithium Hydroperoxide (LiOH/H₂O₂) is the standard method to obtain the carboxylic acid. The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic (N-acyl) carbonyl group, leaving the auxiliary intact for recovery.[6][7][8] Using LiOH alone can lead to undesired cleavage of the endocyclic (carbamate) carbonyl, destroying the auxiliary.[6][7][9][10]

  • Reductive Cleavage (to Alcohol): Reagents like Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) reduce the N-acyl group to a primary alcohol.[3]

  • Conversion to Other Functional Groups: Lewis acid-catalyzed methods can convert the N-acyloxazolidinone directly to esters or amides, avoiding the need to first generate the carboxylic acid.[11]

A summary of common cleavage methods is provided in the table below.

Desired ProductReagentsTypical ConditionsPotential Pitfalls
Carboxylic Acid LiOH / H₂O₂THF/H₂O, 0 °CExothermic reaction, O₂ evolution, potential for epimerization.[3][12][13]
Primary Alcohol LiBH₄ or LiAlH₄THF or Et₂O, 0 °C to refluxOver-reduction of other sensitive functional groups in the molecule.[3]
Aldehyde LiAlH(OtBu)₃THF, -78 °COver-reduction to the alcohol.[3]
Ester / Amide Yb(OTf)₃, Alcohol/AmineDichloromethaneCatalyst compatibility with substrate.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during the key stages of your experiment.

Guide 1: Issues with Acylation of the Auxiliary

The first step is attaching the acyl group to the nitrogen of the oxazolidinone.

Problem: Low or no yield of the N-acylated product.
  • Plausible Cause 1: Incomplete Deprotonation. Standard acylation protocols often involve deprotonation of the oxazolidinone with a strong base like n-BuLi at -78 °C before adding the acyl chloride. If the base is old or the reaction conditions are not strictly anhydrous, deprotonation will be incomplete.

    • Solution: Use freshly titrated n-BuLi. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

  • Plausible Cause 2: Less Reactive Acylating Agent. If you are using an acyl anhydride instead of an acyl chloride, the reaction is slower.

    • Solution (Mild Conditions): Employ an acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP). This allows the reaction to proceed at room temperature or with gentle heating, avoiding the need for strong bases and cryogenic temperatures.[8]

    • Solution (Alternative Activation): For particularly stubborn acylations, converting the carboxylic acid to an acid fluoride can facilitate a mild and high-yielding reaction.[14]

  • Plausible Cause 3: Hindered Auxiliary. Heavily substituted oxazolidinones can be poor nucleophiles.

    • Solution: Heating the reaction in a solvent like DMF can improve yields.[14] Alternatively, in situ silylation of the auxiliary's oxygen can enhance reactivity towards the acylating agent.[14]

Guide 2: Pitfalls in Diastereoselective Alkylation

This is the critical stereocenter-forming step.

G cluster_0 Alkylation Workflow Start N-Acyl Oxazolidinone Base Add Base (e.g., NaHMDS) -78°C Start->Base Enolate Z-Enolate Formation Base->Enolate Electrophile Add Electrophile (R-X) -78°C Enolate->Electrophile Product Diastereomerically Enriched Product Electrophile->Product Quench Aqueous Quench Product->Quench

Caption: General workflow for diastereoselective alkylation.

Problem: Low Diastereomeric Ratio (d.r.).
  • Plausible Cause 1: Incorrect Enolate Geometry. As discussed, Z-enolate formation is key. The choice of base and solvent can affect this. Using lithium-based bases like LDA or LiHMDS generally favors the Z-enolate via chelation, but sodium bases like NaHMDS are also highly effective.[5]

    • Troubleshooting: Ensure the deprotonation is performed at a low temperature (-78 °C) to maintain kinetic control.[5] The temperature must be strictly maintained until the electrophile is added.

  • Plausible Cause 2: Reaction Temperature is Too High. Asymmetric reactions are highly sensitive to temperature.[3] Allowing the reaction to warm up prematurely can disrupt the ordered transition state, leading to a loss of selectivity.

    • Troubleshooting: Maintain the cryogenic temperature throughout the base addition and alkylation steps. Only allow the reaction to warm after the alkylation is complete.

  • Plausible Cause 3: "Acetate" Aldol or Alkylation Problem. When the enolate has no α-substituent (i.e., it's an acetate enolate), the steric clash that helps enforce a single transition state is missing. This dramatically reduces diastereoselectivity, often to near 1:1.[15]

    • Solution: Standard Evans auxiliaries are not effective for acetate aldol/alkylation reactions.[15] Consider alternative auxiliaries or catalytic asymmetric methods designed for this specific transformation.

Problem: Low Yield or No Reaction.
  • Plausible Cause 1: Weak Electrophile. Unreactive alkyl halides (e.g., alkyl chlorides or sterically hindered halides) may not react at the low temperatures required for high selectivity.

    • Solution: Switch to a more reactive electrophile, such as an alkyl iodide or triflate. If this is not possible, you may need to allow the reaction to warm slowly after the initial addition at -78 °C, but be prepared for a potential decrease in diastereoselectivity.

  • Plausible Cause 2: Incomplete Enolate Formation. As with acylation, if the base is not sufficiently strong or is of poor quality, you will not generate enough enolate to react, and starting material will be recovered.

    • Solution: Use a fresh, properly titrated strong base like LDA, LiHMDS, or NaHMDS. Ensure strictly anhydrous conditions.

Guide 3: Complications During Auxiliary Cleavage

The final step is to remove the auxiliary to reveal your product.

G cluster_1 Cleavage Decision Tree Start Alkylated Product Q1 Desired Functional Group? Start->Q1 Acid Carboxylic Acid Q1->Acid Acid Alcohol Primary Alcohol Q1->Alcohol Alcohol Ester Ester Q1->Ester Ester LiOH Use LiOH/H₂O₂ Acid->LiOH LiBH4 Use LiBH₄ Alcohol->LiBH4 Yb Use Yb(OTf)₃ / ROH Ester->Yb

Caption: Decision tree for selecting the appropriate cleavage method.

Problem: Undesired Side Products with LiOH/H₂O₂ Cleavage.
  • Plausible Cause 1: Attack at the Endocyclic Carbonyl. Using LiOH without H₂O₂ or using insufficient H₂O₂ can lead to hydrolysis of the carbamate, destroying the auxiliary and forming a hydroxyamide side product.[6][12] Computational studies show that while nucleophiles prefer to attack the endocyclic carbonyl kinetically, the high decomposition barrier for the resulting intermediate with LiOOH favors the desired exocyclic cleavage pathway. For LiOH, this barrier is small, leading to ring-opening.[6][7][10]

    • Solution: Always use an excess of hydrogen peroxide (e.g., 4 equivalents or more) and add it before the LiOH.[12] Maintain a low temperature (0 °C) to control the reaction.[3]

  • Plausible Cause 2: Oxygen Evolution (Safety Hazard). The reaction between LiOH and H₂O₂ generates a peracid intermediate which can be reduced by excess H₂O₂, releasing a stoichiometric amount of oxygen gas.[9][12][13] This can create a hazardous, oxygen-rich headspace above flammable organic solvents.

    • Solution (Scale-up): This is a significant safety concern on a larger scale. The reaction must be run with adequate ventilation and inert gas sweeping (e.g., a nitrogen sweep) to keep the oxygen concentration below safe limits.[9][12][13] Careful, slow addition of the LiOH solution is critical to control the rate of gas evolution.[12]

Problem: Epimerization (Racemization) of the α-Stereocenter.
  • Plausible Cause 1: Basic Conditions. The product's α-proton can still be acidic. Prolonged exposure to the basic LiOH conditions, especially at elevated temperatures, can lead to enolization and subsequent epimerization, eroding your enantiomeric excess.[3]

    • Solution: Keep the reaction time to a minimum and maintain a low temperature (0 °C). Once the reaction is complete by TLC, proceed with the workup immediately.

  • Plausible Cause 2: Harsh Acidic Workup. While less common for this specific cleavage, subsequent purification or reaction steps under harsh acidic conditions can also cause epimerization via keto-enol tautomerism.[1]

    • Solution: Use mild workup and purification conditions. Avoid strong acids if the α-proton is particularly labile.

References

Validation & Comparative

The Unambiguous Assignment of Stereochemistry: A Comparative Guide to the Characterization of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely a matter of academic curiosity—it is a cornerstone of modern chemical and pharmaceutical science. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. This guide provides an in-depth technical comparison of X-ray crystallography, the gold standard for stereochemical assignment, with powerful spectroscopic alternatives, using (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate as a central case study.

This N-carboxyanhydride (NCA) derivative of L-valine is a valuable building block in peptide synthesis and the creation of biologically active molecules.[1] Its defined stereochemistry is crucial for its utility in asymmetric synthesis, where it acts as a chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[2] The definitive confirmation of its (S) configuration through single-crystal X-ray diffraction provides a benchmark for comparing other analytical techniques.[3][4]

This guide will dissect the experimental workflow of single-crystal X-ray crystallography, offering a detailed, step-by-step protocol. It will then objectively compare this technique with Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Mosher's ester analysis, and Circular Dichroism (CD) spectroscopy. By presenting the underlying principles, experimental protocols, and a quantitative comparison of these methods, this guide aims to equip researchers with the knowledge to make informed decisions about the most appropriate technique for their specific analytical challenges.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. By analyzing the pattern of diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.[7]

The crystal structure of a closely related analogue, (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate, has been determined, unequivocally confirming the (S) configuration at the C4 stereocenter.[3][4] The crystallographic data for this compound serves as a reliable proxy for our target molecule.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure can be broken down into several key stages, each requiring meticulous execution and careful consideration of experimental parameters.

X_ray_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting Selection of a suitable crystal Screening Initial Screening Mounting->Screening Transfer to diffractometer Collection Full Data Collection Screening->Collection Determination of diffraction quality Solution Structure Solution Collection->Solution Generation of diffraction pattern Refinement Structure Refinement Solution->Refinement Initial atomic model Validation Validation & Deposition Refinement->Validation Finalized structural model

Figure 1. A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: X-ray Diffraction of this compound

This protocol is based on the published procedure for the closely related (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate and represents a standard approach for small organic molecules.[3][4]

1. Crystallization:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step.[6] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a highly ordered internal structure.

  • Procedure: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Employ a slow evaporation or slow cooling technique to promote the growth of single crystals.

2. Crystal Mounting:

  • Rationale: The selected crystal must be mounted on a goniometer head for precise orientation in the X-ray beam. The mounting medium should be non-diffracting and hold the crystal securely.

  • Procedure: Under a microscope, select a well-formed, transparent crystal. Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of a suitable adhesive like epoxy or oil.[8]

3. Data Collection:

  • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of reflections.[9]

  • Procedure:

    • Instrumentation: A CCD area-detector diffractometer (e.g., Bruker APEX CCD) is commonly used.[3][4]

    • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is a standard choice for small organic molecules.

    • Temperature: Data is typically collected at low temperatures (e.g., 153 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[3][4]

    • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through different angles (φ and ω scans).

4. Data Reduction and Structure Solution:

  • Rationale: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group. The phases of the structure factors are then determined to generate an initial electron density map.

  • Software: Programs like SAINT for data reduction and SHELXS for structure solution are widely used.[3][4]

  • Method: Direct methods are typically employed for small molecules to solve the phase problem.

5. Structure Refinement:

  • Rationale: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process optimizes the atomic coordinates, and thermal parameters.[10][11]

  • Software: SHELXL is a standard program for structure refinement.[3][4]

  • Procedure: The refinement is typically carried out by full-matrix least-squares on F². Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

6. Validation and Deposition:

  • Rationale: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[6][12]

  • Validation Tools: Software like checkCIF is used to assess the quality of the crystallographic data.[13]

Spectroscopic Alternatives for Stereochemical Assignment

While X-ray crystallography provides a definitive answer, it is not always feasible due to the requirement of a high-quality single crystal. In such cases, spectroscopic methods offer powerful alternatives for determining the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Ester Analysis

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms in a molecule.[14] For determining the absolute configuration of chiral alcohols and amines, the Mosher's ester analysis is a widely used and reliable NMR-based method.[15]

The method involves the derivatization of the chiral analyte with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[16] This creates a pair of diastereomers, which, unlike the original enantiomers, have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the stereocenter in the two diastereomeric esters, the absolute configuration of the original alcohol or amine can be deduced.[17]

Moshers_Method cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment Analyte Chiral Analyte (e.g., Alcohol) Diastereomer_R Diastereomeric Ester (R) Analyte->Diastereomer_R Reacts with Diastereomer_S Diastereomeric Ester (S) Analyte->Diastereomer_S Reacts with R_MTPA (R)-MTPA-Cl R_MTPA->Diastereomer_R S_MTPA (S)-MTPA-Cl S_MTPA->Diastereomer_S NMR_R ¹H NMR of (R)-Ester Diastereomer_R->NMR_R NMR_S ¹H NMR of (S)-Ester Diastereomer_S->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Model Apply Mosher's Model Delta_delta->Model Config Determine Absolute Configuration Model->Config

Figure 2. Workflow of the Mosher's ester analysis for determining absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18] This differential absorption, or CD signal, is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.[19]

For small organic molecules, the absolute configuration can often be determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration. Advances in computational chemistry, particularly density functional theory (DFT), have made this approach increasingly reliable.

Performance Comparison: X-ray vs. NMR vs. CD

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the required level of certainty, and the available resources. The following table provides a comparative overview of the three methods discussed.

FeatureSingle-Crystal X-ray DiffractionMosher's Ester Analysis (NMR)Circular Dichroism (CD) Spectroscopy
Principle Diffraction of X-rays by a crystal latticeAnalysis of chemical shift differences in diastereomeric derivativesDifferential absorption of circularly polarized light
Sample Requirement High-quality single crystal (0.1-0.5 mm)~1-5 mg of pure sample~0.1-1 mg of pure sample in solution
Data Acquisition Time Hours to daysMinutes to hours per spectrumMinutes
Data Analysis Complexity High (requires specialized software and expertise)Moderate (requires careful spectral assignment and analysis)Moderate to high (may require quantum mechanical calculations)
Ambiguity of Result Unambiguous and definitiveGenerally reliable, but can be ambiguous for complex or flexible moleculesCan be ambiguous if multiple conformers are present or if theoretical calculations are inaccurate
Key Advantage Provides the complete 3D structure with high precisionDoes not require crystallization; applicable to a wide range of chiral moleculesHigh sensitivity, small sample requirement, and rapid analysis
Key Limitation Requires a suitable single crystal, which can be difficult to obtainRequires chemical derivatization, which can be challenging and may introduce artifactsIndirect method that often relies on comparison with theoretical calculations

Conclusion: A Synergistic Approach to Stereochemical Characterization

The unambiguous determination of the absolute configuration of chiral molecules like this compound is paramount in drug discovery and development. Single-crystal X-ray crystallography remains the gold standard, providing a definitive and detailed three-dimensional structure. Its power lies in its ability to directly visualize the arrangement of atoms in space, leaving no room for ambiguity.

However, the practical challenges of crystallization necessitate the availability of reliable alternative techniques. NMR-based methods, such as the Mosher's ester analysis, and chiroptical techniques like Circular Dichroism spectroscopy, offer powerful and often complementary approaches. While these spectroscopic methods may not always provide the same level of certainty as X-ray crystallography, their accessibility, speed, and applicability to non-crystalline samples make them invaluable tools in the chemist's arsenal.

Ultimately, a synergistic approach, where the strengths of each technique are leveraged, provides the most robust strategy for the comprehensive characterization of chiral molecules. The definitive structural information obtained from X-ray crystallography can serve to validate and calibrate the faster, more accessible spectroscopic methods, leading to a more efficient and confident assignment of stereochemistry in the research and development pipeline.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate in Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of prominent chiral auxiliaries used in modern asymmetric synthesis. We will delve into the performance of established auxiliaries in key carbon-carbon bond-forming reactions, supported by experimental data, and provide detailed protocols. A special focus will be placed on understanding the structural and functional characteristics of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, contextualizing its primary applications and exploring its potential in broader asymmetric transformations.

The Central Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1] Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The effectiveness of a chiral auxiliary is judged by the diastereoselectivity it imparts on a reaction, the ease of its attachment and removal, and its recoverability.

This guide will focus on a comparative analysis of several classes of widely used chiral auxiliaries:

  • Evans' Oxazolidinone Auxiliaries: A versatile and highly successful class of auxiliaries.

  • Oppolzer's Sultams: Known for their high crystallinity and predictable stereochemical control.

  • Meyers' Chiral Formamidines: Effective for the asymmetric alkylation of carbanions adjacent to nitrogen.

  • This compound: An N-carboxyanhydride (NCA) primarily utilized in peptide synthesis.

Evans' Oxazolidinone Auxiliaries: The Gold Standard

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries for a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[1] Their efficacy stems from the formation of a rigid, chelated enolate, where one face of the enolate is effectively blocked by a substituent on the oxazolidinone ring, directing the approach of an electrophile to the opposite face.

Performance in Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones provides a reliable route to enantiomerically enriched carboxylic acids and their derivatives. The diastereoselectivity is typically excellent, as illustrated in the table below.

Chiral AuxiliaryElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDSTHF92>99:1[2]
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodideNaHMDSTHF8599:1[2]
Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for the construction of syn-β-hydroxy carbonyl compounds. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.

Chiral AuxiliaryAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)Reference
(R)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf80-95>99:1[1]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehydeTiCl₄8595:5[1]

Experimental Protocol: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Allyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acylation: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes. Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq). Stir for 30 minutes. Add allyl iodide (1.2 eq) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.

  • Auxiliary Cleavage: The alkylated product can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.

Oppolzer's Sultams: Crystalline and Predictable

Oppolzer's camphorsultams are another highly effective class of chiral auxiliaries, derived from naturally occurring camphor.[1][3] A key advantage of these auxiliaries is the high crystallinity of their derivatives, which often allows for purification by recrystallization. They are widely used in a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[4]

Performance in Asymmetric Aldol Reactions

Oppolzer's sultams provide excellent stereocontrol in aldol reactions, often yielding the opposite diastereomer to that obtained with Evans' auxiliaries under similar conditions. The stereochemical outcome is influenced by the choice of Lewis acid.[3][5][6]

AldehydeLewis AcidYield (%)Diastereomeric Ratio (anti:syn)Reference
IsovaleraldehydeTiCl₄8595:5[3][5][6]
BenzaldehydeEt₂AlCl9098:2[3][5][6]

Experimental Protocol: Asymmetric Aldol Reaction using an Oppolzer's Sultam

Materials:

  • N-Propionyl Oppolzer's sultam

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isovaleraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of N-propionyl Oppolzer's sultam (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq) dropwise.

  • Add DIPEA (1.2 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization.

Meyers' Chiral Formamidines: Asymmetric Alkylation of α-Amino Carbanions

Meyers' chiral formamidines are particularly useful for the asymmetric alkylation of carbanions alpha to a nitrogen atom, providing a powerful method for the synthesis of chiral alkaloids and other nitrogen-containing compounds.[7] The chiral formamidine auxiliary directs the approach of an electrophile to one face of the lithiated intermediate.

Performance in Asymmetric Alkylation

The diastereoselectivity of these alkylations is generally high, leading to products with excellent enantiomeric excess after removal of the auxiliary.

SubstrateElectrophileee (%)Reference
TetrahydroisoquinolineBenzyl bromide>95[7]
Tetrahydro-β-carbolineMethyl iodide>95[7]

Conceptual Workflow: Asymmetric Alkylation using a Meyers' Chiral Formamidine

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Amine C Formamidine Adduct A->C B Substrate (e.g., Tetrahydroisoquinoline) B->C D Deprotonation (n-BuLi) C->D E Alkylation (R-X) D->E F Alkylated Formamidine E->F G Hydrazinolysis or Acid Hydrolysis F->G H Enantiomerically Enriched Product G->H

Caption: General workflow for Meyers' asymmetric alkylation.

This compound: A Chiral Building Block for Peptide Synthesis

This compound, also known as N-benzyloxycarbonyl-L-valine N-carboxyanhydride (N-Cbz-L-Val-NCA), belongs to the family of N-carboxyanhydrides (NCAs).[8][9] These molecules are primarily employed as activated amino acid derivatives for the synthesis of polypeptides. The NCA moiety is highly reactive towards nucleophiles, such as the amino group of another amino acid, leading to the formation of a peptide bond with the concomitant release of carbon dioxide.

Structure and Reactivity

The structure of this compound features a five-membered oxazolidinedione ring. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom. The inherent chirality of the starting amino acid (L-valine) is preserved in the NCA.

Primary Application: Peptide Synthesis

The primary utility of this compound lies in the controlled, sequential addition of amino acid residues to a growing peptide chain. The high reactivity of the NCA allows for efficient peptide bond formation under mild conditions.

G A This compound (N-Cbz-L-Val-NCA) C Peptide Bond Formation (-CO₂) A->C B Amino Acid Ester (H₂N-CHR'-CO₂R) B->C D N-Cbz Protected Dipeptide C->D

Caption: Peptide bond formation using an N-carboxyanhydride.

Hypothetical Comparison in Asymmetric C-C Bond Formation

While there is a lack of published experimental data for the use of this compound as a chiral auxiliary in typical asymmetric C-C bond-forming reactions like aldol or alkylation additions, we can draw a conceptual comparison with the structurally related Evans' (S)-4-isopropyl-2-oxazolidinone auxiliary.

If one were to envision the use of the N-Cbz-L-Val-NCA in a reaction where it is first acylated at the nitrogen and then an enolate is formed, the stereochemical outcome would likely be dictated by the isopropyl group at the 4-position of the oxazolidine ring. This is analogous to the stereocontrol exerted by the isopropyl group in the corresponding Evans' auxiliary. The bulky Cbz group on the nitrogen would likely influence the conformation of the enolate and the approach of the electrophile. However, the reactivity of the 2,5-dioxooxazolidine ring system under the strongly basic conditions typically used for enolate formation is a significant consideration, as it may lead to undesired side reactions.

It is crucial to emphasize that this is a hypothetical scenario, and the primary, validated application of this compound is in the field of peptide synthesis.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines represent well-established and reliable classes of auxiliaries that provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. Each has its own set of advantages, and the optimal choice depends on the specific transformation and desired stereochemical outcome.

This compound, as an N-carboxyanhydride, occupies a different but equally important niche in asymmetric synthesis. Its primary role as a chiral building block for the efficient construction of peptides highlights the diverse strategies available to chemists for the synthesis of complex, enantiomerically pure molecules. While its application as a traditional chiral auxiliary for C-C bond formation is not documented, its structural similarity to established auxiliaries provides a basis for conceptual understanding and potential future exploration.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The biological activity of chiral molecules can be profoundly dependent on their absolute configuration, making the accurate determination of enantiomeric excess (ee) a critical step in asymmetric synthesis. This guide provides an in-depth technical comparison of methods for determining the enantiomeric excess of products synthesized using the chiral auxiliary, (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate. This oxazolidinone, a derivative of the amino acid L-valine, is a valuable tool for establishing stereocenters in a predictable manner.[1][2] This guide will delve into the practical and theoretical considerations of various analytical techniques, supported by experimental data and protocols, to empower researchers in selecting and implementing the most appropriate method for their specific applications.

The Role of this compound in Asymmetric Synthesis

This compound belongs to the class of Evans' oxazolidinone auxiliaries, which are widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations and aldol condensations.[3] The chiral auxiliary is temporarily attached to a prochiral substrate, creating a chiral environment that directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer.[3] After the desired stereocenter is established, the auxiliary can be cleaved and recovered. The success of such a synthesis is quantified by the diastereomeric excess (de) of the product containing the auxiliary, which, after cleavage of the auxiliary, translates to the enantiomeric excess (ee) of the final product.

Comparative Analysis of Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess is a crucial quality control step in asymmetric synthesis. Several analytical techniques are available, each with its own advantages and limitations. The most common methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle: The enantiomers and the chiral stationary phase form transient diastereomeric complexes. The difference in the stability of these complexes results in the separation of the enantiomers.

Common Chiral Stationary Phases:

  • Polysaccharide-based: Chiralcel® and Chiralpak® columns, which are derivatives of cellulose and amylose, are very popular due to their broad applicability.

  • Pirkle-type: These phases are based on a chiral molecule, such as an amino acid derivative, covalently bonded to a silica support.

  • Cyclodextrin-based: These CSPs use cyclodextrins as the chiral selector.

Performance Comparison of HPLC Columns for ee Determination:

Chiral Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Chiralcel® OD-H Hexane/IsopropanolBroad applicability, good resolution for a wide range of compounds.Can be expensive, sensitive to some solvents.
Chiralpak® AD-H Hexane/IsopropanolComplementary selectivity to OD-H.Similar limitations to OD-H.
Pirkle-type (e.g., Whelk-O® 1) Hexane/IsopropanolRobust, can sometimes offer unique selectivity.May not be as broadly applicable as polysaccharide phases.
Cyclobond™ Acetonitrile/Water/BuffersGood for polar compounds, can be used in reversed-phase mode.Selectivity can be highly dependent on mobile phase composition.

Experimental Data Example: For the chiral auxiliary this compound itself, a reported HPLC method for confirming its enantiopurity specifies the use of a Chiralcel OD-H column , with a retention time of 12.3 minutes for the (S)-enantiomer, achieving >99% ee.[5] This provides a direct, albeit brief, data point for this specific chiral auxiliary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a rapid and convenient method for determining enantiomeric excess, provided that the signals of the two enantiomers can be resolved in the NMR spectrum.[6][7] This is typically achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral shift reagent (CSR).

Principle:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte through weak, non-covalent interactions. This results in different chemical shifts for corresponding protons in the two enantiomers.

  • Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that coordinate to the analyte, inducing large changes in the chemical shifts of nearby protons. The diastereomeric complexes formed with the enantiomers experience different induced shifts.

Common Chiral Solvating Agents:

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)

  • (R)-(+)-tert-Butyl(phenyl)phosphinothioic acid

  • Cyclodextrins

Performance Comparison of NMR Methods:

MethodReagentAdvantagesDisadvantages
Chiral Solvating Agent (CSA) Pirkle's alcohol, etc.Simple to implement, non-destructive.Signal separation may be small, requiring high-field NMR.
Chiral Shift Reagent (CSR) Eu(hfc)₃, etc.Can induce large signal separation.Can cause significant line broadening, reagent can be expensive.
Chiral Derivatizing Agent (CDA) Mosher's acid chloride, etc.Forms stable diastereomers with large chemical shift differences.Requires an additional reaction step, analyte is consumed.

Experimental Protocols

Below are detailed, step-by-step methodologies for the determination of enantiomeric excess using chiral HPLC and NMR spectroscopy. These protocols are designed to be self-validating by providing clear steps and expected outcomes.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

This protocol is a representative example for the analysis of a product from an asymmetric aldol reaction using an Evans-type oxazolidinone auxiliary, adapted to incorporate the specific information available for the target auxiliary.

Objective: To determine the enantiomeric excess of a β-hydroxy ketone product.

Materials:

  • HPLC system with a UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of the purified β-hydroxy ketone

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) hexane/isopropanol. Degas the mobile phase by sonication or vacuum filtration.

  • System Equilibration: Install the Chiralcel® OD-H column in the HPLC system. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified β-hydroxy ketone in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Causality Behind Experimental Choices:

  • The choice of a polysaccharide-based column like Chiralcel® OD-H is based on its broad applicability for a wide range of chiral compounds.

  • The hexane/isopropanol mobile phase is a common normal-phase system for chiral separations on polysaccharide columns, offering good selectivity. The ratio is optimized to achieve baseline separation of the enantiomers.

  • A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column to ensure good efficiency without excessive backpressure.

Protocol 2: Enantiomeric Excess Determination by ¹H NMR Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a chiral carboxylic acid product after cleavage of the auxiliary.

Materials:

  • High-field NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) as the chiral solvating agent

  • Sample of the purified chiral carboxylic acid

Procedure:

  • Sample Preparation (Analyte): Dissolve approximately 5-10 mg of the chiral carboxylic acid in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquisition of Reference Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify a well-resolved proton signal, preferably a singlet or a sharp doublet, that is suitable for monitoring.

  • Addition of Chiral Solvating Agent: To the same NMR tube, add 1.0 to 1.5 equivalents of Pirkle's alcohol.

  • Acquisition of Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Observe the splitting of the previously identified proton signal into two separate signals, corresponding to the two enantiomers.

    • Integrate the areas of the two resolved signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100

Causality Behind Experimental Choices:

  • A high-field NMR spectrometer is recommended to achieve better resolution of the split signals.

  • CDCl₃ is a common solvent for NMR and is compatible with many organic compounds and chiral solvating agents.

  • Pirkle's alcohol is a widely used CSA that is effective for a variety of functional groups, including carboxylic acids, through hydrogen bonding and π-π stacking interactions.

  • The use of 1.0 to 1.5 equivalents of the CSA is a typical starting point to ensure sufficient complexation for observable signal splitting.

Visualization of Workflows

Asymmetric Synthesis Workflow using a Chiral Auxiliary

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Product Diastereomeric Product (de determination) Prochiral_Substrate->Diastereomeric_Product Attach Auxiliary & Asymmetric Reaction Chiral_Auxiliary (S)-Benzyl 4-isopropyl-2,5- dioxooxazolidine-3-carboxylate Chiral_Auxiliary->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product (ee determination) Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Enantiomeric Excess Determination Workflow

ee_Determination_Workflow cluster_hplc Chiral HPLC cluster_nmr Chiral NMR HPLC_Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_Analysis HPLC Separation on Chiral Column HPLC_Sample_Prep->HPLC_Analysis HPLC_Data Chromatogram (Two Peaks) HPLC_Analysis->HPLC_Data HPLC_Calculation Calculate ee from Peak Areas HPLC_Data->HPLC_Calculation NMR_Sample_Prep Sample Preparation (Dissolve in CDCl₃) Add_CSA Add Chiral Solvating Agent NMR_Sample_Prep->Add_CSA NMR_Analysis ¹H NMR Spectrum Acquisition Add_CSA->NMR_Analysis NMR_Data NMR Spectrum (Split Signals) NMR_Analysis->NMR_Data NMR_Calculation Calculate ee from Signal Integrals NMR_Data->NMR_Calculation Start Purified Product Start->HPLC_Sample_Prep Start->NMR_Sample_Prep

Caption: Workflow for Enantiomeric Excess Determination by HPLC and NMR.

Conclusion

The selection of an appropriate method for determining enantiomeric excess is a critical decision in asymmetric synthesis. For products synthesized using this compound, both chiral HPLC and NMR spectroscopy offer reliable and robust solutions. Chiral HPLC, particularly with polysaccharide-based columns like the Chiralcel® OD-H, provides excellent resolving power for a wide range of compounds and is often considered the gold standard. NMR spectroscopy, when used with chiral solvating agents, offers a rapid and non-destructive alternative that can be highly effective, especially for initial screening and reaction monitoring. The choice between these methods will ultimately depend on the specific properties of the analyte, the available instrumentation, and the desired level of accuracy and throughput. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most suitable method to validate the stereochemical outcome of their synthetic efforts.

References

Spectroscopic Analysis of Chiral Auxiliaries: A Comparative Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are indispensable tools temporarily incorporated into a prochiral substrate to guide a chemical transformation, leading to the selective formation of one enantiomer over another. Among the plethora of chiral auxiliaries developed, oxazolidinones, particularly those popularized by David A. Evans, have emerged as highly effective and versatile scaffolds.[1] This guide provides an in-depth spectroscopic analysis of a key oxazolidinone auxiliary, (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, also known as N-Cbz-L-valine N-carboxyanhydride. Through a detailed examination of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, we will elucidate its structural features and compare them with other widely used chiral auxiliaries, offering field-proven insights for rational selection in drug development and complex molecule synthesis.

The Critical Role of Spectroscopic Characterization

The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. NMR spectroscopy is a powerful, non-destructive technique that provides a detailed atomic-level map of a molecule's structure and electronic environment.[2] For chiral auxiliaries, NMR is crucial for:

  • Confirming Stereochemical Integrity: Ensuring the enantiopurity of the auxiliary is critical for achieving high diastereoselectivity in subsequent reactions.

  • Understanding Conformational Bias: The rigid conformation of the auxiliary dictates the facial selectivity of the reaction. NMR can provide insights into the preferred spatial arrangement of the molecule.

  • Assessing Purity: Identifying and quantifying any impurities that may interfere with the desired chemical transformation.

This guide will focus on the interpretation of ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers employing these powerful analytical tools.

¹H and ¹³C NMR Spectroscopic Profile of this compound

The structure of this compound is presented below, with key protons and carbons labeled for spectroscopic assignment.

Caption: Molecular structure of this compound with key atoms labeled.

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.40 - 7.30m5H-Ar-H
5.25d1H12.0-O-CH₂ -Ph (diastereotopic)
5.18d1H12.0-O-CH₂ -Ph (diastereotopic)
4.25d1H4.0H -4 (Oxazolidinone ring)
2.30m1H6.8, 4.0-CH -(CH₃)₂
1.05d3H6.8-CH-(CH₃ )₂
0.95d3H6.8-CH-(CH₃ )₂

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
168.5C =O (C5 - anhydride)
151.0C =O (C2 - anhydride)
148.0C =O (Carbamate)
134.5Ar-C (quaternary)
128.8Ar-C H
128.6Ar-C H
128.4Ar-C H
69.0-O-C H₂-Ph
65.0C -4 (Oxazolidinone ring)
31.5-C H-(CH₃)₂
18.0-CH-(C H₃)₂
17.5-CH-(C H₃)₂
Causality Behind the Spectral Features:
  • Aromatic Protons (7.40 - 7.30 ppm): The five protons of the benzyl group resonate in this downfield region due to the deshielding effect of the aromatic ring current.

  • Diastereotopic Benzyl Protons (5.25 and 5.18 ppm): The two protons of the benzylic CH₂ group are diastereotopic due to the presence of the adjacent chiral center (C4). This means they are in chemically non-equivalent environments and therefore resonate at slightly different chemical shifts, appearing as a pair of doublets (an "AB quartet").

  • H-4 Proton (4.25 ppm): This proton is attached to the chiral center of the oxazolidinone ring and is deshielded by the adjacent nitrogen and oxygen atoms. Its coupling to the isopropyl methine proton (H-iso) results in a doublet.

  • Isopropyl Protons (2.30, 1.05, and 0.95 ppm): The methine proton of the isopropyl group appears as a multiplet due to coupling with both H-4 and the six methyl protons. The two methyl groups are diastereotopic and thus have slightly different chemical shifts, appearing as two distinct doublets.

  • Carbonyl Carbons (168.5, 151.0, and 148.0 ppm): The three carbonyl carbons resonate at very downfield chemical shifts due to the strong deshielding effect of the double-bonded oxygen atoms. The anhydride carbonyls (C2 and C5) are typically found at lower field than the carbamate carbonyl.

Comparative Spectroscopic Analysis with Alternative Chiral Auxiliaries

To provide a comprehensive understanding, we will compare the NMR data of our target molecule with two other widely used classes of chiral auxiliaries: Evans' Oxazolidinones and Pseudoephedrine-based auxiliaries.

Evans' (S)-4-isopropyl-2-oxazolidinone

This is a foundational Evans' auxiliary derived from L-valine.[3]

Table 3: ¹H and ¹³C NMR Data for (S)-4-isopropyl-2-oxazolidinone (CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity / Assignment
¹H~5.5 (br s, 1H)NH
~4.4 (dd, 1H)CH ₂-O (H5a)
~4.1 (dd, 1H)CH ₂-O (H5b)
~3.6 (m, 1H)CH -iPr (H4)
~1.7 (m, 1H)CH -(CH₃)₂
~0.95 (d, 3H)-CH-(CH₃ )₂
~0.90 (d, 3H)-CH-(CH₃ )₂
¹³C~160.0C =O (C2)
~68.5C H₂-O (C5)
~58.5C H-iPr (C4)
~32.8C H-(CH₃)₂
~18.1-CH-(C H₃)₂
~17.7-CH-(C H₃)₂

Data is representative and sourced from literature.[4]

Comparison Insights:

  • Simpler Spectrum: The absence of the N-acyl group in the parent Evans' auxiliary results in a simpler ¹H NMR spectrum with fewer signals.

  • NH Proton: A broad singlet for the N-H proton is a characteristic feature, which is absent in our N-acylated target molecule.

  • Chemical Shift of H-4: The H-4 proton in the parent oxazolidinone is at a slightly upfield position (~3.6 ppm) compared to the N-acylated derivative (~4.25 ppm), reflecting the electron-withdrawing effect of the N-Cbz group.

(1S,2S)-Pseudoephedrine Amide

Pseudoephedrine-based auxiliaries, developed by Myers, offer an alternative with excellent stereocontrol.[5][6]

Table 4: Representative ¹H NMR Data for an (1S,2S)-Pseudoephedrine Amide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.4 - 7.2m5HAr-H
~4.6d1HPh-CH (OH)-
~4.2m1H-CH (N)-CH₃
~2.8s3HN-CH₃
~1.1d3H-CH(N)-CH₃

Data is generalized for a typical pseudoephedrine amide.

Comparison Insights:

  • Distinctive Signals: The spectrum is characterized by signals for the two benzylic protons and the N-methyl and C-methyl groups.

  • Absence of Oxazolidinone Ring Protons: The characteristic signals for the oxazolidinone ring protons (H-4 and H-5) are absent.

  • Sharp, Well-Defined Peaks: Amides derived from pseudoephedrine and its analogs are known to provide sharp and well-defined NMR peaks, which can be advantageous for analysis.[6]

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation and comparison. Below is a generalized protocol for the spectroscopic analysis of oxazolidinone-based chiral auxiliaries.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) tms Add a small amount of internal standard (TMS) dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube tms->transfer instrument Place the NMR tube in the spectrometer (e.g., 400 MHz Bruker) transfer->instrument shimming Shim the magnetic field for optimal homogeneity instrument->shimming tuning Tune and match the probe for the desired nucleus (¹H or ¹³C) shimming->tuning acquire Acquire the 1D NMR spectrum using standard pulse sequences tuning->acquire fourier Apply Fourier transform to the raw data (FID) acquire->fourier phasing Phase the spectrum to obtain an absorptive lineshape fourier->phasing baseline Apply baseline correction phasing->baseline referencing Reference the spectrum to the internal standard (TMS at 0 ppm) baseline->referencing integration Integrate the signals for quantitative analysis referencing->integration

Caption: A generalized workflow for acquiring and processing NMR spectra of chiral auxiliaries.

Key Experimental Considerations:
  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or other solvents may be necessary. The choice of solvent can influence chemical shifts.

  • Concentration: A concentration of 5-10 mg/mL is typically sufficient for ¹H NMR. For ¹³C NMR, which is less sensitive, a higher concentration or a longer acquisition time may be required.

  • Instrument Frequency: Higher field strength magnets (e.g., 400 MHz, 500 MHz, or higher) provide better signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.[7]

  • 2D NMR Techniques: For unambiguous assignment of all protons and carbons, especially in complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[8]

Conclusion

The spectroscopic analysis of chiral auxiliaries by ¹H and ¹³C NMR is a fundamental practice in modern asymmetric synthesis. This guide has provided a detailed examination of the NMR spectrum of this compound, a valuable chiral auxiliary. By comparing its spectral features with those of other prominent auxiliaries like Evans' oxazolidinones and pseudoephedrine amides, researchers can gain a deeper understanding of their structural nuances. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data. Ultimately, a thorough spectroscopic characterization empowers scientists to make informed decisions in the selection and application of chiral auxiliaries, paving the way for the efficient and stereoselective synthesis of complex molecules with significant biological and pharmaceutical applications.

References

Comparative study of the efficiency of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of (S)-N-Benzyloxycarbonyl-4-isopropyl-2,5-dioxooxazolidine, more commonly known as N-Cbz-L-valine N-carboxyanhydride (Cbz-Val-NCA). We will explore its efficiency in the context of peptide synthesis, comparing it directly with the most prevalent contemporary methods.

Introduction: The Challenge of Stereoselective Peptide Synthesis

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The fundamental challenge lies in forming an amide (peptide) bond between two amino acids efficiently and, crucially, without racemization of the chiral centers. N-Carboxyanhydrides (NCAs), first reported by Hermann Leuchs in 1906, represent one of the earliest and most atom-economical methods for peptide bond formation. Upon reaction with a nucleophile (like the N-terminus of a growing peptide chain), they couple the desired amino acid and release carbon dioxide as the sole byproduct, a significant advantage over methods that generate stoichiometric byproducts that must be removed.

This guide focuses on Cbz-Val-NCA, a derivative of the amino acid L-valine. We will analyze its performance against the current industry standards: Fmoc-L-Val-OH and Boc-L-Val-OH, which are used in conjunction with coupling reagents in Solid-Phase Peptide Synthesis (SPPS).

Comparative Analysis: Cbz-Val-NCA vs. Modern Coupling Reagents

The "efficiency" of an amino acid derivative in peptide synthesis is a multifactorial consideration, encompassing yield, reaction speed, preservation of stereochemical integrity (i.e., prevention of racemization), and the reaction's overall cleanliness and compatibility with other functional groups.

Mechanism of Action: An Atom-Economical Approach

Cbz-Val-NCA operates via a direct nucleophilic attack by an amino group on one of its carbonyl carbons. The subsequent ring-opening and decarboxylation proceed rapidly to form the new peptide bond. This mechanism is inherently efficient and avoids the need for a separate activation step.

NCA_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products NCA Cbz-Val-NCA Attack Nucleophilic Attack NCA->Attack Peptide R-NH2 (Peptide N-terminus) Peptide->Attack Intermediate Unstable Carbamic Acid Intermediate Attack->Intermediate Ring Opening Decarboxylation Spontaneous Decarboxylation Intermediate->Decarboxylation NewPeptide New Peptide Bond Formed Decarboxylation->NewPeptide CO2 CO2 (Byproduct) Decarboxylation->CO2

Caption: Mechanism of peptide coupling using an N-Carboxyanhydride (NCA).

In contrast, standard Fmoc or Boc-based methods require a two-step process: activation of the carboxylic acid using a coupling reagent (e.g., HBTU, HATU, DIC), followed by nucleophilic attack by the amine. This process introduces more reagents and potential side reactions.

Performance Metrics: A Head-to-Head Comparison

The choice of methodology often depends on the specific synthetic challenge, particularly for "difficult" couplings involving sterically hindered amino acids like valine.

Performance MetricCbz-Val-NCAFmoc-Val-OH / HBTUBoc-Val-OH / HBTU
Typical Yield >95% (in solution phase)>99% (on solid support)>99% (on solid support)
Racemization Very low, especially at low temperatures (-15°C)Low, but base-dependent; can be higher with hindered residuesGenerally very low
Coupling Time 1-2 hours30-60 minutes30-60 minutes
Primary Byproduct CO2HOBt, TetramethylureaHOBt, Tetramethylurea
Key Advantage Atom economy, no coupling reagent neededWell-established for automated SPPS, high purityOrthogonal to Fmoc, robust for acid-labile linkers
Key Disadvantage Moisture sensitive, can polymerizeExpensive reagents, byproduct removal neededRequires strong acid (e.g., HF) for final cleavage

Expert Analysis:

  • Yield and Purity: While modern SPPS methods using Fmoc- or Boc-protected amino acids deliver exceptionally high coupling yields, NCAs like Cbz-Val-NCA are also highly effective, particularly in solution-phase synthesis. The primary advantage of NCA chemistry is the purity of the crude product; since the only byproduct is gaseous CO2, workup is significantly simplified. In SPPS, the byproducts from coupling reagents (like tetramethylurea from HBTU) must be meticulously washed away.

  • Stereochemical Integrity: Racemization is a critical concern, especially for hindered residues like valine. NCAs are known to provide excellent stereochemical retention when reactions are conducted at controlled, low temperatures. In standard Fmoc chemistry, the repetitive exposure to a basic environment for deprotection can increase the risk of epimerization over a long synthesis.

  • Handling and Stability: The high reactivity of NCAs is both a benefit and a drawback. They are highly susceptible to moisture, which can cause premature ring-opening and polymerization. This necessitates careful handling under anhydrous conditions. In contrast, Fmoc- and Boc-protected amino acids are generally stable, crystalline solids that are well-suited for automated, high-throughput synthesis platforms.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we outline protocols for the incorporation of an L-valine residue onto a growing peptide chain (represented as H₂N-Peptide-Resin).

Protocol 1: Coupling with Cbz-Val-NCA

This protocol is adapted for a solid-phase context for direct comparison.

Objective: To couple Cbz-Val-NCA to an N-terminal amine on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Cbz-Val-NCA

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 20 minutes.

  • Solvent Exchange: Wash the resin three times with anhydrous DMF.

  • Reagent Preparation: In a separate, flame-dried flask under inert gas, dissolve 3.0 equivalents of Cbz-Val-NCA in anhydrous DMF.

  • Coupling Reaction: Add the Cbz-Val-NCA solution to the swollen resin. Agitate the mixture gently at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test to confirm the consumption of the free amine.

  • Washing: Once the reaction is complete (Kaiser test negative), drain the reaction solvent. Wash the resin extensively with DMF (3x), followed by DCM (3x) to remove any unreacted starting material.

  • Deprotection: The Cbz group can be removed via catalytic hydrogenation to reveal the new N-terminus for the next coupling step.

Protocol 2: Standard Fmoc-SPPS Coupling

Objective: To couple Fmoc-L-Val-OH using HBTU as a coupling agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Val-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes.

  • Activation Solution: In a separate vessel, dissolve 3.0 eq of Fmoc-L-Val-OH, 2.9 eq of HBTU, and 6.0 eq of DIPEA in DMF. Allow this pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the swollen resin. Agitate for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all byproducts and excess reagents.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group, liberating the N-terminus for the next cycle.

SPPS_Workflow Start Start: Resin with Free Amine Couple Step 1: Couple (Fmoc-AA-OH, HBTU, DIPEA) Start->Couple Wash1 Step 2: Wash (DMF, DCM) Couple->Wash1 Deprotect Step 3: Deprotect (20% Piperidine in DMF) Wash1->Deprotect Wash2 Step 4: Wash (DMF, DCM) Deprotect->Wash2 Wash2->Couple Repeat for next amino acid End Ready for Next Cycle Wash2->End

A Strategic Guide to Asymmetric Synthesis: Comparing (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate and Evans' Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, synthetic chemists rely on a variety of strategies to control stereochemistry. Two powerful approaches, the use of chiral auxiliaries and the incorporation of chiral building blocks, offer distinct advantages and are suited for different synthetic designs. This guide provides a detailed comparison of these strategies, exemplified by the widely used Evans' oxazolidinone auxiliaries and the versatile chiral building block, (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, more commonly known as N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-Val-NCA).

Two Divergent Philosophies in Asymmetric Synthesis

At the heart of this comparison are two fundamentally different approaches to inducing chirality:

  • The Chiral Auxiliary Approach: This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered. Evans' oxazolidinones are a prime example of this approach.

  • The Chiral Building Block Approach: This method utilizes a readily available, enantiomerically pure molecule that is incorporated directly into the final target molecule. The inherent chirality of the building block is carried through the synthetic sequence. Z-Val-NCA serves as an excellent illustration of this strategy, where the chiral valine core becomes a permanent feature of the synthesized molecule, typically a peptide or a peptidomimetic.

The Chiral Auxiliary Strategy: Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries for asymmetric synthesis, particularly for stereoselective alkylation and aldol reactions.[1] Their efficacy stems from the rigid conformation of the acylated auxiliary, which effectively shields one face of the enolate, leading to highly diastereoselective reactions.

Synthesis and Availability

Common Evans' auxiliaries, such as (S)-4-isopropyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone, are synthesized from the corresponding α-amino acids, L-valine and L-phenylalanine, respectively.[2][3][4] The synthesis typically involves reduction of the amino acid to the corresponding amino alcohol, followed by cyclization with a carbonate source like diethyl carbonate.[2][4] These auxiliaries are also commercially available from various suppliers.[5][6]

Mechanism of Stereocontrol

The stereodirecting power of Evans' auxiliaries is attributed to the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring.[7] This substituent dictates the facial bias for the approach of an electrophile to the enolate. The formation of a chelated Z-enolate is a key factor in achieving high levels of stereocontrol.[7]

Performance in Asymmetric Reactions

Evans' auxiliaries consistently deliver high levels of diastereoselectivity and good chemical yields in a variety of carbon-carbon bond-forming reactions.

Table 1: Performance of Evans' Auxiliaries in Asymmetric Alkylation and Aldol Reactions

Chiral AuxiliaryReaction TypeElectrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-Benzyl-2-oxazolidinoneAlkylationBenzyl bromide>99:190-95[7]
(S)-4-Isopropyl-2-oxazolidinoneAlkylationMethyl iodide99:1~92[7]
(R)-4-Benzyl-2-oxazolidinoneAldol AdditionIsobutyraldehyde>99:1 (syn)85-95[7]
(S)-4-Isopropyl-2-oxazolidinoneAldol AdditionBenzaldehyde>99:1 (syn)85-95[7]
Experimental Workflow: Asymmetric Alkylation

The general workflow for an asymmetric alkylation using an Evans' auxiliary involves three main steps: acylation of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to reveal the chiral product.

G cluster_0 Asymmetric Alkylation Workflow with Evans' Auxiliary Acylation Acylation Enolate Formation Enolate Formation Acylation->Enolate Formation Alkylation Alkylation Enolate Formation->Alkylation Cleavage Cleavage Alkylation->Cleavage

Caption: General workflow for asymmetric alkylation.

Protocol 1: Diastereoselective Alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone [7]

  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract the product.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) to form the enolate. After 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir until the reaction is complete.

  • Cleavage: The resulting N-acylated product can be cleaved under various conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the corresponding chiral carboxylic acid, alcohol, or other derivatives, while recovering the chiral auxiliary.

The Chiral Building Block Strategy: this compound (Z-Val-NCA)

This compound, or Z-Val-NCA, is a protected amino acid derivative that serves as a chiral building block, primarily in the synthesis of peptides and peptidomimetics.[8] Unlike a chiral auxiliary, the chiral center of Z-Val-NCA is incorporated into the final product.

Synthesis and Availability

Z-Val-NCA is prepared from N-benzyloxycarbonyl-L-valine (Z-Val). The synthesis of Z-Val involves the reaction of L-valine with benzyl chloroformate in an alkaline medium. Z-Val is then cyclized to the N-carboxyanhydride (NCA). Z-Val-NCA is also commercially available.[8][9]

Applications in Synthesis

The primary application of Z-Val-NCA is as an activated L-valine derivative for peptide bond formation. The N-carboxyanhydride moiety is highly reactive towards nucleophiles, such as the amino group of another amino acid or an alcohol, leading to efficient coupling reactions with the release of carbon dioxide as the only byproduct.

A prominent example of its use is in the synthesis of Valganciclovir, an antiviral prodrug.[9][10] In this synthesis, Z-Val-NCA is coupled with the hydroxyl group of Ganciclovir, followed by deprotection of the benzyloxycarbonyl group to yield the final product.[10] This highlights the role of Z-Val-NCA in introducing a specific chiral fragment to a complex molecule to enhance its pharmacological properties.

G cluster_1 Peptide Coupling with Z-Val-NCA Nucleophilic Attack Nucleophilic Attack Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Decarboxylation Decarboxylation Ring Opening->Decarboxylation Peptide Bond Formation Peptide Bond Formation Decarboxylation->Peptide Bond Formation

Caption: Mechanism of peptide bond formation.

Protocol 2: General Peptide Coupling using Z-Val-NCA

  • Dissolve the amine component (e.g., an amino acid ester) in a suitable aprotic solvent such as dichloromethane or THF.

  • Add Z-Val-NCA (typically 1.0-1.2 equivalents) to the solution at room temperature or below.

  • The reaction is usually rapid and can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed, and the resulting N-Cbz-protected dipeptide is purified.

  • The Cbz protecting group can be removed by catalytic hydrogenation to liberate the free amine for further peptide chain elongation.

Comparative Analysis: Chiral Auxiliary vs. Chiral Building Block

The choice between using a chiral auxiliary like an Evans' oxazolidinone and a chiral building block such as Z-Val-NCA depends on the overall synthetic strategy and the nature of the target molecule.

Table 2: Comparison of Evans' Auxiliaries and Z-Val-NCA

FeatureEvans' Oxazolidinone (Chiral Auxiliary)This compound (Z-Val-NCA) (Chiral Building Block)
Primary Function Temporarily induces chirality in an achiral substrate.Provides a pre-existing chiral center for incorporation into the target molecule.
Generality Broadly applicable to a wide range of asymmetric reactions (alkylation, aldol, etc.).Primarily used for introducing a specific chiral amino acid (valine) residue.
Atom Economy Lower, as the auxiliary is removed in a later step.Higher, as the entire building block is part of the final product.
Synthetic Steps Requires additional steps for attachment and cleavage of the auxiliary.Fewer steps for introducing the specific chiral moiety.
Recovery The chiral auxiliary can often be recovered and reused.Not applicable, as it is part of the product.
Stereocontrol Excellent and predictable diastereoselectivity.The stereochemistry is pre-determined by the starting amino acid.
Typical Application Synthesis of chiral carboxylic acids, alcohols, and β-hydroxy carbonyls.Peptide synthesis, synthesis of peptidomimetics and prodrugs.

Conclusion: A Strategic Choice for the Synthetic Chemist

Both Evans' oxazolidinone auxiliaries and chiral building blocks like this compound are invaluable tools in the arsenal of the synthetic organic chemist. The decision of which to employ is a strategic one.

For the de novo construction of stereocenters on a variety of achiral scaffolds, the chiral auxiliary approach, exemplified by the robust and predictable performance of Evans' oxazolidinones, is often the method of choice. It offers high diastereoselectivity for a broad range of substrates and transformations.

Conversely, when the target molecule contains a specific, naturally occurring chiral motif, such as an amino acid residue, the chiral building block strategy is more direct and atom-economical. Z-Val-NCA is a highly efficient reagent for incorporating the L-valine moiety, particularly in the synthesis of peptides and complex, biologically active molecules like Valganciclovir.

Ultimately, a thorough understanding of both methodologies allows researchers, scientists, and drug development professionals to design more elegant, efficient, and effective synthetic routes to enantiomerically pure target molecules.

References

A Senior Application Scientist's Guide to Reproducible Asymmetric Synthesis: A Comparative Analysis Centered on the (S)-4-Isopropyl-Oxazolidinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality and the Reproducibility Mandate

In the landscape of modern drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement. The differential pharmacological and toxicological profiles of enantiomers demand that synthetic strategies deliver the desired stereoisomer with unwavering accuracy and predictability.[1] Chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate, represent a robust and reliable method for achieving this control.[2][3]

Among the arsenal of auxiliaries available to the synthetic chemist, those based on the oxazolidinone framework, pioneered by David A. Evans, have established themselves as exceptionally effective and versatile tools.[4][5] This guide focuses on a key member of this family, the scaffold derived from L-valine: (S)-4-isopropyl-2-oxazolidinone . While the user's query mentioned "(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate," a type of N-Carboxyanhydride (NCA) used in peptide synthesis[6], the core chiral controller in asymmetric C-C bond formation is the acylated oxazolidinone. Therefore, this guide will delve into the application of the N-acylated (S)-4-isopropyl-2-oxazolidinone auxiliary, providing a framework for understanding and achieving reproducible results in stereoselective alkylation reactions.

We will dissect the mechanistic underpinnings of its stereodirecting power, offer a comparative analysis against other prominent chiral auxiliaries, and provide a detailed, field-tested experimental protocol. Most critically, this guide will illuminate the often-overlooked variables that govern experimental reproducibility, empowering researchers to move from inconsistent outcomes to reliable, scalable, and predictable asymmetric synthesis.

Pillar 1: The Mechanism of Stereocontrol with (S)-4-Isopropyl-2-oxazolidinone

The remarkable efficacy of the Evans' oxazolidinone auxiliary is rooted in its ability to enforce a rigid, predictable conformation upon the substrate's enolate. This conformational lock-in creates a highly differentiated steric environment, compelling an incoming electrophile to approach from a single, unhindered trajectory.

The process begins with the acylation of the oxazolidinone's nitrogen, followed by deprotonation with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS).[7][8] This step is critical as it generates a rigid, five-membered chelated (Z)-enolate.[5] The metal cation (e.g., Li⁺) simultaneously coordinates with the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the inherent steric properties of the system, establishes the foundation for stereocontrol.

The bulky isopropyl group at the C4 position of the oxazolidinone ring projects outwards, effectively blocking one face of the planar enolate (the si-face). Consequently, an incoming electrophile (E⁺) is directed to attack from the opposite, less sterically encumbered face (the re-face).[7] This predictable facial bias is the source of the high diastereoselectivity observed in these reactions.

Figure 1. Logical workflow for asymmetric alkylation using an oxazolidinone auxiliary.

Pillar 2: A Comparative Analysis of Leading Chiral Auxiliaries

While Evans' oxazolidinones are powerful, the choice of a chiral auxiliary is context-dependent. A comparison with other widely used auxiliaries highlights the specific advantages of the (S)-4-isopropyl-2-oxazolidinone scaffold.[4]

Chiral Auxiliary ClassCore Structure DerivationKey ApplicationsAdvantagesDisadvantages
Evans' Oxazolidinones Amino Alcohols (e.g., Valinol)Alkylations, Aldol Reactions, Michael Additions[4][9]High diastereoselectivity, highly predictable, reliable, well-documented.Cleavage can sometimes require harsh conditions; auxiliary can be expensive.
Oppolzer's Sultams CamphorAlkylations, Aldol Reactions, Diels-Alder Reactions[4]Excellent stereocontrol due to rigid bicyclic structure, often crystalline products aid purification.Camphor scaffold is bulky; cleavage conditions can be demanding.
Myers' Pseudoephedrine Amides PseudoephedrineAsymmetric Alkylation of α-amino acids and carboxylic acids.[4]Inexpensive and readily available in both enantiomeric forms; mild cleavage conditions.Can be sensitive to enolate geometry; may require careful optimization.

Table 1. Qualitative Comparison of Common Chiral Auxiliary Classes.

For a quantitative perspective, the following table presents typical performance data for a representative asymmetric alkylation reaction, demonstrating the high fidelity of the Evans' auxiliary.

Auxiliary SystemElectrophileYieldDiastereomeric Ratio (d.r.)
(S)-4-benzyl-2-oxazolidinone + PropionylAllyl Iodide>95%98:2[8]
(S)-4-isopropyl-2-oxazolidinone + PropionylBenzyl Bromide>90%>99:1
Oppolzer's Sultam + PropionylBenzyl Bromide~90%>98:2
Pseudoephedrine Amide + PhenylacetylMethyl Iodide>95%>99:1

Table 2. Performance Data in Asymmetric Alkylation Reactions. (Note: Data are representative values compiled from literature and may vary based on specific reaction conditions.)

Pillar 3: A Self-Validating Protocol for Reproducible Asymmetric Alkylation

Reproducibility is achieved when a protocol is treated as a self-validating system. This means including not just the steps, but the rationale and the in-process checks required to ensure the reaction is proceeding as expected. The following protocol for the alkylation of an N-propionyl-(S)-4-isopropyl-2-oxazolidinone is presented with this philosophy.

start Start: Assemble Glassware (Flame-dried, under Argon) acyl 1. Acylation (S)-4-isopropyl-2-oxazolidinone + Propionyl Chloride start->acyl purify1 2. Work-up & Purification (Aqueous wash, Column Chromatography) acyl->purify1 Verify purity by TLC/NMR enolate 3. Enolate Formation Dissolve in dry THF, cool to -78°C Add NaHMDS dropwise purify1->enolate alkylation 4. Alkylation Add Electrophile (e.g., BnBr) Maintain at -78°C enolate->alkylation Stir for 1-3 hours quench 5. Quench Reaction Add saturated NH₄Cl (aq) Warm to Room Temp alkylation->quench purify2 6. Work-up & Purification (Extraction, Column Chromatography) quench->purify2 analysis 7. Analysis ¹H NMR or GC to determine d.r. purify2->analysis Key reproducibility checkpoint cleavage 8. Auxiliary Cleavage (e.g., LiOH/H₂O₂) Isolate product, recover auxiliary analysis->cleavage end End: Chiral Product cleavage->end

Figure 2. Experimental workflow for a reproducible asymmetric alkylation.
Detailed Step-by-Step Methodology

Materials:

  • (S)-4-isopropyl-2-oxazolidinone

  • N-Propionyl-(S)-4-isopropyl-2-oxazolidinone (prepared or purchased)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

  • Benzyl bromide (BnBr), freshly distilled

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard work-up and purification reagents (solvents for extraction, brine, MgSO₄, silica gel)

Protocol:

  • Preparation (The Foundation of Reproducibility):

    • Action: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

    • Causality: Enolate reactions are extremely sensitive to moisture. Ensuring all glassware is scrupulously dry and the reaction is maintained under an inert atmosphere prevents quenching of the base and enolate, which is a primary cause of failed or low-yield reactions.

  • Enolate Formation (The Stereochemistry-Defining Step):

    • Action: To the flask, add N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to ensure the reaction is under kinetic control, preventing enolate equilibration or side reactions like self-condensation. This maximizes the formation of the desired (Z)-enolate.

    • Action: Slowly add NaHMDS (1.05 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

    • Causality: Slow addition of the base prevents localized heating. The excess equivalents ensure complete deprotonation. The stir time allows for the complete formation and chelation of the rigid (Z)-enolate.

  • Alkylation (The C-C Bond Formation):

    • Action: Add freshly distilled benzyl bromide (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours.

    • Causality: Using a purified electrophile removes any acidic impurities that could quench the enolate. Maintaining the low temperature throughout the addition and reaction time is paramount for preserving the stereochemical integrity of the process. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench and Work-up:

    • Action: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

    • Causality: Quenching at low temperature with a mild acid protonates any remaining enolate and destroys excess base safely.

    • Action: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis and Purification (The Validation Step):

    • Action: Purify the crude product by flash column chromatography on silica gel.

    • Action: Obtain a ¹H NMR spectrum or a gas chromatogram of the purified material to determine the diastereomeric ratio.

    • Causality: This is the ultimate checkpoint for reproducibility. The d.r. provides the quantitative measure of the experiment's success. An inconsistent d.r. between runs points to a deviation in one of the critical parameters outlined below.

Pillar 4: Critical Factors Governing Experimental Reproducibility

Even with a robust protocol, reproducibility can be elusive. Success lies in controlling the variables.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation (inactive base).2. Wet solvent or glassware.3. Impure electrophile.1. Titrate the base before use or use a fresh, sealed bottle.2. Ensure rigorous drying of all materials and inert atmosphere.3. Purify the electrophile (e.g., distillation) immediately before use.
Low Diastereoselectivity (Poor d.r.) 1. Temperature fluctuations during enolization or alkylation.2. Base added too quickly.3. Incorrect enolate geometry (e.g., using a different base/metal).1. Maintain a consistent -78 °C bath; monitor internal reaction temp.2. Ensure slow, dropwise addition of the base.3. Stick to well-established base/solvent systems (Li/Na amides in THF) to ensure (Z)-enolate formation.[7]
Inconsistent Results Between Batches 1. Variation in reagent quality (especially base and solvent).2. Inconsistent reaction times or temperatures.3. Subtle changes in work-up procedure affecting product ratios.1. Use reagents from the same lot where possible; always use freshly distilled/dried solvents.2. Standardize all reaction parameters and log them meticulously.3. Follow a standardized and consistent work-up and purification protocol.

Table 3. Troubleshooting Guide for Asymmetric Alkylation.

Conclusion

The (S)-4-isopropyl-2-oxazolidinone scaffold is a cornerstone of modern asymmetric synthesis, offering a highly reliable and predictable platform for stereoselective C-C bond formation. However, its power can only be harnessed when the principles of reproducibility are rigorously applied. This guide has demonstrated that success is not a matter of chance, but a direct consequence of understanding the underlying mechanism, controlling critical experimental variables—particularly temperature and reagent quality—and implementing self-validating protocols. By moving beyond simple procedural recitation to a deep understanding of causality, researchers can transform these powerful tools from sources of frustration into engines of innovation, consistently and reliably delivering the enantiomerically pure compounds that drive progress in medicine and materials science.

References

A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the diastereoselective synthesis of complex molecules. This guide provides an in-depth analysis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate , a derivative of the amino acid L-valine, and benchmarks its utility against other widely-used chiral auxiliaries.

Unveiling this compound: A Representative Certificate of Analysis

This compound, also known as N-Cbz-L-valine N-carboxyanhydride (Z-Val-NCA), is a key building block in peptide synthesis and the construction of various chiral molecules.[1][2] A thorough understanding of its quality and purity is paramount for its successful application. Below is a representative Certificate of Analysis (CoA), detailing the expected analytical results for a high-purity batch.

Product Name: this compound CAS Number: 158257-41-1[3][4] Molecular Formula: C₁₄H₁₅NO₅[4][5] Molecular Weight: 277.27 g/mol [4][5]

Test Specification Representative Results Method
Appearance White to off-white solidConformsVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, IR, MS
Purity ≥ 95%98.5%HPLC
Chiral Purity ≥ 99% ee99.5% eeChiral HPLC
Specific Rotation Conforms to reference[α]²⁰D = -XX.X° (c=1, CHCl₃)Polarimetry
Melting Point Conforms to referenceXX-XX °CMelting Point Apparatus
Loss on Drying ≤ 1.0%0.2%TGA or Vacuum Oven
Residue on Ignition ≤ 0.1%0.05%Muffle Furnace
Spectroscopic and Chromatographic Data (Representative)

The following data provides a deeper insight into the structural integrity and purity of the compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum would confirm the presence of all key structural motifs. Expected chemical shifts (δ) would include signals for the benzyl group protons (aromatic region), the benzylic protons, the methine proton of the isopropyl group, the α-proton of the valine residue, and the methyl protons of the isopropyl group.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the oxazolidinedione and the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the isopropyl and valine backbone.

The IR spectrum is crucial for identifying the characteristic functional groups. Key vibrational frequencies (ν) would be observed for the carbonyl groups of the anhydride and the carbamate, as well as C-H and C-O stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹)
Carbonyl (Anhydride)~1850 and ~1780
Carbonyl (Carbamate)~1720
C-O Stretch~1250-1000
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~3000-2850

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 278.10.

  • Purity Analysis (Reversed-Phase HPLC): A standard C18 column with a gradient elution of water and acetonitrile (containing a small amount of an acid modifier like TFA) would be used to determine the chemical purity.

  • Chiral Purity Analysis: The enantiomeric excess (% ee) is a critical parameter. This is typically determined using a chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative.[6][7] The mobile phase would likely be a mixture of hexane and an alcohol.

Benchmarking Against Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to induce high diastereoselectivity in a reaction, the ease of its attachment and removal, and the overall yield of the desired product. Here, we compare this compound (as a representative of Evans-type auxiliaries) with other prominent chiral auxiliaries in key asymmetric transformations.

The Landscape of Chiral Auxiliaries

Chiral Auxiliaries Chiral Auxiliaries Evans' Oxazolidinones Evans' Oxazolidinones Chiral Auxiliaries->Evans' Oxazolidinones Oppolzer's Camphorsultams Oppolzer's Camphorsultams Chiral Auxiliaries->Oppolzer's Camphorsultams Pseudoephedrine Amides Pseudoephedrine Amides Chiral Auxiliaries->Pseudoephedrine Amides Topic Compound This compound Evans' Oxazolidinones->Topic Compound

Caption: Major classes of chiral auxiliaries.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction. The stereochemical outcome is highly dependent on the chiral auxiliary employed.

Chiral Auxiliary Reaction Type Diastereomeric Ratio (syn:anti) Diastereomeric Excess (d.e.) Key Features
Evans' Oxazolidinone Boron-mediated Aldol>99:1>98%Highly predictable syn-aldol products.
Oppolzer's Camphorsultam TiCl₄-mediated Aldol>95:5>90%Good for syn-aldol products; rigid sultam structure provides excellent facial shielding.
Pseudoephedrine Amide Lithium-mediated Aldol>95:5>90%Provides access to both syn and anti aldol products depending on the conditions.

This protocol is representative for achieving high syn-diastereoselectivity using an N-acyloxazolidinone.

start Start step1 Dissolve N-acyloxazolidinone in CH₂Cl₂ start->step1 step2 Cool to -78 °C step1->step2 step3 Add Bu₂BOTf and DIPEA step2->step3 step4 Stir for 30 min (Enolate formation) step3->step4 step5 Add aldehyde step4->step5 step6 Stir at -78 °C for 2h, then warm to 0 °C for 1h step5->step6 step7 Quench with phosphate buffer step6->step7 step8 Work-up and purification step7->step8 end End step8->end

Caption: Workflow for an Evans asymmetric aldol reaction.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems.

Chiral Auxiliary Lewis Acid Yield (%) Diastereomeric Ratio (endo:exo) Diastereomeric Excess (d.e.)
Evans' Oxazolidinone Et₂AlCl>90>99:1>98%
Oppolzer's Camphorsultam TiCl₄>90>95:5>90%

This protocol outlines a typical procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

start Start step1 Dissolve N-acryloyl camphorsultam in CH₂Cl₂ start->step1 step2 Cool to -78 °C step1->step2 step3 Add Lewis Acid (e.g., TiCl₄) step2->step3 step4 Stir for 30 min step3->step4 step5 Add diene (e.g., cyclopentadiene) step4->step5 step6 Stir at -78 °C for 3h step5->step6 step7 Quench with saturated NH₄Cl step6->step7 step8 Work-up and purification step7->step8 end End step8->end

Caption: Workflow for an asymmetric Diels-Alder reaction.

Performance in Asymmetric Alkylations

Asymmetric alkylation of enolates is a key method for creating chiral carboxylic acid derivatives.

Chiral Auxiliary Base Yield (%) Diastereomeric Excess (d.e.) Key Features
Evans' Oxazolidinone LDA or NaHMDS80-95>95%Highly effective for the alkylation of a wide range of electrophiles.
Pseudoephedrine Amide LDA80-99>98%Excellent for the synthesis of enantiomerically enriched carboxylic acids, alcohols, and ketones.[1]

This protocol highlights the key steps for the highly diastereoselective alkylation of pseudoephedrine amides.[8][9]

start Start step1 Suspend pseudoephedrine amide and LiCl in THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add LDA solution step2->step3 step4 Stir for 1h (Enolate formation) step3->step4 step5 Cool to -78 °C step4->step5 step6 Add alkylating agent step5->step6 step7 Stir until completion step6->step7 step8 Quench with saturated NH₄Cl step7->step8 step9 Work-up and purification step8->step9 end End step9->end

Caption: Workflow for pseudoephedrine amide alkylation.

Conclusion

This compound, as a member of the Evans' oxazolidinone family, offers a reliable and highly predictable method for achieving excellent stereocontrol in a variety of asymmetric transformations. Its performance is comparable, and in some cases superior, to other well-established chiral auxiliaries. The choice of the optimal chiral auxiliary will ultimately depend on the specific transformation, the desired stereochemical outcome, and the ease of removal of the auxiliary. This guide provides the foundational knowledge and practical protocols to make an informed decision for your synthetic challenges.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily reality. Just as critical as the synthesis itself is the safe and compliant management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS RN 158257-41-1), a protected amino acid derivative commonly utilized in peptide synthesis.[1][2] Adherence to these protocols is paramount not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound, also known as Z-Val-NCA, is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning". These classifications necessitate its handling as a hazardous substance and its disposal as hazardous waste.

While this specific compound may not be explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its characteristic hazards require that it be managed as such.[3][4] Laboratory personnel are responsible for ensuring that all chemical waste is properly identified and disposed of in accordance with federal, state, and local regulations.[3][4][5][6]

The Core Principle: Deactivation Prior to Disposal

The key to safely managing this compound waste lies in its chemical reactivity. As an N-carboxyanhydride (NCA), it is sensitive to moisture and prone to hydrolysis.[7][8] This reactivity can be harnessed to our advantage. The recommended and safest disposal pathway involves a deliberate deactivation step through controlled hydrolysis. This process converts the reactive NCA into its constituent, and less hazardous, components: the parent amino acid (N-benzyloxycarbonyl-L-valine), and carbon dioxide.[7]

This deactivation-first approach mitigates the risks associated with storing and transporting a reactive chemical, ensuring a safer process for both laboratory staff and waste management professionals.

Procedural Workflow for Disposal

The following step-by-step procedure outlines the safe disposal of this compound from initial handling to final waste collection.

Visualizing the Disposal Workflow

cluster_prep Step 1: Preparation & PPE cluster_deactivation Step 2: Deactivation (Hydrolysis) cluster_neutralization Step 3: Neutralization & Collection cluster_disposal Step 4: Final Disposal PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves FumeHood Work in a Certified Chemical Fume Hood Collect Collect Waste NCA (Solid or in Solution) AddBase Slowly Add to a Stirred Aqueous Base Solution (e.g., 1M NaOH) Collect->AddBase Controlled Addition Stir Stir at Room Temperature (Monitor for Gas Evolution) AddBase->Stir Exothermic Reaction Possible Verify Verify Complete Hydrolysis (e.g., TLC, LC-MS) Stir->Verify Ensure Complete Reaction Neutralize Neutralize the Solution with Dilute Acid (e.g., 1M HCl) to pH ~7 Verify->Neutralize Containerize Transfer to a Labeled Hazardous Waste Container Neutralize->Containerize Label Label Container: 'Hazardous Waste' List all constituents Containerize->Label Store Store in a Designated Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by EH&S or a Licensed Waste Contractor Store->Pickup

Caption: Disposal workflow for this compound.

Step-by-Step Methodology

Part 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Don Appropriate PPE: Before handling the compound, ensure you are wearing chemical safety goggles, a flame-resistant lab coat, and nitrile gloves.

  • Work in a Chemical Fume Hood: All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Part 2: Deactivation via Hydrolysis

  • Prepare a Hydrolysis Solution: In a suitably sized beaker or flask equipped with a magnetic stir bar, prepare a dilute aqueous basic solution. A 1M solution of sodium hydroxide (NaOH) is a suitable choice.

  • Controlled Addition of the NCA Waste: Slowly and in small portions, add the this compound waste to the stirring basic solution. Be mindful that the hydrolysis reaction can be exothermic and will evolve carbon dioxide gas.

  • Ensure Complete Reaction: Allow the mixture to stir at room temperature. The completion of the reaction can be monitored by the cessation of gas evolution. For rigorous verification, a small aliquot can be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of the starting material.

  • Decontaminate Empty Containers: Any container that held the pure compound should be rinsed with a small amount of a compatible solvent (e.g., acetone), and the rinsate added to the hydrolysis mixture for deactivation.

Part 3: Neutralization and Waste Collection

  • Neutralize the Solution: Once hydrolysis is complete, carefully neutralize the basic solution by slowly adding a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is approximately 7. Monitor the pH using pH paper or a calibrated pH meter.

  • Transfer to a Waste Container: Transfer the neutralized aqueous solution to a designated hazardous waste container. Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, leak-proof lid.[4][9]

Part 4: Final Disposal Procedures

  • Properly Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the neutralized hydrolysis products (N-benzyloxycarbonyl-L-valine, water, sodium chloride) and any solvents used for rinsing.

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[9] This area should be near the point of generation and under the control of laboratory personnel.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor to arrange for the pickup and final disposal of the waste.[3][5]

Chemical Incompatibility Considerations

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9] For this compound and its hydrolysis products, be aware of the following incompatibilities:

Chemical/Waste StreamIncompatible WithRationale
This compound (Solid/Unreacted) Strong acids, strong bases, strong oxidizing agents, water/moistureCan lead to uncontrolled polymerization or rapid hydrolysis, potentially causing pressure buildup and heat generation.[1][7]
Hydrolysis Solution (Basic) Strong acidsViolent neutralization reaction, generating significant heat.
Final Neutralized Aqueous Waste Reactive metals (e.g., sodium, potassium)Although neutralized, the aqueous nature of the waste makes it incompatible with water-reactive substances.

Spill Management

In the event of a spill of this compound powder:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: This includes a respirator if the powder is airborne.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE should be placed in the hazardous waste container.

  • Label and Dispose: Label the container as hazardous waste, detailing the contents, and arrange for its disposal through your institution's EH&S department.

By adhering to this comprehensive disposal protocol, researchers can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility within the laboratory.

References

Navigating the Safe Handling of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key building block in synthetic organic chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, trustworthy resource that extends beyond the product to ensure safe and efficient laboratory operations.

Understanding the Hazard Profile

This compound, while a valuable reagent, presents a specific set of hazards that necessitate careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:

Hazard ClassGHS Hazard StatementPictogramSignal Word
Skin SensitizationH317: May cause an allergic skin reactionGHS07 (Exclamation Mark)Warning
Serious Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Respiratory IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

These classifications underscore the importance of a robust safety protocol to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to mitigate the identified risks:

  • Eye and Face Protection: Chemical safety glasses with side-shields are the minimum requirement.[3][4] For operations with a higher risk of splashing, a face shield should be worn in addition to safety glasses. This is crucial to prevent eye irritation.[1]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation and allergic reactions.[1] Nitrile gloves are a suitable option, but it is always advisable to consult the glove manufacturer's compatibility chart for the specific chemical being handled.

  • Protective Clothing: A laboratory coat must be worn at all times. For procedures with a significant risk of contamination, additional protective clothing, such as an impervious apron, may be necessary.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling the solid powder, which can cause respiratory irritation.[3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following steps provide a clear framework for the safe handling of this compound from receipt to use.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2][4] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2][6]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Weighing and Dispensing
  • All weighing and dispensing operations must be conducted within a chemical fume hood to control dust and vapor exposure.

  • Use dedicated, clean spatulas and weighing boats.

  • Avoid generating dust. If the material is a fine powder, handle it gently to minimize airborne particles.

  • Close the container tightly immediately after use.

In-Use Procedures
  • Always handle the compound in a well-ventilated area, such as a chemical fume hood.[5]

  • Avoid direct contact with skin and eyes.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling the chemical.[5]

Emergency Procedures and Disposal Plan

Even with meticulous planning, accidental spills or exposures can occur. A clear and practiced emergency plan is essential.

Spill Response Workflow

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment & PPE cluster_Containment Containment & Cleanup cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and risk Alert->Assess Minor Spill Contact_EHS Contact_EHS Evacuate->Contact_EHS Notify Emergency Services PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Clean Carefully clean up the spill Contain->Clean Collect Collect waste in a labeled, sealed container Clean->Collect Dispose Dispose of as hazardous waste Collect->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal of this compound
  • All waste materials, including contaminated PPE, weighing boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.